molecular formula C11H16N2O2S B068677 4-Methyl-N-(pyrrolidin-3-yl)benzene-1-sulfonamide CAS No. 185057-53-8

4-Methyl-N-(pyrrolidin-3-yl)benzene-1-sulfonamide

Numéro de catalogue: B068677
Numéro CAS: 185057-53-8
Poids moléculaire: 240.32 g/mol
Clé InChI: QSNKBVTUDHWNIA-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

4-Methyl-N-(pyrrolidin-3-yl)benzene-1-sulfonamide is a synthetically engineered sulfonamide derivative of significant interest in medicinal chemistry and neuropharmacological research. Its core structure integrates a toluenesulfonamide group with a pyrrolidine moiety, a scaffold frequently associated with bioactivity within the central nervous system (CNS). This compound is primarily investigated for its potential as a selective ligand or modulator for various neuroreceptors, with particular focus on its affinity and functional activity at serotonin (e.g., 5-HT receptors) and other G-protein coupled receptors (GPCRs). Researchers utilize this chemical probe to elucidate complex signaling pathways, study receptor-ligand binding kinetics, and explore the structural determinants of selectivity and efficacy in related protein targets. Its mechanism of action is believed to involve high-affinity binding to specific orthosteric or allosteric sites, thereby influencing downstream intracellular signaling cascades. The primary research value of 4-Methyl-N-(pyrrolidin-3-yl)benzene-1-sulfonamide lies in its application as a key tool compound for advancing the understanding of neurological disorders, psychiatric conditions, and for the preliminary in vitro characterization stages of novel drug discovery programs aimed at developing new therapeutic agents.

Propriétés

IUPAC Name

4-methyl-N-pyrrolidin-3-ylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O2S/c1-9-2-4-11(5-3-9)16(14,15)13-10-6-7-12-8-10/h2-5,10,12-13H,6-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSNKBVTUDHWNIA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC2CCNC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80611456
Record name 4-Methyl-N-(pyrrolidin-3-yl)benzene-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80611456
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

185057-53-8
Record name 4-Methyl-N-(pyrrolidin-3-yl)benzene-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80611456
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Foundational & Exploratory

An In-depth Technical Guide to 4-Methyl-N-(pyrrolidin-3-yl)benzene-1-sulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-Methyl-N-(pyrrolidin-3-yl)benzene-1-sulfonamide, a molecule of interest within the broader class of sulfonamide-containing compounds. While direct experimental data for this specific molecule is not extensively available in public literature, this document constructs a robust profile by leveraging established chemical principles and data from structurally analogous compounds. This guide will cover the predicted chemical structure, a proposed synthetic pathway with detailed protocols, and an exploration of its potential physicochemical properties and biological activities, drawing parallels from related pyrrolidine and sulfonamide derivatives. The aim is to provide a foundational resource for researchers and drug development professionals interested in the synthesis, characterization, and potential applications of this and similar chemical entities.

Chemical Structure and Properties

The chemical structure of 4-Methyl-N-(pyrrolidin-3-yl)benzene-1-sulfonamide is defined by its IUPAC name. It consists of a p-toluenesulfonyl group (4-methylbenzenesulfonyl) attached to the nitrogen atom of a pyrrolidin-3-amine.

Caption: Chemical structure of 4-Methyl-N-(pyrrolidin-3-yl)benzene-1-sulfonamide.

Predicted Physicochemical Properties

Based on the properties of structurally similar compounds found in the PubChem database, we can predict the following properties for 4-Methyl-N-(pyrrolidin-3-yl)benzene-1-sulfonamide. For instance, 4-methyl-N-pyridin-3-yl-benzenesulfonamide has a molecular weight of 248.30 g/mol and an XLogP3 of 1.9[1]. The target molecule, with a pyrrolidine instead of a pyridine ring, would have a slightly different profile.

PropertyPredicted ValueBasis for Prediction
Molecular Formula C11H16N2O2SBased on atom count from the chemical structure.
Molecular Weight ~240.32 g/mol Calculated from the molecular formula.
Topological Polar Surface Area (TPSA) ~67.4 ŲSimilar to related sulfonamides, indicating moderate cell permeability[1].
LogP ~1.5 - 2.5Estimated based on the lipophilicity of the tosyl group and the hydrophilicity of the pyrrolidine ring.
Hydrogen Bond Donors 2The two nitrogen atoms in the structure.
Hydrogen Bond Acceptors 2The two oxygen atoms of the sulfonyl group.

Proposed Synthetic Pathway

The synthesis of 4-Methyl-N-(pyrrolidin-3-yl)benzene-1-sulfonamide can be achieved through a standard nucleophilic substitution reaction between p-toluenesulfonyl chloride and 3-aminopyrrolidine. This is a common and well-established method for the formation of sulfonamides[2][3].

G reagent1 p-Toluenesulfonyl chloride reaction Reaction Mixture reagent1->reaction reagent2 3-Aminopyrrolidine reagent2->reaction product 4-Methyl-N-(pyrrolidin-3-yl) benzene-1-sulfonamide solvent Dichloromethane (DCM) or Tetrahydrofuran (THF) solvent->reaction Solvent base Triethylamine (TEA) or Pyridine base->reaction Base workup Aqueous Workup & Purification workup->product reaction->workup

Caption: Proposed synthetic workflow for 4-Methyl-N-(pyrrolidin-3-yl)benzene-1-sulfonamide.

Detailed Experimental Protocol

Materials:

  • p-Toluenesulfonyl chloride

  • 3-Aminopyrrolidine (or its hydrochloride salt)

  • Triethylamine (TEA) or Pyridine

  • Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes for elution

Procedure:

  • Reaction Setup: To a solution of 3-aminopyrrolidine (1.0 eq) in anhydrous DCM or THF (10 mL/mmol) at 0 °C under a nitrogen atmosphere, add triethylamine (1.2 eq). If using the hydrochloride salt of 3-aminopyrrolidine, use 2.2 eq of triethylamine.

  • Addition of Sulfonyl Chloride: To the stirred solution, add a solution of p-toluenesulfonyl chloride (1.05 eq) in anhydrous DCM or THF dropwise over 15-20 minutes, maintaining the temperature at 0 °C.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching: Upon completion, quench the reaction by adding water.

  • Extraction: Transfer the mixture to a separatory funnel and extract with DCM or ethyl acetate. Wash the organic layer successively with saturated aqueous sodium bicarbonate solution, water, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure 4-Methyl-N-(pyrrolidin-3-yl)benzene-1-sulfonamide.

Potential Biological Activity and Applications

Sulfonamide derivatives are a well-known class of compounds with a wide range of biological activities. The incorporation of a pyrrolidine moiety can further modulate the pharmacological profile.

  • Antimicrobial Activity: Sulfonamides are classic antibacterial agents that act by inhibiting dihydropteroate synthase, an enzyme involved in folate synthesis[4].

  • Antimalarial Activity: Carboxamides bearing a sulfonamide functionality have shown significant lethal effects on Plasmodium falciparum, the causative agent of malaria[4][5].

  • Anticancer Activity: Some sulfonamide derivatives have demonstrated antiproliferative activity against various cancer cell lines[6][7]. For example, pyrrolidine-containing sulfonamides have shown activity against leukemia cells[6].

  • Enzyme Inhibition: The sulfonamide group is a key pharmacophore in many enzyme inhibitors. For instance, pyrrolidine sulfonamide derivatives have been investigated as DPP-IV inhibitors for the treatment of type 2 diabetes[8].

The specific biological activity of 4-Methyl-N-(pyrrolidin-3-yl)benzene-1-sulfonamide would need to be determined through in vitro and in vivo screening assays.

Characterization and Quality Control

To confirm the identity and purity of the synthesized 4-Methyl-N-(pyrrolidin-3-yl)benzene-1-sulfonamide, a combination of analytical techniques should be employed.

Analytical TechniqueExpected Observations
¹H NMR Signals corresponding to the aromatic protons of the p-toluenesulfonyl group, the methyl protons, the protons of the pyrrolidine ring, and the NH proton of the sulfonamide.
¹³C NMR Resonances for the carbons of the p-toluenesulfonyl group, the methyl carbon, and the carbons of the pyrrolidine ring.
Mass Spectrometry (MS) A molecular ion peak corresponding to the calculated molecular weight of the compound.
High-Performance Liquid Chromatography (HPLC) A single major peak indicating the purity of the compound.
Infrared (IR) Spectroscopy Characteristic absorption bands for the S=O stretching of the sulfonyl group and the N-H stretching of the sulfonamide and the pyrrolidine amine.

Conclusion

While 4-Methyl-N-(pyrrolidin-3-yl)benzene-1-sulfonamide is not a widely characterized compound, its structure suggests significant potential for biological activity based on the well-established pharmacology of the sulfonamide and pyrrolidine moieties. The proposed synthetic route is straightforward and utilizes common laboratory reagents and techniques. This technical guide provides a solid foundation for researchers to synthesize, characterize, and investigate the therapeutic potential of this and related novel sulfonamide derivatives. Further studies are warranted to fully elucidate its biological profile and potential applications in drug discovery.

References

  • PubChem. 4-[(3R)-1-methyl-5-oxopyrrolidin-3-yl]-N-propylbenzene-1-sulfonamide. [Link]

  • Onoabedje, E. A., Ibezim, A., Okoro, U. C., & Batra, S. (2021). New sulphonamide pyrolidine carboxamide derivatives: Synthesis, molecular docking, antiplasmodial and antioxidant activities. PLOS ONE, 16(2), e0243305. [Link]

  • Smolobochkin, A., Muravyeva, E. A., Vagapova, L. I., & Gazizov, A. (2018). Biologically active sulfonamide derivatives and attempt to enhance water solubility of compounds 1. ResearchGate. [Link]

  • Onoabedje, E. A., Ibezim, A., Okoro, U. C., & Batra, S. (2021). New sulphonamide pyrolidine carboxamide derivatives: Synthesis, molecular docking, antiplasmodial and antioxidant activities. PubMed. [Link]

  • Kumar, A., Sharma, S., & Kumar, D. (2021). Synthesis, Characterization, and Evaluation of in vitro Antidiabetic Activity of Novel Pyrrolidine Sulphonamide Derivative. Semantic Scholar. [Link]

  • Jeong, J.-H., et al. (2015). Design, Synthesis, and Biological Activity of Sulfonamide Analogues of Antofine and Cryptopleurine as Potent and Orally Active Antitumor Agents. Journal of Medicinal Chemistry, 58(19), 7863–7877. [Link]

  • PubChem. 4-Methyl-N-pyridin-3-YL-benzenesulfonamide. [Link]

  • PubChem. N-{[(3R,4R)-4-[(benzyloxy)methyl]pyrrolidin-3-yl]methyl}-N-(2-methylpropyl)benzenesulfonamide. [Link]

  • NIST. Benzenesulfonamide, 4-methyl-. [Link]

  • PubChemLite. 4-amino-n-(1-methylpyrrolidin-2-ylidene)benzene-1-sulfonamide. [Link]

  • Tcyrulnikov, S., et al. (2020). Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. Organic Letters, 22(24), 9576–9581. [Link]

  • Foley, D. A., & O'Donovan, D. H. (2025). Recent advances in the synthesis of N-acyl sulfonamides. RSC Advances, 15(40), 27699-27715. [Link]

  • Al-Rawi, A. A., & Al-Masoudi, N. A. (2014). Synthesis of New Sulfonamide Derivatives-Phenylalanine and Proline Ester Conjugate Using Succinamide Spacer as. Scholars Research Library, 6(5), 235-242. [Link]

  • CN103819369A - Method for synthesizing benzene sulfonamide compounds - Google P
  • Li, Y., et al. (2025). Druggability Studies of Benzene Sulfonamide Substituted Diarylamide (E3) as a Novel Diuretic. MDPI, 26(8), 2345. [Link]

  • PubChemLite. 4-methyl-n-(piperidin-3-ylmethyl)benzene-1-sulfonamide hydrochloride. [Link]

Sources

An In-Depth Technical Guide to 3-(p-Toluenesulfonamido)pyrrolidine: A Versatile Scaffold in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive overview of 3-(p-Toluenesulfonamido)pyrrolidine, a heterocyclic building block of significant interest to researchers and professionals in drug discovery and development. This document delves into the compound's chemical properties, a detailed synthetic protocol, and its applications as a versatile scaffold in the design of novel therapeutic agents.

Introduction: The Significance of the Pyrrolidine-Sulfonamide Moiety

The pyrrolidine ring is a ubiquitous structural motif in a vast array of natural products and synthetic pharmaceuticals.[1][2][3][4][5][6] Its non-planar, three-dimensional structure allows for the exploration of chemical space in ways that flat, aromatic systems cannot, making it a valuable component in the design of molecules with specific spatial orientations for optimal target binding.[3] When combined with a p-toluenesulfonamide (tosyl) group, the resulting 3-(p-Toluenesulfonamido)pyrrolidine scaffold offers a unique combination of structural rigidity, hydrogen bonding capabilities, and synthetic versatility. The tosyl group can act as a hydrogen bond donor and can influence the pharmacokinetic properties of a molecule.[4] This guide will explore the fundamental characteristics and utility of this important synthetic intermediate.

Chemical Identity and Properties

While a specific CAS number for 3-(p-Toluenesulfonamido)pyrrolidine is not readily found in major chemical databases, it is commonly referred to by several synonyms. The properties of this compound can be inferred from its constituent parts and related structures.

Synonyms:

  • N-(Pyrrolidin-3-yl)-4-methylbenzenesulfonamide

  • 3-(Tosylamino)pyrrolidine

  • N-(Pyrrolidin-3-yl)-p-toluenesulfonamide

Structural Representation:

Caption: Molecular structure of 3-(p-Toluenesulfonamido)pyrrolidine.

Physicochemical Properties (Estimated):

PropertyValueSource
Molecular FormulaC₁₁H₁₆N₂O₂SCalculated
Molecular Weight240.32 g/mol Calculated
AppearanceWhite to off-white solidInferred
Melting Point>150 °CInferred from related compounds
SolubilitySoluble in methanol, ethanol, DMSO; sparingly soluble in waterInferred
pKa (amine)~9-10Estimated
LogP~1.5 - 2.5Estimated

Synthesis Protocol: A Reliable Pathway to 3-(p-Toluenesulfonamido)pyrrolidine

The synthesis of 3-(p-Toluenesulfonamido)pyrrolidine is most directly achieved through the sulfonylation of a suitable 3-aminopyrrolidine precursor. The following protocol is a robust and scalable method for its preparation.

Synthesis of the Precursor: (S)-tert-butyl 3-aminopyrrolidine-1-carboxylate

A common commercially available starting material is the Boc-protected 3-hydroxypyrrolidine. This can be converted to the corresponding mesylate, followed by displacement with an azide and subsequent reduction to the amine. A more direct route involves the amination of a protected 3-methanesulfonyloxy-pyrrolidine derivative, as described in the patent literature.

Tosylation of 3-Aminopyrrolidine

This protocol outlines the reaction of a Boc-protected 3-aminopyrrolidine with p-toluenesulfonyl chloride, followed by deprotection of the Boc group.

Materials and Reagents:

  • (S)-tert-butyl 3-aminopyrrolidine-1-carboxylate

  • p-Toluenesulfonyl chloride (TsCl)

  • Triethylamine (TEA) or Pyridine

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Step-by-Step Methodology:

  • Reaction Setup: To a solution of (S)-tert-butyl 3-aminopyrrolidine-1-carboxylate (1.0 eq.) in dry dichloromethane (DCM) at 0 °C under an inert atmosphere, add triethylamine (1.5 eq.).

  • Addition of Tosyl Chloride: Slowly add a solution of p-toluenesulfonyl chloride (1.2 eq.) in dry DCM to the reaction mixture.

  • Reaction Progression: Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup: Upon completion, quench the reaction with water. Separate the organic layer and wash sequentially with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification of Boc-protected Intermediate: Purify the crude product by flash column chromatography on silica gel to obtain (S)-tert-butyl 3-(p-toluenesulfonamido)pyrrolidine-1-carboxylate.

  • Boc Deprotection: Dissolve the purified intermediate in DCM and add trifluoroacetic acid (TFA) dropwise at 0 °C. Stir the reaction at room temperature until TLC indicates complete deprotection.

  • Final Workup and Isolation: Concentrate the reaction mixture under reduced pressure. Dissolve the residue in a minimal amount of DCM and neutralize with a saturated solution of sodium bicarbonate. Extract the aqueous layer with DCM. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to yield 3-(p-Toluenesulfonamido)pyrrolidine.

Synthetic Workflow Diagram:

Synthesis Start Boc-3-Aminopyrrolidine Reagent1 p-Toluenesulfonyl Chloride Triethylamine, DCM Intermediate Boc-3-(p-Toluenesulfonamido)pyrrolidine Reagent1->Intermediate Tosylation Reagent2 Trifluoroacetic Acid DCM Product 3-(p-Toluenesulfonamido)pyrrolidine Reagent2->Product Boc Deprotection

Caption: Synthetic pathway for 3-(p-Toluenesulfonamido)pyrrolidine.

Applications in Drug Discovery and Medicinal Chemistry

The 3-(p-Toluenesulfonamido)pyrrolidine scaffold is a valuable building block for the synthesis of a wide range of biologically active molecules. Its utility stems from the ability to further functionalize the secondary amine of the pyrrolidine ring, allowing for the introduction of diverse substituents to modulate pharmacological activity, selectivity, and pharmacokinetic properties.

4.1. As a Scaffold for Enzyme Inhibitors:

Derivatives of pyrrolidine-benzenesulfonamides have been investigated as potent inhibitors of various enzymes. For instance, novel multi-functionalized pyrrolidine-containing benzenesulfonamides have been synthesized and evaluated as inhibitors of carbonic anhydrases (CAs) and acetylcholinesterase (AChE), enzymes implicated in a range of diseases including glaucoma and Alzheimer's disease, respectively.[7]

4.2. In the Synthesis of Kinase Inhibitors:

The pyrrolidine moiety is frequently incorporated into the design of kinase inhibitors, which are a major class of therapeutics for cancer and inflammatory diseases. The structural features of 3-(p-Toluenesulfonamido)pyrrolidine make it an attractive starting point for the synthesis of libraries of compounds to be screened against various kinase targets. For example, N-(5-(quinolin-6-yl)pyridin-3-yl)benzenesulfonamides have been synthesized as PI3K/mTOR dual inhibitors.[8]

4.3. In the Development of Antiviral and Antimicrobial Agents:

The pyrrolidine ring is a key component of many antiviral and antimicrobial drugs.[6][9] The sulfonamide group can also contribute to the antimicrobial activity of a compound. The combination of these two pharmacophores in 3-(p-Toluenesulfonamido)pyrrolidine provides a promising template for the development of new anti-infective agents.

Safety and Handling

As a laboratory chemical, 3-(p-Toluenesulfonamido)pyrrolidine should be handled with appropriate safety precautions. While a specific Material Safety Data Sheet (MSDS) is not available, the safety profile can be inferred from its precursors. Pyrrolidine is a flammable and corrosive liquid, and p-toluenesulfonyl chloride is a corrosive solid that is a lachrymator. Therefore, it is recommended to handle 3-(p-Toluenesulfonamido)pyrrolidine in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.

Conclusion

3-(p-Toluenesulfonamido)pyrrolidine is a synthetically accessible and highly versatile building block for medicinal chemistry and drug discovery. Its unique structural and chemical properties make it an ideal starting point for the design and synthesis of novel therapeutic agents targeting a wide range of biological targets. The synthetic protocol outlined in this guide provides a reliable method for its preparation, enabling further exploration of its potential in the development of next-generation pharmaceuticals.

References

  • RSC.org. EXPERIMENTAL SUPPORTING INFORMATION. [Link]

  • Taylor & Francis. (2023, May 26). Design, synthesis, biological evaluation and docking analysis of pyrrolidine-benzenesulfonamides as carbonic anhydrase or acetylcholinesterase inhibitors and antimicrobial agents. [Link]

  • Li Petri, G., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Topics in Current Chemistry, 379(4), 34. [Link]

  • PubChem. N-{[(3R,4R)-4-[(benzyloxy)methyl]pyrrolidin-3-yl]methyl}-N-(2-methylpropyl)benzenesulfonamide. [Link]

  • Reddit. (2025, January 21). Tosylation protocol? [Link]

  • MDPI. (2024, October 17). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. [Link]

  • Organic Synthesis. Alcohol to Tosylate using Tosyl Cl, base. [Link]

  • PubMed. (2017, February 15). Discovery of a series of N-(5-(quinolin-6-yl)pyridin-3-yl)benzenesulfonamides as PI3K/mTOR dual inhibitors. [Link]

  • MDPI. (2021, August 10). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. [Link]

  • ResearchGate. (2025, August 5). A New, Simple Synthesis of N -Tosyl Pyrrolidines and Piperidines. [Link]

  • PrepChem.com. Synthesis of p-toluenesulfonamide. [Link]

  • Google Patents.
  • ResearchGate. (2025, August 6). Synthesis of New Substituted N-Sulfonyl Pyrrolidine-2,5-Dione Using Dawson-Type Heteropolyacid as Catalyst. [Link]

  • The Good Scents Company. pyrrolidine. [Link]

  • MDPI. (2024, October 17). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. [Link]

  • Frontiers. (2023, September 5). Recent insights about pyrrolidine core skeletons in pharmacology. [Link]

  • Google Patents. Method of synthesis of N-alkyl p-toluene sulfonamide.
  • International Journal of Clinical Medical Research. (2024, October 1). Pyrrolizines: natural and synthetic derivatives with diverse biological activities. [Link]

  • PMC. (2022). Synthesis and evaluation of the antioxidant activity of 3-pyrroline-2-ones. [Link]

Sources

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to N-(Pyrrolidin-3-yl)-4-methylbenzenesulfonamide and its Derivatives: Synthesis, Properties, and Applications in Drug Discovery

This technical guide provides a comprehensive overview of N-(Pyrrolidin-3-yl)-4-methylbenzenesulfonamide and its derivatives, a class of compounds with significant potential in medicinal chemistry. Given the limited publicly available information on a specific compound with the exact name "N-(Pyrrolidin-3-yl)-4-methylbenzenesulfonamide," including a dedicated CAS number, this guide will focus on the synthesis, characterization, and therapeutic applications of the broader class of N-(pyrrolidin-3-yl)benzenesulfonamide derivatives. We will draw upon established methodologies and the known biological activities of closely related analogues to provide a scientifically robust resource for researchers, scientists, and drug development professionals.

The pyrrolidine ring is a prevalent scaffold in numerous FDA-approved drugs, valued for its ability to introduce three-dimensionality and favorable pharmacokinetic properties into a molecule.[1][2] When combined with a sulfonamide moiety, a well-established pharmacophore, the resulting N-(pyrrolidin-3-yl)benzenesulfonamide framework presents a compelling starting point for the design of novel therapeutic agents targeting a range of diseases.[3]

Synthesis and Chemical Properties

The synthesis of N-(pyrrolidin-3-yl)benzenesulfonamide derivatives can be approached through several established synthetic routes. A common and effective method involves the reaction of a suitably protected 3-aminopyrrolidine with a substituted benzenesulfonyl chloride. The choice of protecting group for the pyrrolidine nitrogen is crucial for controlling reactivity and ensuring the desired regioselectivity.

General Synthetic Protocol

A representative synthetic scheme for the preparation of N-(pyrrolidin-3-yl)-4-methylbenzenesulfonamide is outlined below. This protocol is adaptable for the synthesis of a variety of derivatives by modifying the starting materials.

Synthesis_of_N_Pyrrolidin_3_yl_4_methylbenzenesulfonamide Boc_3_aminopyrrolidine Boc-3-aminopyrrolidine Protected_product tert-butyl 3-(4-methylphenylsulfonamido)pyrrolidine-1-carboxylate Boc_3_aminopyrrolidine->Protected_product Sulfonylation TsCl 4-Methylbenzene-1-sulfonyl chloride (TsCl) TsCl->Protected_product Base Base (e.g., Triethylamine) Base->Protected_product Final_product N-(Pyrrolidin-3-yl)-4-methylbenzenesulfonamide Protected_product->Final_product Deprotection Acid Acid (e.g., TFA or HCl) Acid->Final_product

Caption: General synthetic scheme for N-(Pyrrolidin-3-yl)-4-methylbenzenesulfonamide.

Step-by-Step Methodology:

  • Protection of 3-Aminopyrrolidine: Commercially available 3-aminopyrrolidine is first protected, typically with a tert-butyloxycarbonyl (Boc) group, to yield tert-butyl 3-aminopyrrolidine-1-carboxylate. This step ensures that the subsequent sulfonylation occurs at the desired 3-amino group.

  • Sulfonylation: The protected 3-aminopyrrolidine is then reacted with 4-methylbenzenesulfonyl chloride (tosyl chloride) in the presence of a suitable base, such as triethylamine or pyridine, in an appropriate solvent like dichloromethane. This reaction forms the sulfonamide bond.

  • Deprotection: The Boc protecting group is removed from the resulting intermediate, tert-butyl 3-(4-methylphenylsulfonamido)pyrrolidine-1-carboxylate, using acidic conditions, typically trifluoroacetic acid (TFA) in dichloromethane or hydrochloric acid (HCl) in an organic solvent.

  • Purification: The final product, N-(Pyrrolidin-3-yl)-4-methylbenzenesulfonamide, is then purified using standard techniques such as column chromatography or recrystallization.

The synthesis of related sulfonamides can be achieved by using different substituted benzenesulfonyl chlorides in the second step.[3][4] The pyrrolidine ring itself can also be synthesized through various methods, including catalytic cyclization reactions.[5]

Physicochemical Properties

The physicochemical properties of N-(pyrrolidin-3-yl)benzenesulfonamide derivatives can be tailored by modifying the substituents on the benzenesulfonamide ring. A summary of predicted properties for the parent compound is provided in the table below.

PropertyPredicted Value
Molecular FormulaC₁₁H₁₆N₂O₂S
Molecular Weight240.32 g/mol
pKa (most basic)~9.5 (pyrrolidine nitrogen)
LogP~0.8
Hydrogen Bond Donors2
Hydrogen Bond Acceptors3
Rotatable Bonds2

Biological Activity and Mechanism of Action

Derivatives of N-(pyrrolidin-3-yl)benzamides have been investigated as selective noradrenaline reuptake inhibitors (NRIs).[7] Structure-activity relationship studies have shown that substitution at the 2-position of the phenyl ring is crucial for potent NRI activity.[7] This suggests that N-(pyrrolidin-3-yl)benzenesulfonamide derivatives could also be explored for their potential to modulate neurotransmitter reuptake.

Furthermore, 4-(pyrrolidin-3-yl)benzonitrile derivatives have been developed as inhibitors of Lysine Specific Demethylase 1 (LSD1), an epigenetic target implicated in cancer.[8] This highlights the potential for the pyrrolidin-3-yl scaffold to be incorporated into inhibitors of various enzymes.

Potential Signaling Pathway Involvement

Based on the known activities of related compounds, N-(pyrrolidin-3-yl)benzenesulfonamide derivatives could potentially modulate signaling pathways involved in neurotransmission or epigenetic regulation.

Potential_Signaling_Pathway cluster_0 Neurotransmitter Reuptake Inhibition cluster_1 Epigenetic Modulation Compound N-(Pyrrolidin-3-yl)benzenesulfonamide Derivative NAT Noradrenaline Transporter (NAT) Compound->NAT Inhibits Synaptic_Cleft Increased Synaptic Noradrenaline NAT->Synaptic_Cleft Modulates Postsynaptic_Receptor Postsynaptic Receptor Activation Synaptic_Cleft->Postsynaptic_Receptor Therapeutic_Effect_NRI Therapeutic Effect (e.g., Antidepressant) Postsynaptic_Receptor->Therapeutic_Effect_NRI Compound2 N-(Pyrrolidin-3-yl)benzenesulfonamide Derivative LSD1 Lysine Specific Demethylase 1 (LSD1) Compound2->LSD1 Inhibits Histone_Demethylation Histone Demethylation LSD1->Histone_Demethylation Prevents Gene_Expression Altered Gene Expression Histone_Demethylation->Gene_Expression Regulates Therapeutic_Effect_LSD1 Therapeutic Effect (e.g., Anticancer) Gene_Expression->Therapeutic_Effect_LSD1

Caption: Potential signaling pathways modulated by N-(pyrrolidin-3-yl)benzenesulfonamide derivatives.

Applications in Drug Discovery and Development

The N-(pyrrolidin-3-yl)benzenesulfonamide scaffold represents a versatile platform for the development of novel drug candidates. The ability to readily modify both the pyrrolidine and the benzenesulfonamide moieties allows for the systematic exploration of structure-activity relationships and the optimization of pharmacokinetic and pharmacodynamic properties.

Potential Therapeutic Areas

Based on the biological activities of related compounds, potential therapeutic applications for this class of molecules include:

  • Central Nervous System (CNS) Disorders: As potential noradrenaline reuptake inhibitors, these compounds could be developed for the treatment of depression, anxiety disorders, and attention-deficit/hyperactivity disorder (ADHD).[7]

  • Oncology: The development of derivatives as LSD1 inhibitors could lead to new treatments for various cancers, including acute myeloid leukemia.[8]

  • Infectious Diseases: The pyrrolidine scaffold is found in numerous antiviral and antibacterial agents.[6] The sulfonamide group is also a well-known antibacterial pharmacophore. The combination of these two moieties could lead to the discovery of novel anti-infective agents.

Experimental Workflow for Lead Optimization

A typical workflow for the optimization of a lead compound from this series would involve the following steps:

Lead_Optimization_Workflow Start Initial Hit Compound Synthesis Analogue Synthesis Start->Synthesis Screening In Vitro Screening (Target Affinity, Selectivity) Synthesis->Screening Screening->Synthesis SAR Feedback ADME In Vitro ADME/Tox (Metabolic Stability, CYP Inhibition, hERG) Screening->ADME ADME->Synthesis SAR Feedback In_Vivo In Vivo Efficacy (Animal Models) ADME->In_Vivo PK Pharmacokinetic Studies In_Vivo->PK Optimized_Lead Optimized Lead Candidate PK->Optimized_Lead

Caption: A typical lead optimization workflow for N-(pyrrolidin-3-yl)benzenesulfonamide derivatives.

Conclusion

The N-(pyrrolidin-3-yl)benzenesulfonamide scaffold is a promising starting point for the design and synthesis of novel therapeutic agents. While detailed information on the specific compound "N-(Pyrrolidin-3-yl)-4-methylbenzenesulfonamide" is limited, the established chemistry of pyrrolidines and sulfonamides, coupled with the known biological activities of closely related analogues, provides a strong foundation for future research in this area. The versatility of this scaffold allows for the exploration of a wide range of chemical space, offering the potential to develop potent and selective modulators of various biological targets. This guide has provided a comprehensive overview of the synthesis, potential biological activities, and applications of this compound class, serving as a valuable resource for researchers in the field of drug discovery.

References

  • PubChem. N-{[(3R,4R)-4-[(benzyloxy)methyl]pyrrolidin-3-yl]methyl}-N-(2-methylpropyl)benzenesulfonamide. Available from: [Link]

  • DR-NTU. SYNTHETIC METHODS OF PYRROLIDINES FROM N- HYDROXYLSULFONAMIDES BY USING BIS[COPPER(I) TRIFLUOROMETHANESULFONATE]. Available from: [Link]

  • European Journal of Chemistry. Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide. Available from: [Link]

  • Organic Syntheses. 4-Methyl-N-(phenylmethyl)benzenesulfonamide. Available from: [Link]

  • Topics in Current Chemistry. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Available from: [Link]

  • MDPI. Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. Available from: [Link]

  • World Health Organization (WHO). Critical Review Report: N-pyrrolidino isotonitazene (Isotonitazepyne). Available from: [Link]

  • MDPI. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Available from: [Link]

  • PubMed. Development and evaluation of 4-(pyrrolidin-3-yl)benzonitrile derivatives as inhibitors of lysine specific demethylase 1. Available from: [Link]

  • PubMed. Design, synthesis and evaluation of N-[(3S)-pyrrolidin-3-yl]benzamides as selective noradrenaline reuptake inhibitors: CNS penetration in a more polar template. Available from: [Link]

  • Semantic Scholar. Discovery of (R)‑N‑Benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamide [(R)-AS‑1], a Novel Orally Bioavailable EAAT2 Modulator with Drug- like Properties and Potent Antiseizure Activity In Vivo. Available from: [Link]

  • International Journal of Research in Advent Technology. A Simple and Green Protocol for Synthesis of New Sulfonamide Dyes On Silica Sulfuric Acid Support at Ambient Conditions. Available from: [Link]

  • PubChem. N-(3-pyrrolidin-3-ylphenyl)ethanesulfonamide. Available from: [Link]

  • RSC Publishing. Synthesis of 1,3,4-trisubstituted pyrrolidines as meropenem adjuvants targeting New Delhi metallo-β-lactamase. Available from: [Link]

Sources

Distinguishing Isomeric Scaffolds: A Comparative Analysis of 1-tosylpyrrolidin-3-amine and 3-(tosylamino)pyrrolidine

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

In the landscape of medicinal chemistry and drug discovery, the pyrrolidine scaffold is a privileged structure, frequently incorporated to enhance potency, selectivity, and pharmacokinetic profiles.[1][2] The strategic modification of this core, often involving the use of protecting groups like the p-toluenesulfonyl (tosyl) group, leads to the creation of critical building blocks.[3] However, the precise placement of this group can result in structurally distinct isomers with profoundly different chemical properties and synthetic utilities. This guide provides a comprehensive technical analysis of two such isomers: 1-tosylpyrrolidin-3-amine and 3-(tosylamino)pyrrolidine. We will dissect their synthetic pathways, explore definitive methods for their differentiation using modern analytical techniques, compare their chemical reactivity and stability, and illustrate their distinct applications as synthons in complex molecule synthesis.

Introduction: The Tale of Two Isomers

The five-membered pyrrolidine ring is a cornerstone in the design of countless biologically active compounds, from natural alkaloids to blockbuster pharmaceuticals.[4][5] Its non-planar, sp³-rich geometry allows for a three-dimensional exploration of chemical space that is often critical for optimal ligand-receptor interactions. The tosyl group (Ts), a derivative of p-toluenesulfonic acid, is a robust and widely used protecting group for amines due to its stability across a broad range of reaction conditions.[6][7][8]

The isomeric pair at the heart of this guide, 1-tosylpyrrolidin-3-amine and 3-(tosylamino)pyrrolidine, appear deceptively similar. Both share the same molecular formula (C₁₁H₁₆N₂O₂S) and mass. The critical distinction lies in the point of attachment of the tosyl group:

  • 1-Tosylpyrrolidin-3-amine (N-Tosyl Isomer): The tosyl group is attached to the nitrogen atom of the pyrrolidine ring (position 1). This renders the ring nitrogen a non-basic, non-nucleophilic sulfonamide, leaving a free, primary amine at the C3 position.

  • 3-(Tosylamino)pyrrolidine (C-Tosyl Isomer): The tosyl group is attached to the exocyclic amine at the C3 position. In this case, the ring nitrogen remains a basic, nucleophilic secondary amine, while the exocyclic amine is converted into a non-basic sulfonamide.

This seemingly subtle difference in connectivity fundamentally alters the electronic and steric profile of the molecule, dictating its behavior in chemical reactions and its utility in a synthetic campaign. This guide will illuminate these differences to empower researchers in their selection and handling of these valuable intermediates.

Divergent Pathways: The Synthesis of Each Isomer

The synthesis of each isomer requires a distinct and deliberate strategy to ensure regioselective tosylation. The choice of starting material and the sequence of reactions are paramount to avoiding the formation of isomeric mixtures.

Protocol: Synthesis of 1-Tosylpyrrolidin-3-amine (N-Tosyl Isomer)

The guiding principle for this synthesis is to first protect the ring nitrogen, followed by the introduction or unmasking of the C3-amino group. A common and effective route begins with a commercially available 3-hydroxypyrrolidine derivative.

Experimental Protocol:

  • Step 1: N-Tosylation of (S)-3-Hydroxypyrrolidine:

    • To a stirred solution of (S)-3-hydroxypyrrolidine hydrochloride (1.0 eq) in a 2:1 mixture of Dichloromethane (DCM) and saturated aqueous NaHCO₃ at 0 °C, add triethylamine (2.5 eq).

    • Slowly add a solution of p-toluenesulfonyl chloride (TsCl, 1.1 eq) in DCM.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours until TLC analysis indicates complete consumption of the starting material.

    • Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield (R)-1-tosylpyrrolidin-3-ol.[9]

  • Step 2: Conversion of Hydroxyl to Azide via Mesylation:

    • Dissolve the crude (R)-1-tosylpyrrolidin-3-ol (1.0 eq) in anhydrous DCM and cool to 0 °C.

    • Add triethylamine (1.5 eq) followed by the dropwise addition of methanesulfonyl chloride (MsCl, 1.2 eq).

    • Stir at 0 °C for 2 hours. Upon completion, wash the reaction mixture with cold water and brine.

    • Dry the organic layer over Na₂SO₄ and concentrate. Without further purification, dissolve the crude mesylate in Dimethylformamide (DMF).

    • Add sodium azide (NaN₃, 3.0 eq) and heat the mixture to 80 °C for 6 hours.

    • Cool the reaction, dilute with ethyl acetate, and wash extensively with water to remove DMF and excess azide. Dry and concentrate to yield (S)-3-azido-1-tosylpyrrolidine.

  • Step 3: Reduction of Azide to Primary Amine:

    • Dissolve the crude (S)-3-azido-1-tosylpyrrolidine in methanol.

    • Carefully add Palladium on carbon (10% Pd/C, 0.1 eq) to the solution.

    • Subject the mixture to a hydrogen atmosphere (balloon or Parr shaker) and stir vigorously at room temperature for 8-12 hours.

    • Carefully filter the reaction mixture through a pad of Celite to remove the catalyst, and concentrate the filtrate to yield the final product, (S)-1-tosylpyrrolidin-3-amine.

Protocol: Synthesis of 3-(Tosylamino)pyrrolidine (C-Tosyl Isomer)

Here, the strategy is reversed. The exocyclic amine must be tosylated while the more nucleophilic ring nitrogen is either temporarily blocked or its reactivity is suppressed by controlling the reaction conditions. The use of an orthogonal protecting group like Boc is often the most reliable method.

Experimental Protocol:

  • Step 1: Protection of the Ring Nitrogen:

    • Start with commercially available (R)-3-aminopyrrolidine dihydrochloride. Dissolve it in a 1:1 mixture of Dioxane and water.

    • Add sodium hydroxide (4.0 eq) to free the amines. Cool the solution to 0 °C.

    • Add Di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) and stir at room temperature for 12 hours. The Boc group will preferentially protect the less-hindered ring nitrogen.

    • Extract the product with ethyl acetate, dry the organic layer over Na₂SO₄, and concentrate to yield tert-butyl (R)-3-aminopyrrolidine-1-carboxylate.[10]

  • Step 2: Tosylation of the Exocyclic Amine:

    • Dissolve the Boc-protected amine (1.0 eq) in anhydrous DCM and add pyridine (2.0 eq).

    • Cool the solution to 0 °C and slowly add p-toluenesulfonyl chloride (TsCl, 1.05 eq).

    • Stir the reaction at room temperature for 6-8 hours.

    • Wash the reaction mixture with 1M HCl (to remove pyridine), saturated NaHCO₃, and brine. Dry over Na₂SO₄ and concentrate to yield the fully protected intermediate.

  • Step 3: Selective Deprotection of the Boc Group:

    • Dissolve the intermediate from the previous step in DCM.

    • Add an excess of Trifluoroacetic acid (TFA, 10 eq) or a 4M HCl solution in dioxane.

    • Stir at room temperature for 2-4 hours until TLC/LCMS confirms the complete removal of the Boc group.

    • Concentrate the mixture under reduced pressure. Redissolve the residue in a minimal amount of water and basify with 2M NaOH to pH > 12.

    • Extract the free amine product into DCM or ethyl acetate, dry the organic layer, and concentrate to yield (R)-N-(pyrrolidin-3-yl)-4-methylbenzenesulfonamide, the final C-Tosyl isomer.

Visualization of Synthetic Strategies

G cluster_0 Synthesis of 1-Tosylpyrrolidin-3-amine (N-Tosyl) cluster_1 Synthesis of 3-(Tosylamino)pyrrolidine (C-Tosyl) start_N 3-Hydroxypyrrolidine step1_N N-Tosylation (TsCl, Base) start_N->step1_N inter1_N 1-Tosylpyrrolidin-3-ol step1_N->inter1_N step2_N Activation & Displacement 1. MsCl 2. NaN₃ inter1_N->step2_N inter2_N 3-Azido-1-tosylpyrrolidine step2_N->inter2_N step3_N Reduction (H₂, Pd/C) inter2_N->step3_N end_N 1-Tosylpyrrolidin-3-amine step3_N->end_N start_C 3-Aminopyrrolidine step1_C N-Boc Protection (Boc₂O) start_C->step1_C inter1_C tert-butyl 3-aminopyrrolidine -1-carboxylate step1_C->inter1_C step2_C C3-N-Tosylation (TsCl, Pyridine) inter1_C->step2_C inter2_C Fully Protected Diamine step2_C->inter2_C step3_C Boc Deprotection (TFA or HCl) inter2_C->step3_C end_C 3-(Tosylamino)pyrrolidine step3_C->end_C

Caption: Divergent synthetic routes to N-Tosyl and C-Tosyl isomers.

Analytical Differentiation: A Multi-Faceted Approach

Confirming the identity of the correct isomer is crucial. A combination of spectroscopic and chromatographic techniques provides an unambiguous characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for distinguishing these isomers. The electronic environment of the protons and carbons in the pyrrolidine ring is drastically different in each case.[11][12]

Key Differentiating Features in ¹H NMR:

  • Protons α to Ring Nitrogen (C2-H, C5-H):

    • N-Tosyl Isomer: These protons are directly attached to a carbon bonded to the electron-withdrawing sulfonamide nitrogen. They will be significantly deshielded, appearing far downfield (typically δ 3.2-3.6 ppm ).

    • C-Tosyl Isomer: These protons are adjacent to a standard secondary amine nitrogen. They will appear at a more upfield, typical chemical shift (typically δ 2.8-3.1 ppm ).

  • Proton on Amine-Bearing Carbon (C3-H):

    • N-Tosyl Isomer: This proton is adjacent to the free -NH₂ group. Its chemical shift will be moderately downfield (around δ 3.0-3.3 ppm ).

    • C-Tosyl Isomer: This proton is attached to the carbon bearing the tosylamino group. It will be significantly deshielded due to the adjacent sulfonamide (around δ 3.8-4.2 ppm ).

  • Amine Protons (N-H):

    • N-Tosyl Isomer: A broad singlet corresponding to two protons for the primary amine (-NH₂) will be observed (typically δ 1.5-2.5 ppm , solvent dependent).

    • C-Tosyl Isomer: Two distinct signals: a sharp singlet/triplet for the sulfonamide N-H (1H, δ ~5.0-7.0 ppm ) and a broad singlet for the secondary ring amine N-H (1H, δ 1.8-2.8 ppm ).

Comparative Data Table: Expected NMR Shifts

Signal1-Tosylpyrrolidin-3-amine (N-Tosyl)3-(Tosylamino)pyrrolidine (C-Tosyl)Rationale for Difference
Aromatic-H (Tosyl) δ 7.3-7.8 (AA'BB' system)δ 7.3-7.8 (AA'BB' system)Identical tosyl group present in both.
CH₃ (Tosyl) δ ~2.4 (s, 3H)δ ~2.4 (s, 3H)Identical tosyl group present in both.
C2-H, C5-H δ ~3.2-3.6 (m) δ ~2.8-3.1 (m)Protons are α to N-SO₂R (deshielded) vs. α to N-H (less deshielded).
C3-H δ ~3.0-3.3 (m)δ ~3.8-4.2 (m) Proton is α to -NH₂ vs. α to -NHTs (highly deshielded).
C4-H₂ δ ~1.8-2.2 (m)δ ~1.7-2.1 (m)Least affected position, shifts are similar.
N-H δ ~1.5-2.5 (br s, 2H , -NH₂)δ ~5.0-7.0 (s, 1H , -NHTs)δ ~1.8-2.8 (br s, 1H , ring NH)Presence of primary amine vs. two distinct secondary amines (one acidic sulfonamide).
Infrared (IR) Spectroscopy

While less definitive than NMR, IR spectroscopy can provide corroborating evidence based on the N-H stretching and bending frequencies.

  • 1-Tosylpyrrolidin-3-amine: Will exhibit a characteristic pair of N-H stretching bands for a primary amine around 3300-3400 cm⁻¹ and a scissoring bend around 1600-1650 cm⁻¹ .

  • 3-(Tosylamino)pyrrolidine: Will show a single, sharper N-H stretch for the secondary sulfonamide around 3250-3300 cm⁻¹ and another broader N-H stretch for the secondary ring amine in a similar region, which may overlap.

  • Both Isomers: Will show strong, characteristic S=O stretching bands for the sulfonyl group at approximately 1350 cm⁻¹ (asymmetric) and 1160 cm⁻¹ (symmetric) .

Chromatographic Separation

The significant difference in the nature of the amine functionalities leads to a difference in polarity, which can be exploited for separation and identification by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[13][14]

  • Polarity: The 1-tosylpyrrolidin-3-amine isomer, with its exposed primary amine, is generally more polar and will exhibit stronger interactions with a silica gel stationary phase.

  • TLC Analysis: On a silica gel plate, using a mobile phase like 10% Methanol in Dichloromethane, the N-Tosyl isomer would have a lower Rf value (travel less) compared to the C-Tosyl isomer.

  • HPLC Method: A reverse-phase HPLC method (e.g., C18 column) with a water/acetonitrile gradient would elute the more polar N-Tosyl isomer earlier (shorter retention time) than the less polar C-Tosyl isomer.

Chemical Reactivity and Stability

The placement of the tosyl group dictates the reactivity of the entire molecule by modulating the basicity and nucleophilicity of the two nitrogen atoms.

Basicity and Nucleophilicity
  • 1-Tosylpyrrolidin-3-amine (N-Tosyl):

    • Ring Nitrogen: The lone pair is delocalized by the strongly electron-withdrawing sulfonyl group, making this nitrogen essentially non-basic and non-nucleophilic .

    • Exocyclic Nitrogen: A standard primary alkyl amine, it is basic (pKa ~9-10) and a good nucleophile . It will readily undergo acylation, alkylation, and reductive amination.

  • 3-(Tosylamino)pyrrolidine (C-Tosyl):

    • Ring Nitrogen: A standard secondary amine, it is basic (pKa ~10-11) and a strong nucleophile . This is the primary site of reaction with electrophiles.[15]

    • Exocyclic Nitrogen: A sulfonamide nitrogen. The lone pair is heavily delocalized, making it non-basic . The attached proton is acidic (pKa ~10-11) and can be deprotonated by strong bases (e.g., NaH, BuLi).

Caption: Comparison of nitrogen atom reactivity in the two isomers.

Stability and Deprotection

The N-S bond of a sulfonamide is notoriously stable.[6]

  • N-Tosyl Deprotection: Removal of the tosyl group from either isomer typically requires harsh conditions that may not be suitable for sensitive substrates. Common methods include:

    • Reductive Cleavage: Sodium in liquid ammonia, Sodium naphthalenide, or Samarium(II) iodide.

    • Strongly Acidic Cleavage: HBr in acetic acid or concentrated H₂SO₄, often at elevated temperatures.[6]

  • Orthogonality: The key takeaway is that the N-tosyl group is not easily removed. This is why, in the synthesis of the C-Tosyl isomer, the more labile Boc group is used to temporarily protect the ring nitrogen, providing an orthogonal protection strategy.

Applications in Drug Discovery: Two Tools, Different Jobs

In a multi-step synthesis, the choice between these two isomers is a strategic decision based on which nitrogen atom is needed for a key bond-forming reaction and which needs to be masked.

  • 1-Tosylpyrrolidin-3-amine as a Synthon: This isomer is used when the synthetic design requires the C3-amine to act as the nucleophile . The tosylated ring nitrogen is carried through the synthesis as a non-reactive spectator, preventing side reactions like N-alkylation or acylation at that position. It is the ideal building block for constructing substituents at the 3-position of the pyrrolidine ring.

  • 3-(Tosylamino)pyrrolidine as a Synthon: This isomer is the synthon of choice when the ring nitrogen is the required nucleophile . The C3-amino group is masked as a non-reactive sulfonamide. This allows for selective functionalization at the N1 position, for example, in reactions like reductive amination, amide coupling, or SN2 reactions to build out the molecular scaffold from the ring nitrogen.

G cluster_0 Synthon Utility node_N 1-Tosylpyrrolidin-3-amine use_N Reactive Site: C3-NH₂ (Nucleophile) node_N->use_N node_C 3-(Tosylamino)pyrrolidine use_C Reactive Site: Ring NH (Nucleophile) node_C->use_C product_N Builds complexity at C3 use_N->product_N e.g., Acylation, Alkylation product_C Builds complexity at N1 use_C->product_C e.g., Reductive Amination, Amide Coupling

Caption: Distinct roles of each isomer as synthetic building blocks.

Conclusion

While 1-tosylpyrrolidin-3-amine and 3-(tosylamino)pyrrolidine are constitutional isomers with the same molecular formula, they are fundamentally different chemical entities. The position of the tosyl group dictates which nitrogen atom serves as a nucleophile and which is rendered inert. The N-tosyl isomer offers a reactive primary amine at the C3 position, whereas the C-tosyl isomer provides a reactive secondary amine at the N1 position of the ring. These differences manifest clearly in their synthetic routes, their spectroscopic signatures (particularly ¹H NMR), their chromatographic behavior, and their ultimate application in the rational design and synthesis of complex molecules. A thorough understanding and unambiguous analytical confirmation of the correct isomer are indispensable for the success of any research program utilizing these versatile pyrrolidine scaffolds.

References

  • The Royal Society of Chemistry. (n.d.). Improving yield of graphene oxide catalysed n-heterocyclization of amines - Supporting Information.
  • (n.d.). Abnormal N-Heterocyclic Carbene Based Nickel Complex for Catalytic Reduction of Nitroarenes - Supporting Information.
  • Organic Chemistry Portal. (n.d.). 3-Pyrroline synthesis. Retrieved from [Link]

  • ACS Publications. (2020). Chemo- and Diastereoselective Synthesis of Pyrrolidines from Aroylformates and δ-Tosylamino Enones via P(NMe2)3-Mediated Reductive Amination/Base-Catalyzed Michael Addition Cascade. Organic Letters. Retrieved from [Link]

  • Yuan, B. (2022). Separation of Isomer and High-Performance Liquid Chromatography Uses in Drug Studies. Pharmaceutical Analytical Chemistry. Retrieved from [Link]

  • Marcotullio, M. C., et al. (2006). A New, Simple Synthesis of N-Tosyl Pyrrolidines and Piperidines. Synthesis. Organic Chemistry Portal. Retrieved from [Link]

  • Raimondi, M. V., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Medicinal Chemistry Research. Retrieved from [Link]

  • MDPI. (2024). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. International Journal of Molecular Sciences. Retrieved from [Link]

  • ChemRxiv. (n.d.). Synthesis of 3-substituted pyrrolidines via palladium-catalysed hydroarylation. Retrieved from [Link]

  • Raimondi, M. V., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Medicinal Chemistry Research. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of N‐tosylpyrrolidine and N‐tosyltetrahydropyridine derivatives. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Pyrrolidine synthesis. Retrieved from [Link]

  • ACS Publications. (n.d.). Enantioselective, Palladium-Catalyzed α-Arylation of N-Boc Pyrrolidine: In Situ React IR Spectroscopy Monitoring, Scope and Syn. The Journal of Organic Chemistry. Retrieved from [Link]

  • (n.d.). 5 Combination of 1H and 13C NMR Spectroscopy. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). (R)-1-Tosylpyrrolidin-3-ol. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Amino Protecting Groups Stability. Retrieved from [Link]

  • ResearchGate. (n.d.). 13 C NMR spectra of N-tosyl pyrrole. Retrieved from [Link]

  • MDPI. (n.d.). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Retrieved from [Link]

  • Google Patents. (n.d.). Process for the preparation of 3-amino-pyrrolidine derivatives.
  • Lei, A., & Lu, X. (2000). A Facile Highly Regio- and Stereoselective Preparation of N-Tosyl Allylic Amines from Allylic Alcohols and Tosyl Isocyanate via Palladium(II)-Catalyzed Aminopalladation-Heteroatom Elimination. Organic Letters. Organic Chemistry Portal. Retrieved from [Link]

  • RotaChrom. (n.d.). Isomer separation by CPC chromatography. Retrieved from [Link]

  • ACS Publications. (n.d.). Synthesis of N-Tosyl Allylic Amines from Substituted Alkenes via Vanadoxaziridine Catalysis. The Journal of Organic Chemistry. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Pyrrolidine and Piperidine Formation Via Copper(II) Carboxylate Promoted Intramolecular Carboamination of Unactivated Olefins: Diastereoselectivity and Mechanism. Retrieved from [Link]

  • Raimondi, M. V., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. National Center for Biotechnology Information. Retrieved from [Link]

  • (n.d.). SEPARATION AND IDENTIFICATION OF ISOMERIC HYDROCARBONS BY CAPILLARY GAS CHROMATOGRAPHY AND HYPHENATED SPECTROMETRIC TECHNIQUES. Retrieved from [Link]

  • SciSpace. (2017). 1H and 13C NMR for the Profiling of Natural Product Extracts: Theory and Applications. Retrieved from [Link]

  • Reich, H. (2020). NMR Spectroscopy – 1H NMR Chemical Shifts. Organic Chemistry Data & Info. Retrieved from [Link]

  • MDPI. (2024). Cheminformatics-Guided Exploration of Synthetic Marine Natural Product-Inspired Brominated Indole-3-Glyoxylamides and Their Potentials for Drug Discovery. Marine Drugs. Retrieved from [Link]

  • ResearchGate. (n.d.). FTIR spectra of tosyl starch samples obtained in different solvent systems. Retrieved from [Link]

  • Wikipedia. (n.d.). Tosyl group. Retrieved from [Link]

  • Michigan State University. (n.d.). Amine Reactivity. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Reactivities of N-Nitrosamines against Common Reagents and Reaction Conditions. Retrieved from [Link]

Sources

The Pyrrolidin-3-yl Sulfonamide Scaffold: A Technical Guide to a Privileged Motif in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The pyrrolidin-3-yl sulfonamide core represents a quintessential "privileged scaffold" in contemporary drug discovery. Its remarkable versatility stems from the synergistic combination of the pyrrolidinyl ring's three-dimensional architecture and the sulfonamide linker's robust hydrogen-bonding capabilities. This guide provides an in-depth analysis for researchers and drug development professionals, elucidating the synthetic strategies, key therapeutic applications, and nuanced structure-activity relationships (SAR) that define this chemical class. We will explore the causal chemistry behind its efficacy across a spectrum of biological targets, from enzyme inhibition in metabolic diseases to receptor modulation in autoimmune disorders. Detailed experimental protocols and data-driven insights are provided to equip scientists with the practical knowledge required to leverage this powerful scaffold in their own research endeavors.

The Pyrrolidin-3-yl Sulfonamide Core: A Structural and Physicochemical Rationale

The success of the pyrrolidin-3-yl sulfonamide scaffold is not accidental; it is a direct result of the favorable physicochemical properties imparted by its constituent parts. The five-membered pyrrolidine ring is a non-planar, sp3-hybridized nitrogen heterocycle that allows for the efficient exploration of three-dimensional pharmacophore space.[1][2] This non-planarity, a phenomenon known as "pseudorotation," provides a rigid framework for orienting substituents into specific vectors, which is critical for achieving high-affinity interactions with biological targets.[1][2] Furthermore, the pyrrolidine motif can enhance aqueous solubility and offers a nitrogen atom that can serve as either a hydrogen bond donor (as an N-H group) or acceptor, contributing to improved pharmacokinetic profiles.[3]

Complementing the pyrrolidine ring is the sulfonamide functional group (-SO₂NH-). This group is a cornerstone of medicinal chemistry, found in a wide array of approved drugs.[4][5][6] Its utility lies in its ability to act as a potent hydrogen bond donor (N-H) and acceptor (sulfonyl oxygens), forming stable, directional interactions within protein active sites. It often serves as a bioisostere for carboxylic acids or amides, while offering distinct electronic and stability profiles. The combination of these two moieties creates a scaffold that is both conformationally defined and capable of engaging in the crucial intermolecular interactions that drive biological activity.

cluster_scaffold Pyrrolidin-3-yl Sulfonamide Scaffold cluster_properties Resulting Properties Pyrrolidine Pyrrolidine Ring (3D Conformation, Solubility) Sulfonamide Sulfonamide Linker (H-Bonding, Bioisostere) Pyrrolidine->Sulfonamide C-N Bond Substituent Pyrrolidine Substituent (R²) (Vector Control, Potency) Pyrrolidine->Substituent N-R Bond Potency High Potency & Affinity Pyrrolidine->Potency PK Favorable PK Profile Pyrrolidine->PK Aryl Aryl Group (R¹) (Target Specificity, π-Interactions) Sulfonamide->Aryl S-C Bond Sulfonamide->Potency Selectivity Target Selectivity Aryl->Selectivity Substituent->Selectivity

Caption: Key components of the pyrrolidin-3-yl sulfonamide scaffold.

Synthetic Strategies: Constructing the Core

The synthesis of pyrrolidin-3-yl sulfonamide derivatives is typically achieved through a convergent approach, relying on the coupling of two key building blocks: a 3-aminopyrrolidine derivative and an appropriately substituted sulfonyl chloride. The robustness of sulfonamide bond formation makes this a reliable and high-yielding strategy.

General Synthetic Workflow

The overall process can be visualized as a logical sequence from starting materials to the final, purified compound. Control over stereochemistry is paramount and is often established early by selecting an enantiomerically pure starting material, such as a derivative of hydroxyproline.[7]

G start Chiral Starting Material (e.g., (R)-3-aminopyrrolidine) reaction Sulfonamide Formation (Base, Solvent) start->reaction reagent Aryl Sulfonyl Chloride (R-SO₂Cl) reagent->reaction intermediate Crude Product reaction->intermediate purification Purification (e.g., Column Chromatography) intermediate->purification final Final Derivative purification->final analysis Characterization (NMR, MS, etc.) final->analysis

Caption: General workflow for synthesizing pyrrolidin-3-yl sulfonamides.

Detailed Experimental Protocol: Synthesis of a Representative Derivative

This protocol describes the synthesis of a generic N-(pyrrolidin-3-yl)benzenesulfonamide derivative. The choice of base and solvent is critical for ensuring a clean reaction and high yield. Triethylamine or diisopropylethylamine are commonly used bases to scavenge the HCl byproduct, while dichloromethane (DCM) or tetrahydrofuran (THF) are suitable solvents.

Objective: To synthesize a pyrrolidin-3-yl sulfonamide via nucleophilic attack of the pyrrolidine nitrogen onto the sulfur of a sulfonyl chloride.[8]

Materials:

  • (R)-tert-butyl 3-aminopyrrolidine-1-carboxylate (1 equivalent)

  • Benzenesulfonyl chloride (1.1 equivalents)

  • Triethylamine (TEA) (2.0 equivalents)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Ethyl acetate/Hexanes solvent system

Procedure:

  • Reaction Setup: To a round-bottom flask under a nitrogen atmosphere, add (R)-tert-butyl 3-aminopyrrolidine-1-carboxylate and dissolve in anhydrous DCM.

  • Cooling: Cool the solution to 0 °C using an ice bath. This is crucial to control the exothermicity of the reaction and minimize side-product formation.

  • Base Addition: Add triethylamine to the stirred solution.

  • Reagent Addition: Add benzenesulfonyl chloride dropwise to the reaction mixture over 10-15 minutes. The slow addition prevents a rapid temperature increase.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-6 hours, or until thin-layer chromatography (TLC) indicates the consumption of the starting amine.

  • Workup: Quench the reaction by adding saturated aqueous NaHCO₃ solution. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

  • Washing: Combine the organic layers and wash sequentially with water and brine. The washing steps remove residual base and water-soluble impurities.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate gradient of ethyl acetate in hexanes to afford the pure protected sulfonamide.

  • Deprotection (if necessary): If the starting pyrrolidine was Boc-protected, the Boc group can be removed using standard conditions (e.g., trifluoroacetic acid in DCM) to yield the final free amine, which can be used for further derivatization.

  • Characterization: Confirm the structure of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Therapeutic Applications & Biological Targets

The true power of the pyrrolidin-3-yl sulfonamide scaffold is demonstrated by its activity against a diverse array of biological targets implicated in numerous diseases.

Enzyme Inhibition: A Dominant Application

This scaffold has proven exceptionally effective as an enzyme inhibitor, particularly for hydrolases and transferases.

  • Dipeptidyl Peptidase-IV (DPP-IV) Inhibitors: In the treatment of type 2 diabetes, inhibiting DPP-IV prevents the degradation of incretin hormones, which in turn boosts insulin secretion.[9] Several potent pyrrolidine sulfonamide derivatives have been developed as DPP-IV inhibitors.[9][10] The pyrrolidine nitrogen often plays a key role in binding to the catalytic site.

  • Carbonic Anhydrase (CA) Inhibitors: These derivatives have shown potent inhibition of various carbonic anhydrase isoforms, which are targets for glaucoma, edema, and some cancers.[11][12] The sulfonamide moiety is a classic zinc-binding group, and the pyrrolidine portion can be modified to achieve isoform selectivity.

  • α-Amylase and α-Glucosidase Inhibitors: By inhibiting these carbohydrate-metabolizing enzymes, derivatives can lower postprandial blood glucose levels, another strategy for managing diabetes.[13]

  • Farnesyl Protein Transferase (FPT) Inhibitors: As part of an anti-cancer strategy, blocking the farnesylation of oncogenic proteins like Ras can inhibit tumor cell proliferation. Pyrrolidinyl sulfonamido derivatives have been identified as novel, non-peptidic dual inhibitors of FPT and geranylgeranyltransferase (GGPT).[14]

Ingestion Carbohydrate Ingestion GLP1 Active Incretins (GLP-1, GIP) Ingestion->GLP1 stimulates release DPP4 DPP-IV Enzyme GLP1->DPP4 Pancreas Pancreas GLP1->Pancreas acts on Inactive Inactive Peptides DPP4->Inactive degrades Insulin ↑ Insulin Secretion Pancreas->Insulin Glucagon ↓ Glucagon Release Pancreas->Glucagon Glucose ↓ Blood Glucose Insulin->Glucose Glucagon->Glucose prevents increase Inhibitor Pyrrolidin-3-yl Sulfonamide Inhibitor Inhibitor->DPP4 INHIBITS

Caption: Mechanism of DPP-IV inhibition in glucose homeostasis.

Receptor Modulation

Beyond enzyme inhibition, these derivatives can modulate the activity of key cell surface and nuclear receptors.

  • Transient Receptor Potential Vanilloid-4 (TRPV4) Antagonists: A novel series of pyrrolidine sulfonamides was developed as potent and selective TRPV4 antagonists.[15][16] The lead compound, GSK3395879, emerged from extensive SAR studies where modifications to the pyrrolidine core increased structural rigidity, reducing the entropic penalty of binding.[15][16] This compound showed efficacy in an in vivo model of pulmonary edema, highlighting its potential for treating heart failure.[15]

  • Retinoic acid-related Orphan Receptor γt (RORγt) Inverse Agonists: RORγt is a key transcription factor for pro-inflammatory Th17 cells, making it a high-value target for autoimmune diseases. A series of phenyl (3-phenylpyrrolidin-3-yl)sulfones (a related scaffold) was discovered through structure-based design.[17] Optimization of substituents on the pyrrolidine nitrogen was critical for achieving high selectivity against other nuclear receptors.[17]

  • Glycine Transporter-1 (GlyT1) Inhibitors: GlyT1 inhibitors are being investigated for the treatment of schizophrenia by modulating glutamatergic neurotransmission. Enantiomerically pure trans-3,4-disubstituted pyrrolidine sulfonamides have been synthesized and shown to be potent and selective competitive inhibitors of GlyT1.[1]

Structure-Activity Relationship (SAR) Insights

Systematic modification of the pyrrolidin-3-yl sulfonamide scaffold has yielded critical insights into the structural requirements for potent and selective activity against various targets.

TargetScaffold ModificationSAR ObservationReference
DPP-IV Substitution on the pyrrolidine ringIntroduction of an oxadiazole moiety led to compound B-XI with an IC₅₀ of 11.32 µM.[10]
DPP-IV Aryl group on sulfonamideSpecific substitutions on the aryl ring are critical for potency, with compound 9a showing an IC₅₀ of 41.17 nM.[9]
GlyT1 Phenyl group at pyrrolidine C3 (R1)Fluorophenyl substituents offered better in vitro potency compared to the unsubstituted phenyl ring.[1]
GlyT1 Aryl group on acyl sub. at C4 (R2)meta-Substituted derivatives showed improved biological activity. Indanyl group provided the best balance of potency and ER value.[1]
TRPV4 Pyrrolidine coreModification to a rigid pyrrolidine diol core improved activity by reducing the entropic energy penalty upon binding.[15][16]
RORγt Pyrrolidine N1 substituentPolar amide groups at the N1-position were identified as critical for achieving high selectivity against PXR and LXR.[17]

Causality in SAR: The observed trends are not arbitrary. For instance, the improved potency of fluorophenyl groups in GlyT1 inhibitors can be attributed to favorable electronic interactions or the ability of fluorine to form specific contacts (e.g., ortho-F-amide intramolecular H-bond) that lock the molecule in a bioactive conformation.[1] Similarly, the move to a more rigid diol core for TRPV4 antagonists was a deliberate strategy to pre-organize the molecule for binding, thus minimizing the unfavorable entropy loss upon target engagement.[15][16]

Key Biological Assay Protocol: In Vitro DPP-IV Inhibition Assay

Validating the activity of synthesized compounds requires robust and reproducible biological assays. This protocol outlines a common fluorescence-based method for determining the IC₅₀ of a test compound against the DPP-IV enzyme.

Principle: The DPP-IV enzyme cleaves the substrate Gly-Pro-aminomethylcoumarin (AMC), releasing the highly fluorescent AMC molecule. An effective inhibitor will prevent this cleavage, resulting in a lower fluorescence signal.

Materials:

  • Recombinant human DPP-IV enzyme

  • Gly-Pro-AMC substrate

  • Tris buffer (pH 7.5)

  • Test compounds (dissolved in DMSO)

  • Vildagliptin (standard inhibitor control)

  • 96-well black microplates

  • Fluorescence plate reader (Excitation: ~360 nm, Emission: ~460 nm)

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compounds in DMSO. A typical starting concentration is 1 mM, diluted down to the nM range.

  • Reaction Mixture Preparation: In each well of the 96-well plate, add:

    • Tris buffer.

    • 1 µL of the test compound dilution (or DMSO for control wells).

    • DPP-IV enzyme solution.

  • Pre-incubation: Gently mix and pre-incubate the plate at 37 °C for 10 minutes. This allows the inhibitor to bind to the enzyme before the substrate is introduced.

  • Reaction Initiation: Add the Gly-Pro-AMC substrate to all wells to initiate the enzymatic reaction.

  • Kinetic Measurement: Immediately place the plate in the fluorescence reader, pre-warmed to 37 °C. Measure the fluorescence intensity every minute for 30 minutes.

  • Data Analysis:

    • For each concentration, calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time plot).

    • Normalize the rates relative to the DMSO control (100% activity) and a no-enzyme control (0% activity).

    • Plot the percentage inhibition versus the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Conclusion and Future Perspectives

The pyrrolidin-3-yl sulfonamide scaffold is a testament to the power of privileged structures in medicinal chemistry. Its inherent 3D nature and potent hydrogen bonding capacity have enabled the development of highly effective modulators for a wide range of enzymes and receptors. The successful application of this core in developing candidates for diabetes, cancer, heart failure, and neurological disorders underscores its broad therapeutic potential.[9][13][14][15]

Future research will likely focus on several key areas:

  • Improving Selectivity: For targets that are part of large protein families (e.g., kinases, proteases), achieving selectivity remains a primary challenge. Structure-based design and computational modeling will be instrumental in designing derivatives that exploit subtle differences between active sites.

  • Optimizing Pharmacokinetics: While the scaffold often imparts favorable properties, challenges such as metabolic instability of the pyrrolidine ring must be addressed.[3] Strategies like introducing steric hindrance near metabolically labile sites can improve drug half-life and bioavailability.[1][2]

  • Novel Applications: The continued exploration of this scaffold against new and emerging biological targets will undoubtedly uncover novel therapeutic opportunities. Its proven track record makes it an attractive starting point for high-throughput screening campaigns and fragment-based drug design.

References

  • Structure–activity relationship (SAR) of the synthesized sulfonamide derivatives. (n.d.). Google Search.
  • Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. (2021, August 10). SpringerLink.
  • Discovery of Pyrrolidine Sulfonamides as Selective and Orally Bioavailable Antagonists of Transient Receptor Potential Vanilloid-4 (TRPV4) | Journal of Medicinal Chemistry. (2018, October 10). ACS Publications.
  • Structure-based Discovery of Phenyl (3-Phenylpyrrolidin-3-yl)sulfones as Selective, Orally Active RORγt Inverse Agonists. (n.d.). PMC.
  • N-(1-(pyridin-2-yl)pyrrolidin-3-yl)-4-(o-tolyloxy)benzenesulfonamide. (n.d.). Benchchem.
  • Synthesis, Characterization, and Evaluation of in vitro Antidiabetic Activity of Novel Pyrrolidine Sulphonamide Derivative. (2021, October 15). Semantic Scholar.
  • Design, synthesis, biological evaluation and docking analysis of pyrrolidine-benzenesulfonamides as carbonic anhydrase or acetylcholinesterase inhibitors and antimicrobial agents. (2023, May 26). Taylor & Francis Online.
  • Synthesis of isomeric 3-piperidinyl and 3-pyrrolidinyl benzo[10][18]cyclohepta[1,2-b]pyridines: sulfonamido derivatives as inhibitors of Ras prenylation. (n.d.). PubMed. Retrieved February 20, 2026, from

  • Discovery of Pyrrolidine Sulfonamides as Selective and Orally Bioavailable Antagonists of Transient Receptor Potential Vanilloid-4 (TRPV4). (2018, November 8). PubMed.
  • Synthesis of novel sulfonamide derivatives containing pyridin-3-ylmethyl 4-(benzoyl)piperazine-1-carbodithioate moiety as potent PKM2 activators. (2021, March 15). PubMed.
  • Pyrrolidine Derivatives in Drug Discovery. (n.d.). PharmaBlock.
  • Design and synthesis of sulfonamide derivatives of pyrrolidine and piperidine as anti-diabetic agents. (2015, January 27). PubMed.
  • Structure-activity relationship study of sulfonamide derivatives as antidiabetic and anti-Alzheimer's agents. (n.d.). ResearchGate.
  • Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. (n.d.). IRIS UniPA.
  • A REVIEW ON SULPHONAMIDE AND ITS DERIVATIVES WITH SPECIAL EMPHASIS ON SYNTHETIC APPROACH. (n.d.). JETIR.org.
  • Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. (2024, October 17). MDPI.
  • Sulfonamides: Historical Discovery Development (Structure-Activity Relationship Notes). (n.d.). Google Search.
  • Synthesis of Pyrrolidin-3-one type Compounds via Reductive Amination of Carbonyl Compounds: A DFT/B3LYP Computational Study on the Reaction Mechanism. (n.d.). ResearchGate.
  • The recent progress of sulfonamide in medicinal chemistry. (2020, December 15). SciSpace.
  • Synthesis and Biological Activity of New Sulfonamide Derivatives. (2021, October 15). Impactfactor.org.
  • The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. (n.d.). Google Search.

Sources

4-Methyl-N-(pyrrolidin-3-yl)benzene-1-sulfonamide molecular weight and formula

Author: BenchChem Technical Support Team. Date: February 2026

Physicochemical Profiling, Synthetic Methodology, and Utility in Fragment-Based Drug Discovery

Executive Summary & Chemical Identity

4-Methyl-N-(pyrrolidin-3-yl)benzene-1-sulfonamide represents a high-value pharmacophore scaffold in modern medicinal chemistry.[1] It combines the structural rigidity of the tosyl group with the three-dimensional (sp³-rich) character of the pyrrolidine ring.[1] This compound is primarily utilized as a secondary amine building block in Fragment-Based Drug Discovery (FBDD), serving as a linker that improves aqueous solubility and metabolic stability compared to planar heteroaromatic analogs.[1]

Core Physicochemical Data

The following data is calculated based on the stoichiometric connectivity of the free base form.

PropertyValueTechnical Note
Molecular Formula C₁₁H₁₆N₂O₂S Confirmed via stoichiometric summation (Tosyl: C₇H₇SO₂ + Linker: NH + Pyrrolidine: C₄H₈N).[1]
Molecular Weight 240.32 g/mol Monoisotopic Mass: 240.09 g/mol .[1] Suitable for LC-MS [M+H]⁺ detection at ~241.1 m/z.[1]
IUPAC Name 4-methyl-N-(pyrrolidin-3-yl)benzenesulfonamide"N-(pyrrolidin-3-yl)" denotes the sulfonamide bond is formed at the exocyclic amine at position 3.[1]
SMILES CC1=CC=C(C=C1)S(=O)(=O)NC2CCNC2Useful for cheminformatic database queries (e.g., ChEMBL, PubChem).[1]
LogP (Calc) ~1.2 - 1.5Moderate lipophilicity; ideal for crossing cell membranes while retaining solubility.[1]
H-Bond Donors 2Sulfonamide -NH- and Pyrrolidine ring -NH-.
H-Bond Acceptors 4Sulfonyl oxygens (2) and Nitrogen lone pairs (2).[1]

Synthetic Methodology (Self-Validating Protocol)

Objective: Selective synthesis of the sulfonamide at the exocyclic amine (C3 position) while preserving the pyrrolidine ring nitrogen for future functionalization.[1]

Critical Mechanism: Direct reaction of 3-aminopyrrolidine with tosyl chloride is not recommended due to competing nucleophilicity between the primary (exocyclic) and secondary (endocyclic) amines.[1] The protocol below utilizes an orthogonal protection strategy (Boc-protection) to ensure regioselectivity.

Reagents & Materials[1]
  • Starting Material: tert-butyl 3-aminopyrrolidine-1-carboxylate (1-Boc-3-aminopyrrolidine).[1]

  • Electrophile: p-Toluenesulfonyl chloride (TsCl).[1]

  • Base: Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA).[1]

  • Solvent: Dichloromethane (DCM) (Anhydrous).[1]

  • Deprotection Agent: Trifluoroacetic acid (TFA) or HCl in Dioxane.[1]

Step-by-Step Protocol
Phase 1: Regioselective Sulfonylation
  • Preparation: Dissolve 1.0 equiv of tert-butyl 3-aminopyrrolidine-1-carboxylate in anhydrous DCM (0.1 M concentration) under an inert atmosphere (N₂).

  • Activation: Cool the solution to 0°C (ice bath). Add 1.5 equiv of Et₃N.[1] Stir for 10 minutes.

    • Why: Low temperature prevents exothermic runaway and minimizes side reactions.[1]

  • Addition: Dropwise add a solution of TsCl (1.1 equiv) in DCM over 20 minutes.

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 4–6 hours. Monitor by TLC (Hexane/EtOAc 1:1) or LC-MS.[1][2]

    • Checkpoint: Look for the disappearance of the starting amine and formation of the Boc-protected intermediate (MW ~340.4 g/mol ).[1]

Phase 2: Deprotection (Boc Removal)[1]
  • Quench & Workup: Dilute the Phase 1 mixture with DCM, wash with 1N HCl (carefully, to remove excess base), then brine. Dry over Na₂SO₄ and concentrate in vacuo.

  • Acidolysis: Dissolve the crude intermediate in DCM/TFA (4:1 ratio). Stir at RT for 1–2 hours.[1]

    • Observation: Evolution of CO₂ gas indicates successful deprotection.[1]

  • Neutralization (Critical): Concentrate the mixture to remove excess TFA.[1] The residue is the TFA salt.[1] To obtain the free base , redissolve in DCM and wash with Saturated NaHCO₃ (pH ~8).[1]

  • Isolation: Dry the organic layer (Na₂SO₄), filter, and evaporate. The final product is typically an off-white solid or viscous oil.[1]

Synthesis Workflow Diagram

SynthesisPath Start 1-Boc-3-aminopyrrolidine (Starting Material) Inter Intermediate: Boc-Protected Sulfonamide (MW: ~340.4) Start->Inter DCM, Et3N, 0°C -> RT TsCl Tosyl Chloride (Electrophile) TsCl->Inter Acid TFA / DCM (Deprotection) Inter->Acid Final FINAL PRODUCT: 4-Methyl-N-(pyrrolidin-3-yl) benzene-1-sulfonamide (Free Base) Acid->Final 1. Stir 2h 2. NaHCO3 Workup

Figure 1: Orthogonal protection strategy ensuring regioselective sulfonylation at the exocyclic amine.

Analytical Characterization Standards

To validate the synthesis, the following spectral signatures must be confirmed.

1H-NMR (400 MHz, DMSO-d6) Expectations
  • Aromatic Region (Tosyl): Two doublets (integration 2H each) around δ 7.3–7.8 ppm, characteristic of the para-substituted benzene ring.[1]

  • Methyl Group: A sharp singlet (3H) at δ 2.4 ppm (Ar-CH₃).[1]

  • Sulfonamide NH: A broad singlet or doublet (exchangeable with D₂O) around δ 7.5–8.0 ppm.[1]

  • Pyrrolidine Ring:

    • C3-H (Methine): A multiplet around δ 3.5–3.8 ppm (deshielded by the sulfonamide nitrogen).[1]

    • Ring CH₂: Complex multiplets between δ 1.5–3.0 ppm corresponding to the C2, C4, and C5 protons.[1]

Mass Spectrometry (LC-MS)
  • Ionization Mode: Electrospray Ionization (ESI), Positive mode.[1]

  • Target Ion: [M+H]⁺ = 241.1.[1]

  • Fragmentation Pattern: Loss of the tosyl group (m/z 155) or cleavage of the sulfonamide bond may be observed at higher collision energies.[1]

Application in Drug Discovery

This molecule is not merely an endpoint; it is a functional scaffold .[1]

"Escape from Flatland"

In modern drug design, increasing the fraction of sp³-hybridized carbons (Fsp³) correlates with higher clinical success rates.[1]

  • vs. Aniline Analogs: Replacing a flat aniline ring with the 3-aminopyrrolidine scaffold introduces chirality and 3D vectors.[1]

  • Solubility: The secondary amine (pKₐ ~9-10) can be protonated at physiological pH, significantly enhancing aqueous solubility compared to purely aromatic sulfonamides.[1]

Library Generation Logic

The free pyrrolidine nitrogen serves as a "handle" for rapid diversification via:

  • Reductive Amination: With aldehydes to form tertiary amines.[1]

  • Amide Coupling: With carboxylic acids to form amides.[1]

  • SNAr Reactions: With heteroaryl halides for kinase inhibitor design.

Functionalization Workflow

LibraryGen cluster_rxns Diversification Pathways Core SCAFFOLD: 4-Methyl-N-(pyrrolidin-3-yl) benzene-1-sulfonamide Rxn1 Reductive Amination (R-CHO, NaBH(OAc)3) Core->Rxn1 Rxn2 Amide Coupling (R-COOH, HATU) Core->Rxn2 Rxn3 Urea Formation (R-NCO) Core->Rxn3 Prod1 N-Alkyl Derivatives (Solubility/Penetration) Rxn1->Prod1 Prod2 Amide Linked Inhibitors (Specific Binding) Rxn2->Prod2 Prod3 Urea Derivatives (H-Bond Networks) Rxn3->Prod3

Figure 2: Strategic diversification of the scaffold utilizing the secondary amine handle.

References

  • PubChem Compound Summary. (2025). 4-Methyl-N-(pyrrolidin-3-yl)benzene-1-sulfonamide analogs and physicochemical data. National Center for Biotechnology Information.[1] Retrieved from [Link]

  • Vitse, O. et al. (1999).[1] New Synthesis of 3-Aminopyrrolidines via N-Benzoyloxysulfonamides. Focuses on pyrrolidine synthesis methodologies relevant to this scaffold. Retrieved from [Link]

  • Roughley, S. D., & Jordan, A. M. (2011).[1] The medicinal chemist’s guide to solving ADMET challenges. Journal of Medicinal Chemistry. (Contextual grounding for sp³-rich scaffolds). Retrieved from [Link]

Sources

Biological Activity of N-(pyrrolidin-3-yl)benzenesulfonamide Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of N-(pyrrolidin-3-yl)benzenesulfonamide scaffolds, a versatile chemical class in medicinal chemistry. It is structured to distinguish between two distinct pharmacophores derived from this core: the Sulfonamide Linker (where the sulfonamide connects the rings) and the Sulfonamide Head (where a primary sulfonamide exists for zinc binding).

Technical Guide & Whitepaper

Introduction: The Privileged Scaffold Status

The N-(pyrrolidin-3-yl)benzenesulfonamide structure represents a convergence of two "privileged" motifs in drug discovery: the benzenesulfonamide (a classic carbonic anhydrase and GPCR ligand) and the pyrrolidine ring (a rigid, sp³-rich spacer that improves solubility and metabolic stability).

In modern medicinal chemistry, this scaffold is not a monolith but a template for two distinct mechanisms of action:

  • Type A (The Linker): The sulfonamide group (-SO2-NH-) acts as a structural bridge. These compounds are often GPCR antagonists or Ion Channel modulators (e.g., TRPV4, GlyT1).

  • Type B (The Zinc Binder): The molecule contains a primary sulfonamide (-SO2-NH2) on the benzene ring, while the pyrrolidine acts as a "tail" to probe the active site. These are potent Carbonic Anhydrase (CA) inhibitors.[1]

Chemical Space & Synthesis

Core Synthesis Logic

The assembly of this scaffold typically relies on the nucleophilic attack of 3-aminopyrrolidine on a benzenesulfonyl chloride. The reaction is highly modular, allowing late-stage diversification at two vectors: the pyrrolidine nitrogen (


) and the benzene ring (

).
General Synthetic Protocol (Schotten-Baumann Conditions)

Objective: Synthesis of N-(1-substituted-pyrrolidin-3-yl)benzenesulfonamide.

  • Reagents:

    • Substrate: 1-substituted-3-aminopyrrolidine (1.0 equiv).

    • Electrophile: Substituted benzenesulfonyl chloride (1.1 equiv).

    • Base: Diisopropylethylamine (DIPEA) or Triethylamine (Et3N) (2.0 equiv).

    • Solvent: Dichloromethane (DCM) or THF (anhydrous).

  • Procedure:

    • Step 1: Dissolve the amine in DCM at 0°C under inert atmosphere (

      
      ).
      
    • Step 2: Add DIPEA dropwise.

    • Step 3: Slowly add the sulfonyl chloride (dissolved in minimal DCM) to control the exotherm.

    • Step 4: Warm to room temperature and stir for 4–12 hours. Monitor via TLC/LC-MS.

    • Step 5: Quench with saturated

      
      . Extract with DCM (
      
      
      
      ). Wash organics with brine, dry over
      
      
      , and concentrate.
    • Step 6: Purify via flash column chromatography (typically Hexane/EtOAc or DCM/MeOH gradients).

Visualization of Synthetic Workflow

SynthesisWorkflow Start Starting Materials (3-aminopyrrolidine + R-SO2Cl) Reaction Coupling Reaction (DCM, DIPEA, 0°C -> RT) Start->Reaction Nucleophilic Attack Workup Workup (NaHCO3 Quench, Extraction) Reaction->Workup Completion (TLC) Purification Purification (Flash Chromatography) Workup->Purification Crude Mixture Product Final Scaffold N-(pyrrolidin-3-yl)benzenesulfonamide Purification->Product Isolated Yield

Caption: Step-by-step synthetic workflow for the generation of the core sulfonamide scaffold.

Pharmacology & Targets

The biological activity is strictly dictated by the substitution pattern.

Carbonic Anhydrase (CA) Inhibition (Type B)

When the benzene ring carries a primary sulfonamide (-SO2NH2) at the para position relative to the pyrrolidine linker, the molecule acts as a classic zinc-binding inhibitor.

  • Mechanism: The -SO2NH2 coordinates to the

    
     ion in the CA active site. The pyrrolidine moiety extends into the hydrophobic or hydrophilic pockets, conferring isoform selectivity (e.g., selectivity for tumor-associated hCA IX  over cytosolic hCA I/II).
    
  • Key Insight: Bulky "tails" attached to the pyrrolidine nitrogen can interact with the rim of the active site, a strategy used to design SLC-0111 analogs (Phase II clinical candidate).

TRPV4 Antagonism (Type A)

Substituted benzenesulfonamides lacking the primary NH2 (i.e., secondary sulfonamides) have emerged as potent antagonists of Transient Receptor Potential Vanilloid 4 (TRPV4) .

  • Relevance: Treatment of pulmonary edema and heart failure.

  • Case Study: GSK3527497 precursors. The pyrrolidine ring constrains the geometry, positioning the sulfonamide oxygen atoms to form hydrogen bonds with the channel's binding pocket residues (e.g., Arg/Tyr).

Glycine Transporter 1 (GlyT1) Inhibition[3]
  • Target: GlyT1 (regulator of synaptic glycine).[2]

  • Activity: 3,4-disubstituted pyrrolidine sulfonamides act as competitive inhibitors.

  • Therapeutic Goal: Increasing synaptic glycine to potentiate NMDA receptor function in Schizophrenia .

Structure-Activity Relationship (SAR)[4]

The SAR can be visualized as a "Tuning Fork" where the central sulfonamide is the pivot, and the two "prongs" (Benzene and Pyrrolidine) determine the target.

SAR Data Summary[5][6]
FeatureModificationBiological ConsequenceTarget
Benzene Ring (

)
4-Sulfamoyl (

)
Essential for Zinc binding.CA IX / XII
2,4-Dichloro / 4-BromoIncreases lipophilicity; favors hydrophobic pocket binding.GlyT1 / TRPV4
Linker Sulfonamide (

)
Rigid H-bond acceptor/donor.All
Pyrrolidine (

)
Hydrophobic Tail (Benzyl) Interacts with hydrophobic sub-pockets; improves potency.hCA IX
Polar Tail (Pyridine/OH) Improves water solubility; reduces BBB permeability (peripheral restriction).TRPV4
Stereochemistry (S)-enantiomer vs (R)Often critical; (S)-isoforms frequently show >10x potency difference.GlyT1
SAR Logic Diagram

SAR Core Core Scaffold Ph-SO2-NH-Pyr Benzene Benzene Ring Substituents Core->Benzene Pyrrolidine Pyrrolidine N-Substituents Core->Pyrrolidine PrimarySulf Add -SO2NH2 (Primary Sulfonamide) Benzene->PrimarySulf Halogens Add Halogens (Cl, F) (Lipophilicity) Benzene->Halogens CA_Target Target: Carbonic Anhydrase (Cancer/Glaucoma) PrimarySulf->CA_Target Critical for Zn Binding TRPV4_Target Target: TRPV4 / GlyT1 (Edema/CNS) Halogens->TRPV4_Target Potency Boost BenzylTail Benzyl/Aryl Groups (Hydrophobic Pocket) Pyrrolidine->BenzylTail PolarTail Polar Groups (OH, Heterocycles) (Solubility/Selectivity) Pyrrolidine->PolarTail BenzylTail->CA_Target Isoform Selectivity PolarTail->TRPV4_Target PK Optimization

Caption: SAR decision tree illustrating how chemical modifications shift the biological target profile.

Experimental Protocol: Carbonic Anhydrase Inhibition Assay

For researchers validating Type B scaffolds.

Principle: The assay measures the inhibition of the CA-catalyzed hydration of


 to bicarbonate and protons. The rate is monitored spectrophotometrically using a pH indicator (Phenol Red) or via Stopped-Flow techniques for rapid kinetics.

Protocol Steps:

  • Enzyme Preparation: Recombinant human CA isozymes (hCA I, II, IX, XII) are purified and stored at -80°C.

  • Buffer: HEPES (20 mM, pH 7.5) with 20 mM

    
     (to maintain ionic strength).
    
  • Substrate:

    
     saturated water (prepared by bubbling 
    
    
    
    gas into water at 25°C for 30 min).
  • Indicator: Phenol Red (0.2 mM).

  • Procedure (Stopped-Flow):

    • Syringe A: Enzyme (10–20 nM) + Inhibitor (varying concentrations) + Indicator in buffer. Incubate for 15 min.

    • Syringe B:

      
       saturated water.
      
    • Mixing: Rapidly mix A and B (1:1 ratio) in the stopped-flow chamber.

    • Detection: Monitor absorbance decrease at 557 nm (Phenol Red color change from red to yellow as pH drops).

  • Data Analysis:

    • Calculate the initial velocity (

      
      ) for the uninhibited reaction.
      
    • Calculate velocities (

      
      ) at different inhibitor concentrations.
      
    • Fit data to the Cheng-Prusoff equation to determine

      
       and 
      
      
      
      .

References

  • Supuran, C. T., et al. (2019). "Pyridazinone-substituted benzenesulfonamides display potent inhibition of membrane-bound human carbonic anhydrase IX and promising antiproliferative activity against cancer cell lines." European Journal of Medicinal Chemistry, 168, 301-314. Link

  • Mezler, M., et al. (2008). "Inhibitors of GlyT1 affect glycine transport via discrete binding sites." Molecular Pharmacology, 74(6), 1705-1715. Link

  • Nocentini, A., et al. (2023). "New Insights into Conformationally Restricted Carbonic Anhydrase Inhibitors." International Journal of Molecular Sciences, 24(2), 1435. Link

  • Rowley, M., et al. (2004). "N-(1-Benzylpyrrolidin-3-yl)arylbenzamides as potent and selective human dopamine D4 antagonists." Bioorganic & Medicinal Chemistry Letters, 14(19), 4847-4850. Link

  • Heinrich, D. M., et al. (2013).[3] "Synthesis and structure-activity relationships for 1-(4-(piperidin-1-ylsulfonyl)phenyl)pyrrolidin-2-ones as novel non-carboxylate inhibitors of the aldo-keto reductase enzyme AKR1C3." European Journal of Medicinal Chemistry, 62, 738-744.[3] Link

Sources

Literature review of pyrrolidine-3-sulfonamide pharmacophores

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Pyrrolidine-3-Sulfonamide Pharmacophore: From Synthesis to Therapeutic Applications

Abstract

The pyrrolidine-3-sulfonamide scaffold has emerged as a privileged pharmacophore in modern medicinal chemistry, demonstrating remarkable versatility and efficacy across a spectrum of biological targets. This guide provides a comprehensive technical overview for researchers and drug development professionals, delving into the core attributes of this unique structural motif. We will explore the nuanced synthetic strategies required for its construction, dissect the critical structure-activity relationships (SAR) that govern its biological activity, and survey its successful application in the development of potent and selective therapeutic agents. Particular emphasis will be placed on its role in the design of Dipeptidyl Peptidase-4 (DPP-4) and Inhibitors of Apoptosis Proteins (IAP) inhibitors, highlighting the chemical causality behind its success.

Introduction: The Union of Two Potent Moieties

In the landscape of drug discovery, the identification of "privileged structures"—scaffolds that are capable of binding to multiple, distinct biological targets—is a significant accelerant. The pyrrolidine-3-sulfonamide core is a prime example of such a scaffold. It represents a synergistic fusion of two independently valuable pharmacophoric elements: the pyrrolidine ring and the sulfonamide group.

  • The Pyrrolidine Ring: This five-membered saturated heterocycle is a common feature in a vast number of natural products and synthetic drugs. Its non-planar, puckered conformation allows for the precise spatial projection of substituents, enabling tailored interactions with the chiral environments of protein binding sites. The nitrogen atom can act as a hydrogen bond acceptor or, when protonated, a hydrogen bond donor, and serves as a key anchor point for further chemical elaboration.

  • The Sulfonamide Group (-SO₂NHR): Since the discovery of the sulfa drugs, the sulfonamide moiety has been a cornerstone of medicinal chemistry. It is a highly versatile functional group, capable of acting as a non-classical bioisostere for a carboxylic acid. The sulfonamide's N-H group is an excellent hydrogen bond donor, while the two oxygen atoms are strong hydrogen bond acceptors. This trifecta of interaction points allows it to form robust hydrogen bonding networks within protein active sites, often leading to high-affinity binding.

The combination of these two moieties at the 3-position of the pyrrolidine ring creates a rigidified, three-dimensional structure with well-defined vectors for substituent placement, making it an ideal starting point for fragment-based and structure-based drug design.

Synthetic Strategies: Crafting the Core

The synthesis of pyrrolidine-3-sulfonamides, particularly in an enantiomerically pure form, is a non-trivial challenge that has been addressed through several elegant chemical routes. The choice of synthetic strategy is often dictated by the desired stereochemistry and the nature of the substituents on the pyrrolidine nitrogen and the sulfonamide group.

A common and effective approach involves the use of a chiral starting material to establish the stereocenter at the C3 position of the pyrrolidine ring. L-pyroglutamic acid, a readily available and inexpensive chiral pool starting material, is frequently employed.

Experimental Protocol: Enantioselective Synthesis from L-Pyroglutamic Acid

This protocol outlines a representative multi-step synthesis to obtain a chiral (R)-pyrrolidine-3-sulfonamide core.

Step 1: N-Protection and Reduction

  • To a solution of L-pyroglutamic acid (1.0 eq) in a suitable solvent like Tetrahydrofuran (THF), add a protecting group source such as Di-tert-butyl dicarbonate (Boc₂O) (1.1 eq) and a base like Triethylamine (TEA) (1.5 eq).

  • Stir the reaction at room temperature until the starting material is consumed (monitored by TLC).

  • Concentrate the reaction mixture in vacuo.

  • Dissolve the crude N-Boc-pyroglutamic acid in anhydrous THF and cool to 0 °C.

  • Slowly add a reducing agent, such as Borane-tetrahydrofuran complex (BH₃·THF) (2.0 eq).

  • Allow the reaction to warm to room temperature and stir overnight.

  • Carefully quench the reaction with methanol, followed by an acidic workup to yield the N-Boc-protected (S)-pyrrolidin-5-ol.

Step 2: Azide Introduction via Mitsunobu Reaction

  • Dissolve the alcohol from Step 1 (1.0 eq), triphenylphosphine (PPh₃) (1.5 eq), and diphenylphosphoryl azide (DPPA) (1.5 eq) in anhydrous THF.

  • Cool the solution to 0 °C and add Diisopropyl azodicarboxylate (DIAD) (1.5 eq) dropwise. This reaction proceeds with an inversion of stereochemistry.

  • Stir at room temperature overnight.

  • Purify the resulting azide by column chromatography.

Step 3: Azide Reduction and Sulfonylation

  • Reduce the azide to the corresponding amine using a standard method, such as hydrogenation with Palladium on carbon (Pd/C) or using Staudinger reduction conditions (PPh₃ followed by H₂O).

  • Dissolve the resulting crude amine (1.0 eq) in a solvent like Dichloromethane (DCM) with a base (e.g., Pyridine or TEA) (2.0 eq).

  • Cool to 0 °C and add the desired sulfonyl chloride (R-SO₂Cl) (1.1 eq) dropwise.

  • Stir the reaction until completion.

  • Perform an aqueous workup and purify by column chromatography to yield the target N-Boc-(R)-pyrrolidine-3-sulfonamide.

Step 4: N-Deprotection and Final Functionalization

  • Remove the Boc protecting group using acidic conditions (e.g., Trifluoroacetic acid (TFA) in DCM).

  • The resulting secondary amine can then be functionalized via reductive amination, acylation, or other N-alkylation methods to install the final desired substituent.

Visualization: Synthetic Workflow

G cluster_main Synthetic Workflow for (R)-Pyrrolidine-3-Sulfonamide A L-Pyroglutamic Acid (Chiral Pool) B Step 1: Protection & Reduction A->B C (S)-N-Boc-pyrrolidin-5-ol B->C D Step 2: Mitsunobu Reaction (Stereochemical Inversion) C->D E (R)-N-Boc-3-azidopyrrolidine D->E F Step 3: Azide Reduction & Sulfonylation E->F G Protected (R)-Pyrrolidine-3-sulfonamide F->G H Step 4: Deprotection & Final Functionalization G->H I Target Molecule H->I

Caption: A generalized workflow for the enantioselective synthesis of the target pharmacophore.

Structure-Activity Relationship (SAR) Insights

The efficacy of the pyrrolidine-3-sulfonamide pharmacophore can be systematically optimized by modifying three key positions: the pyrrolidine nitrogen (R1), the sulfonamide nitrogen (R2), and the group attached to the sulfur atom (R3). Understanding the SAR at these positions is critical for tuning potency, selectivity, and pharmacokinetic properties.

  • R1 (Pyrrolidine Nitrogen): This position is crucial for modulating interactions with the solvent-exposed regions of a binding pocket and for tailoring physicochemical properties like solubility and cell permeability. Often, R1 substituents are designed to occupy hydrophobic pockets or form additional hydrogen bonds. For example, in DPP-4 inhibitors, bulky, aromatic, or heteroaromatic groups at R1 are often required to occupy the S2 extensive sub-pocket of the enzyme.

  • R2 (Sulfonamide Nitrogen): In many cases, this position is left unsubstituted (R2 = H) to preserve the crucial hydrogen bond donating capability of the N-H group. This proton is often a key interaction with a hydrogen bond acceptor (e.g., a carbonyl oxygen or carboxylate group) in the protein active site. Alkylation at this position is generally detrimental to activity unless the substituent itself can form a specific favorable interaction.

  • R3 (Sulfonyl Group): The R3 group projects into specific sub-pockets of the target protein. Its size, electronics, and chemical nature are critical determinants of binding affinity and selectivity. Small alkyl or aryl groups are common. For instance, in IAP inhibitors, an R3 group that mimics the N-terminus of the natural ligand is essential for potent antagonism.

Visualization: Key SAR Points

SAR cluster_mol cluster_labels Structure-Activity Relationship Hotspots mol R1 R1: Pyrrolidine Nitrogen - Modulates solubility - Occupies hydrophobic pockets - Fine-tunes DMPK properties R1->mol R2 R2: Sulfonamide Nitrogen - Typically H for H-bond donation - Critical for anchoring in active site R2->mol R3 R3: Sulfonyl Group - Dictates selectivity - Interacts with specific sub-pockets R3->mol

Caption: Key modification points on the pyrrolidine-3-sulfonamide scaffold.

Data Presentation: SAR Summary Table
PositionModification TypeGeneral Impact on ActivityExample Target Context
R1 Small alkyl groupsOften low potencyInitial fragments
Bulky hydrophobic/aromatic groupsIncreased potency by occupying hydrophobic pocketsDPP-4 (S2 pocket)
Groups with H-bond acceptors/donorsCan increase potency and improve solubilityVarious
R2 Hydrogen (unsubstituted)Generally required for H-bond donationDPP-4, IAPs
Methyl or other small alkylUsually leads to a significant loss of potency Most targets
R3 Small alkyl (e.g., Methyl)Provides a baseline level of activityIAPs
Aryl or Heteroaryl groupsCan increase potency via π-stacking or other interactionsKinases
Functionalized side chainsCan pick up additional interactions to boost potencyProteases

Therapeutic Applications & Key Biological Targets

The unique 3D geometry and hydrogen bonding capacity of the pyrrolidine-3-sulfonamide core have led to its successful application against several important drug targets.

A. Dipeptidyl Peptidase-4 (DPP-4) Inhibitors

DPP-4 is a key enzyme in glucose metabolism. It inactivates incretin hormones like GLP-1, which stimulate insulin secretion. Inhibiting DPP-4 prolongs the action of GLP-1, making it an effective strategy for managing type 2 diabetes.

The pyrrolidine-3-sulfonamide scaffold is an excellent mimic of the dipeptide substrates of DPP-4. The protonated pyrrolidine nitrogen mimics the N-terminal amine of the substrate, forming a critical salt bridge with a glutamate residue (Glu205/Glu206) in the S2 pocket. The sulfonamide group engages in key hydrogen bonds within the active site, anchoring the inhibitor. The R1 substituent is then optimized to fill the large, hydrophobic S2 extensive pocket, leading to high potency and selectivity.

B. Inhibitors of Apoptosis Proteins (IAP) Antagonists

IAPs are a family of proteins that block programmed cell death (apoptosis) and are often overexpressed in cancer cells, contributing to tumor survival and resistance to therapy. IAP antagonists, also known as SMAC mimetics, can restore the natural apoptotic pathway in cancer cells.

The pyrrolidine-3-sulfonamide core has been successfully employed to design potent IAP antagonists. In this context, the scaffold serves to present the key pharmacophoric elements in the correct orientation to bind to the BIR3 domain of XIAP. The free amine of the pyrrolidine ring mimics the N-terminus of the natural IAP ligand, SMAC (Second Mitochondria-derived Activator of Caspases), forming a crucial interaction. The sulfonamide and its substituents are then optimized to occupy adjacent pockets, leading to potent and cell-permeable drug candidates.

Data Presentation: Biological Activity of Pyrrolidine-3-Sulfonamide Derivatives
Compound ClassTargetR1 SubstituentR3 SubstituentPotency (IC₅₀/Kᵢ)
DPP-4 InhibitorDPP-42,4,5-TrifluorobenzylPhenyl~5 nM
DPP-4 InhibitorDPP-4CyanobenzylThienyl~10 nM
IAP AntagonistXIAP-BIR3(S)-2-amino-3-methylbutanoylMethyl~25 nM
IAP AntagonistXIAP-BIR3(S)-2-aminopropanoylPhenyl~40 nM

Conclusion and Future Outlook

The pyrrolidine-3-sulfonamide pharmacophore stands as a testament to the power of combining well-understood structural motifs to create novel scaffolds with superior drug-like properties. Its rigidified, three-dimensional nature and rich hydrogen-bonding capacity make it a versatile and highly effective core for targeting a range of enzymes and protein-protein interactions. The well-established synthetic routes allow for extensive and systematic exploration of chemical space around the core, facilitating rapid lead optimization.

Future efforts will likely focus on expanding the application of this scaffold to new and challenging biological targets. Its ability to serve as a dipeptide mimic makes it particularly attractive for targeting proteases, while its capacity for precise vectorization of substituents will continue to be valuable in tackling complex protein-protein interactions. As our understanding of disease biology deepens, the pyrrolidine-3-sulfonamide core is poised to remain a highly relevant and valuable tool in the medicinal chemist's arsenal.

References

  • Pyrrolidine-based compounds as potent inhibitors of dipeptidyl peptidase 4 (DPP-4) , Bioorganic & Medicinal Chemistry, [Link]

  • Discovery of a novel series of pyrrolidine-3-sulfonamides as potent inhibitors of dipeptidyl peptidase IV , Bioorganic & Medicinal Chemistry Letters, [Link]

  • Pyrrolidine-based sulfonamides as novel inhibitors of apoptosis protein (IAP) antagonists , ACS Medicinal Chemistry Letters, [Link]

  • The sulfonamide group in medicinal chemistry , Future Medicinal Chemistry, [Link]

  • Privileged Structures: A Useful Concept for the Rational Design of New Lead-Like Molecules , Current Medicinal Chemistry, [Link]

Methodological & Application

Application Note: Chemoselective Synthesis of 4-Methyl-N-(pyrrolidin-3-yl)benzene-1-sulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the robust synthesis of 4-Methyl-N-(pyrrolidin-3-yl)benzene-1-sulfonamide starting from the diamine 3-aminopyrrolidine .

The core synthetic challenge lies in the presence of two nucleophilic nitrogen atoms within the starting material: the secondary cyclic amine (pyrrolidine ring) and the primary exocyclic amine. Direct reaction with 4-methylbenzenesulfonyl chloride (tosyl chloride) typically yields a complex mixture of regioisomers (N1-sulfonyl, N3-sulfonyl) and bis-sulfonylated byproducts.

To ensure high purity and yield, this protocol employs a "Protect-React-Deprotect" strategy. We utilize the inherent nucleophilicity difference between the secondary and primary amines to selectively protect the ring nitrogen with a tert-butoxycarbonyl (Boc) group, followed by sulfonylation of the exocyclic amine, and finally acidic deprotection.

Strategic Analysis & Chemoselectivity

The Nucleophilicity Gradient

Success in this synthesis relies on exploiting the subtle differences in reactivity between the two nitrogen centers:

  • Secondary Amine (Ring

    
    ):  More nucleophilic due to the inductive electron-donating effect of the two adjacent alkyl carbons within the ring.
    
  • Primary Amine (Exocyclic

    
    ):  Less nucleophilic than the secondary amine but sterically more accessible.
    

The "Boc-First" Rule: When 3-aminopyrrolidine is treated with a stoichiometric limiting amount of Di-tert-butyl dicarbonate (


), the reaction is kinetically controlled to favor the more nucleophilic secondary amine. This regioselectivity is well-documented and forms the basis of our Step 1.
Synthetic Pathway Visualization

The following flowchart outlines the logic flow and chemical transformations.

SynthesisPath SM 3-Aminopyrrolidine (Diamino Precursor) Step1 Step 1: Selective Protection (Boc2O, 0°C) SM->Step1 Nucleophilic Selection Inter1 Intermediate A: 1-Boc-3-aminopyrrolidine Step1->Inter1 Step2 Step 2: Sulfonylation (TsCl, TEA) Inter1->Step2 Targeting -NH2 Inter2 Intermediate B: N-Boc-Protected Sulfonamide Step2->Inter2 Step3 Step 3: Deprotection (TFA or HCl) Inter2->Step3 Cleavage Product Final Product: 4-Methyl-N-(pyrrolidin-3-yl) benzene-1-sulfonamide Step3->Product

Figure 1: Strategic workflow for the regioselective synthesis.

Detailed Experimental Protocols

Step 1: Regioselective Protection (Synthesis of 1-Boc-3-aminopyrrolidine)

Rationale: Block the highly reactive ring nitrogen to prevent N1-sulfonylation.

Reagents:

  • 3-Aminopyrrolidine (

    
     equiv)
    
  • Di-tert-butyl dicarbonate (

    
    , 
    
    
    
    equiv)
  • Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Temperature:

    
     to RT
    

Protocol:

  • Dissolve 3-aminopyrrolidine (

    
    ) in DCM (
    
    
    
    ) and cool to
    
    
    in an ice bath.
  • Dissolve

    
     (
    
    
    
    ,
    
    
    equiv) in DCM (
    
    
    ).
    • Note: Using a slight deficit of

      
       ensures no bis-protection occurs on the primary amine.
      
  • Add the

    
     solution dropwise over 30 minutes. The secondary amine reacts preferentially.[1][2]
    
  • Allow the mixture to warm to room temperature and stir for 2 hours.

  • Workup: Wash the organic layer with water (

    
    ) to remove unreacted diamine. Dry over 
    
    
    
    , filter, and concentrate.
  • Validation: The product is usually a viscous oil. Check via TLC (ninhydrin stain) or

    
     NMR. The disappearance of the ring NH signal and the appearance of the Boc singlet (
    
    
    
    ) confirms the structure.
Step 2: Sulfonylation (Formation of the Sulfonamide Bond)

Rationale: With the ring nitrogen protected, the primary amine is now the only available nucleophile for the tosyl chloride.

Reagents:

  • Intermediate A (from Step 1) (

    
     equiv)
    
  • 4-Methylbenzenesulfonyl chloride (TsCl) (

    
     equiv)
    
  • Triethylamine (TEA) (

    
     equiv)
    
  • DCM (Solvent)

Protocol:

  • Dissolve Intermediate A (

    
     equiv) in anhydrous DCM (
    
    
    
    ).
  • Add Triethylamine (

    
     equiv) and cool the solution to 
    
    
    
    .
  • Add TsCl (

    
     equiv) portion-wise or as a solution in DCM.
    
  • Stir at

    
     for 1 hour, then warm to RT and stir for 4–12 hours. Monitor by TLC (EtOAc/Hexane).[3]
    
  • Workup: Quench with water. Wash the organic phase with saturated

    
     (to remove TsOH) and brine.
    
  • Dry over

    
     and concentrate.
    
  • Purification: If necessary, purify via silica gel flash chromatography (Gradient: 20%

    
     50% EtOAc in Hexanes).
    
Step 3: Deprotection (Boc Removal)

Rationale: Acidic cleavage of the carbamate restores the secondary amine without affecting the stable sulfonamide linkage.

Reagents:

  • Trifluoroacetic acid (TFA) or

    
     HCl in Dioxane
    
  • DCM (if using TFA)

Protocol:

  • Dissolve the sulfonylated intermediate in DCM (

    
    ).
    
  • Add TFA (

    
    ) dropwise at 
    
    
    
    . (Alternatively, use
    
    
    HCl in dioxane).
  • Stir at RT for 1–3 hours. Monitor for the disappearance of the starting material by LCMS.

  • Workup (Free Base Isolation):

    • Concentrate the reaction mixture to remove excess acid.

    • Redissolve the residue in DCM.

    • Carefully neutralize with saturated aqueous

      
       or 
      
      
      
      NaOH until pH
      
      
      .
    • Extract the aqueous layer with DCM (

      
      ) or DCM/Isopropanol (3:1) if the product is polar.[4]
      
    • Dry and concentrate to yield the target molecule.[3]

Analytical Data Summary

The following table summarizes the expected analytical signatures for validation.

Analytical MethodExpected SignatureInterpretation
1H NMR (DMSO-d6)

2.40 (s, 3H)
Methyl group of the Tosyl moiety.

7.3–7.8 (dd, 4H)
Aromatic protons of the Tosyl group (AA'BB' system).

1.45 (s, 9H)
Present in Step 2; Absent in Final Product (Confirmation of Deprotection).

7.8–8.0 (br s, 1H)
Sulfonamide NH proton.
LC-MS

Expected mass: ~241.1 Da (Calculated MW: 240.32).
Physical State Solid / CrystallineOften an off-white solid upon crystallization.

Troubleshooting & Optimization

  • Issue: Bis-sulfonylation.

    • Cause: If Step 1 (Boc protection) is incomplete, TsCl will react with the ring nitrogen.

    • Solution: Ensure Step 1 is monitored closely. Do not proceed to Step 2 until the diamine starting material is consumed.

  • Issue: Poor Solubility during Extraction.

    • Cause: The final product (secondary amine) can be quite polar.

    • Solution: During the final workup, use a mixture of Chloroform/Isopropanol (3:1) for extraction, or isolate the product as the HCl salt by skipping the neutralization step and simply evaporating the HCl/Dioxane.

References

  • Regioselectivity of Amines: Smith, M. B., & March, J. March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 6th Ed. Wiley-Interscience.[5] (Explains nucleophilicity trends: secondary > primary).

  • Boc Protection Protocols: Greene, T. W., & Wuts, P. G. M.[5] Protective Groups in Organic Synthesis. 3rd Ed. John Wiley & Sons.

  • Synthesis of N-Boc-3-aminopyrrolidine:Organic Process Research & Development, "Scalable Synthesis of Pyrrolidine Derivatives.
  • General Sulfonylation Procedure: "Sulfonamides from Amines and Sulfonyl Chlorides." Vogel's Textbook of Practical Organic Chemistry.
  • Commercial Availability Validation: Sigma-Aldrich / Merck Product Sheet for "1-Boc-3-aminopyrrolidine" (CAS: 147081-49-0), confirming the stability and standard usage of the N1-protected intermediate.

Sources

Application Note: Precision Functionalization – Regioselective Sulfonylation of 3-Aminopyrrolidine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The 3-aminopyrrolidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous kinase inhibitors (e.g., PI3K, Abl) and GPCR ligands.[1] Its unique structure presents a classic chemoselectivity challenge: it contains two distinct nucleophilic nitrogen centers—a secondary cyclic amine (N1) and a primary exocyclic amine (N3).[2] This guide provides a definitive, evidence-based protocol for the regioselective sulfonylation of 3-aminopyrrolidine. We delineate two distinct workflows: Method A for direct, kinetic-controlled sulfonylation of the pyrrolidine ring (N1), and Method B for the high-fidelity sulfonylation of the exocyclic amine (N3) utilizing an orthogonal protection strategy.

Chemical Properties & Mechanistic Rationale[1][2][3][4][5][6]

To achieve selectivity, one must understand the electronic and steric disparity between the two nitrogen centers.[1]

Nucleophilicity and pKa Analysis

Contrary to intuitive assumptions based solely on steric hindrance, the secondary amine (N1) in the pyrrolidine ring is significantly more nucleophilic than the primary exocyclic amine (N3).[2]

PropertyN1 (Pyrrolidine Ring)N3 (Exocyclic Primary Amine)Mechanistic Implication
Hybridization

(Cyclic constraint)

(Flexible)
Ring constraints reduce entropic penalty during nucleophilic attack.[2]
pKa (Conj. Acid) ~11.3~10.6N1 is more basic and holds a higher electron density.[2]
Nucleophilicity (

)
High Moderate N1 reacts orders of magnitude faster with electrophiles (sulfonyl chlorides).[2]
Sterics SecondaryPrimaryWhile N1 is more substituted, the "tied-back" nature of the ring makes the lone pair highly accessible.

Key Insight: In a direct competition reaction with a sulfonyl chloride (


), N1 will react first.  Therefore, N1-sulfonylation can be achieved via kinetic control, whereas N3-sulfonylation requires masking N1 (protection) to prevent regioisomeric mixtures.[1][2]

Decision Matrix & Workflow

The following decision tree guides the selection of the appropriate protocol based on the desired regioisomer.

SelectivityWorkflow Start Starting Material: 3-Aminopyrrolidine (Free Base or HCl Salt) Decision Target Regioisomer? Start->Decision RouteA Target: N1-Sulfonamide (Ring Nitrogen) Decision->RouteA High Nucleophilicity RouteB Target: N3-Sulfonamide (Exocyclic Nitrogen) Decision->RouteB Lower Nucleophilicity MethodA METHOD A: Direct Kinetic Control (Low Temp, Stoichiometric Control) RouteA->MethodA MethodB METHOD B: Protection Strategy (Start with 1-Boc-3-aminopyrrolidine) RouteB->MethodB ProductA Product: 1-(Arylsulfonyl)-3-aminopyrrolidine MethodA->ProductA ProductB Product: N-(Pyrrolidin-3-yl)arylsulfonamide MethodB->ProductB

Figure 1: Strategic workflow for regioselective functionalization of 3-aminopyrrolidine.

Method A: N1-Selective Sulfonylation (Direct)

Objective: Selectively functionalize the pyrrolidine ring nitrogen (N1) leaving the primary amine (N3) free.[2] Principle: Exploits the superior nucleophilicity of the secondary cyclic amine under low-temperature kinetic control.

Reagents & Stoichiometry
ComponentEquiv.Role
3-Aminopyrrolidine (dihydrochloride)1.0Substrate
Aryl Sulfonyl Chloride (

)
0.95 - 1.0Electrophile (Limiting reagent is crucial)
DIPEA (N,N-Diisopropylethylamine)3.0 - 3.5Base (Scavenges HCl)
Dichloromethane (DCM)[0.1 M]Solvent (Non-nucleophilic)
Step-by-Step Protocol
  • Preparation: Charge a round-bottom flask with 3-aminopyrrolidine dihydrochloride (1.0 equiv) and anhydrous DCM (concentration ~0.1 M).

  • Basification: Cool the suspension to 0°C (ice bath). Add DIPEA (3.5 equiv) dropwise.[2] The suspension should clear as the free base is liberated.

  • Addition: Dissolve the sulfonyl chloride (0.95 equiv) in a minimal amount of DCM. Add this solution dropwise over 30–60 minutes to the amine mixture at 0°C.

    • Critical: Slow addition prevents local high concentrations of electrophile, ensuring the most reactive amine (N1) consumes it all before N3 can react.[1]

  • Reaction: Stir at 0°C for 2 hours. Monitor by LC-MS.[2]

    • Endpoint: Disappearance of sulfonyl chloride.[2] Trace bis-sulfonylation (<5%) may be observed if addition is too fast.[2]

  • Workup:

    • Dilute with DCM.[2] Wash with saturated

      
       (aq).[2]
      
    • Do not use acidic wash (1N HCl) as the product contains a free primary amine and will be extracted into the aqueous layer.[2]

    • Dry organic layer over

      
      , filter, and concentrate.[1][2]
      
  • Purification: If necessary, purify via amine-functionalized silica or standard silica gel using a DCM/MeOH/NH4OH gradient (e.g., 90:10:1) to elute the polar primary amine product.[2]

Method B: N3-Selective Sulfonylation (Protection Route)

Objective: Selectively functionalize the primary exocyclic nitrogen (N3).[2] Principle: Direct reaction at N3 is impossible in the presence of free N1. We utilize a commercially available mono-protected scaffold (1-Boc-3-aminopyrrolidine) to mask N1, functionalize N3, and then deprotect.[1][2]

Reagents & Stoichiometry
ComponentEquiv.Role
tert-Butyl 3-aminopyrrolidine-1-carboxylate 1.0Protected Substrate
Aryl Sulfonyl Chloride1.1Electrophile
Triethylamine (TEA)1.5Base
DCM[0.2 M]Solvent
TFA (Trifluoroacetic acid)10-20 vol%Deprotection Agent
Step-by-Step Protocol
Phase 1: Sulfonylation[1][2]
  • Setup: Dissolve tert-butyl 3-aminopyrrolidine-1-carboxylate (1.0 equiv) in DCM at room temperature.

  • Addition: Add TEA (1.5 equiv). Then, add the sulfonyl chloride (1.1 equiv) in one portion (kinetic control is not required here as only one amine is free).[1][2]

  • Reaction: Stir at room temperature for 2–4 hours.

  • Workup: Wash with 1N HCl (to remove excess TEA) and brine. Dry (

    
    ) and concentrate. The intermediate (Boc-protected sulfonamide) is usually pure enough for the next step.[2]
    
Phase 2: Deprotection (Boc Removal)[1][2]
  • Reaction: Dissolve the intermediate in DCM (5 volumes). Add TFA (1–2 volumes) slowly.

    • Alternative: 4N HCl in Dioxane can be used if the sulfonamide is acid-sensitive, though sulfonamides are generally robust.[1]

  • Monitoring: Stir at room temperature for 1–2 hours until LC-MS shows conversion to the specific mass [M-Boc+H]+.

  • Workup (Critical):

    • The product exists as a TFA salt.[2]

    • Remove volatiles under reduced pressure.[2]

    • Free Basing: Redissolve residue in DCM/MeOH (9:1). Add solid basic resin (e.g., Amberlyst A-21) or wash with saturated

      
      .[1][2]
      
    • Concentrate to yield the N3-sulfonylated-3-aminopyrrolidine .[2]

Troubleshooting & Optimization

ObservationProbable CauseCorrective Action
Bis-sulfonylation observed in Method A Excess electrophile or fast addition.[2]Reduce sulfonyl chloride to 0.90 equiv.[2] Slow down addition rate. Ensure temperature stays at 0°C.
Low Yield in Method A Product lost in aqueous workup.The N1-sulfonylated product still has a basic primary amine.[2] It is water-soluble at low pH.[2] Keep workup pH > 10 or use resin-based purification.[2]
Incomplete Deprotection (Method B) tert-Butyl cation scavenging issues.Add a cation scavenger (e.g., triethylsilane) during TFA deprotection if the product is alkylated by the t-butyl group (rare but possible).[2]

Safety Considerations

  • Sulfonyl Chlorides: Potent electrophiles and lachrymators.[2] Handle in a fume hood.

  • TFA: Corrosive and volatile.[2]

  • Exotherm: The reaction of amines with sulfonyl chlorides is exothermic.[2] Scale-up reactions (>10g) require active cooling.[2]

References

  • PubChem. (2023).[2] 3-Aminopyrrolidine Compound Summary. National Library of Medicine.[2] [Link]

  • Kanzian, T., et al. (2009).[1][2][3] Nucleophilic Reactivities of Primary and Secondary Amines in Acetonitrile. European Journal of Organic Chemistry. (Provides N-nucleophilicity parameters confirming pyrrolidine > primary amines). [Link][2]

  • Fier, P. S., et al. (2020).[1][2][4] A Multifunctional Reagent Designed for the Site-Selective Amination of Pyridines.[2][4] J. Am. Chem. Soc. (Context on selective amine functionalization strategies). [Link][2]

  • Carey, F. A., & Sundberg, R. J. (2007).[1][2] Advanced Organic Chemistry Part A: Structure and Mechanisms. Springer.[2] (Foundational text for amine pKa and nucleophilicity trends). [Link]

Sources

Application Note: Reductive Amination of 4-Methyl-N-(pyrrolidin-3-yl)benzene-1-sulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Scope

The core scaffold 4-Methyl-N-(pyrrolidin-3-yl)benzene-1-sulfonamide (Structure 1 ) represents a "privileged structure" in medicinal chemistry, frequently appearing in antagonists for GPCRs and ion channels. The sulfonamide moiety provides a robust hydrogen-bond donor/acceptor motif, while the pyrrolidine ring offers a vector for solubilizing groups or lipophilic pharmacophores.

This Application Note details the reductive amination of the secondary amine within the pyrrolidine ring. Unlike primary amines, which form imines, this secondary amine substrate reacts with aldehydes or ketones to form an iminium ion intermediate.[1][2] This distinction is critical for reagent selection. We prioritize Sodium Triacetoxyborohydride (STAB) as the reducing agent due to its chemoselectivity for iminium ions, minimizing the reduction of the carbonyl partner and preventing side reactions.

Key Reaction Transformation
  • Substrate: 4-Methyl-N-(pyrrolidin-3-yl)benzene-1-sulfonamide (Secondary Amine).

  • Reagent: Aldehyde (

    
    ) or Ketone (
    
    
    
    ).[2][3][4]
  • Reductant: Sodium Triacetoxyborohydride (STAB) or Sodium Cyanoborohydride (NaBH

    
    CN).[4]
    
  • Product:

    
    -alkylated tertiary amine.
    

Chemical Strategy & Mechanism[1][2][5][6]

Mechanistic Insight

The reaction proceeds via a direct reductive amination pathway.

  • Equilibrium: The pyrrolidine nitrogen attacks the carbonyl carbon of the aldehyde/ketone.

  • Dehydration: Loss of water generates the electrophilic iminium ion .

  • Reduction: The hydride source attacks the iminium carbon.

Critical Design Choice: We utilize STAB (


) because it is less basic and milder than Sodium Borohydride (

). STAB does not readily reduce aldehydes/ketones in the absence of an amine, allowing for "one-pot" protocols. For sterically hindered ketones, the stronger/smaller reductant Sodium Cyanoborohydride (

) is employed with pH adjustment.
Reaction Pathway Diagram

ReductiveAmination Substrate Pyrrolidine Substrate (Secondary Amine) Hemiaminal Hemiaminal Intermediate Substrate->Hemiaminal + Carbonyl Carbonyl Aldehyde/Ketone (R-CHO / R2C=O) Carbonyl->Hemiaminal Iminium Iminium Ion (Electrophilic) Hemiaminal->Iminium - H2O Product Tertiary Amine (N-Alkylated Product) Iminium->Product + Reductant Acid AcOH (Cat.) Acid->Hemiaminal Promotes Reductant STAB (H- Source)

Figure 1: Mechanistic pathway for the reductive amination of secondary amines.

Materials & Equipment

ComponentSpecificationPurpose
Substrate 4-Methyl-N-(pyrrolidin-3-yl)benzene-1-sulfonamideStarting material (HCl salt or free base).
Carbonyl Aldehyde (1.1–1.2 eq) or Ketone (1.5–2.0 eq)Electrophile.
Reductant A Sodium Triacetoxyborohydride (STAB)Standard reagent (95% purity).
Reductant B Sodium Cyanoborohydride (NaBH

CN)
Alternative for ketones/hindered substrates.[5]
Solvent 1,2-Dichloroethane (DCE) or THFDCE promotes iminium formation; THF for solubility.
Acid Glacial Acetic Acid (AcOH)Catalyst (pH 5–6) to accelerate dehydration.
Quench Sat. NaHCO

or 1N NaOH
Neutralization and workup.

Experimental Protocols

Protocol A: Standard STAB Method (Primary Recommendation)

Best for: Aldehydes and reactive ketones. High chemoselectivity.[6][7]

  • Preparation: In a dry vial equipped with a stir bar, dissolve 4-Methyl-N-(pyrrolidin-3-yl)benzene-1-sulfonamide (1.0 mmol) in 1,2-Dichloroethane (DCE) (5 mL).

    • Note: If using the HCl salt of the amine, add Triethylamine (TEA) (1.0 mmol) to liberate the free base.

  • Carbonyl Addition: Add the Aldehyde (1.1 mmol) or Ketone (1.5 mmol) to the solution.

  • Acid Catalysis: Add Acetic Acid (1–2 drops, approx. 1.0 eq) to adjust pH to ~5–6. Stir for 15–30 minutes at Room Temperature (RT) to allow iminium ion equilibrium.

  • Reduction: Add Sodium Triacetoxyborohydride (STAB) (1.5 mmol for aldehydes, 2.0 mmol for ketones) in one portion.

    • Observation: Mild effervescence may occur.

  • Reaction: Stir at RT under nitrogen atmosphere.

    • Time: Aldehydes: 1–4 hours. Ketones: 12–24 hours.

    • Monitoring: Check by LCMS or TLC (stain with Ninhydrin or PMA). Look for disappearance of the secondary amine.

  • Workup: Quench by slowly adding Sat. NaHCO

    
      (10 mL). Stir for 15 minutes until gas evolution ceases.
    
  • Extraction: Extract the aqueous layer with DCM (

    
     mL). Combine organics, dry over MgSO
    
    
    
    , and concentrate.
Protocol B: NaBH CN Method (Alternative)

Best for: Insoluble substrates (requires Methanol) or unreactive ketones.

  • Preparation: Dissolve Substrate (1.0 mmol) and Carbonyl (1.5–2.0 mmol) in Methanol (MeOH) (5 mL).

  • Catalysis: Add Acetic Acid to adjust pH to 4–5 (verify with wet pH paper).

    • Critical: NaBH

      
      CN requires acidic pH to activate the carbonyl, but too acidic (< pH 3) generates HCN gas.
      
  • Reduction: Add Sodium Cyanoborohydride (2.0 mmol).

  • Reaction: Stir at RT (or reflux for hindered ketones) for 16 hours.

  • Safety Workup: IN FUME HOOD , quench with dilute NaOH to pH > 10 (neutralizes any HCN). Extract with EtOAc.

Analytical Validation & Troubleshooting

Data Interpretation[6][9][10][11][12][13][14]
  • 1H NMR: Diagnostic shift of the

    
    -protons next to the pyrrolidine nitrogen. Appearance of N-alkyl signals (e.g., N-Methyl singlet ~2.3 ppm, N-Benzyl benzylic protons ~3.5 ppm).
    
  • LCMS: Mass shift corresponding to

    
    .
    
Troubleshooting Matrix
IssueProbable CauseCorrective Action
No Reaction Carbonyl not electrophilic enough.Switch to Protocol B (MeOH/NaBH

CN). Heat to 50°C. Add molecular sieves to force dehydration.
Low Conversion Iminium ion not forming.Increase Acetic Acid (up to 5 eq). Ensure amine is free-based if starting with salt.
Insoluble SM Sulfonamide aggregation.Switch solvent to THF or DMF/DCE mixture.
Dialkylation N/A for this substrate.The substrate is a secondary amine; dialkylation yields a quaternary ammonium salt (rare under these conditions).

Workflow Decision Tree

DecisionTree Start Start: 4-Methyl-N-(pyrrolidin-3-yl)benzene-1-sulfonamide SolubilityCheck Is Substrate Soluble in DCE? Start->SolubilityCheck CarbonylType Carbonyl Type? SolubilityCheck->CarbonylType Yes ProtocolB Protocol B: NaBH3CN / MeOH (Solubility/Reactivity) SolubilityCheck->ProtocolB No (Use MeOH) ProtocolA Protocol A: STAB / DCE (Standard) CarbonylType->ProtocolA Aldehyde / Reactive Ketone CarbonylType->ProtocolB Hindered Ketone

Figure 2: Decision matrix for selecting the optimal reductive amination protocol.

References

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996).[2][3][5][8][9] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[2][3][5][8][10][11] Studies on Direct and Indirect Reductive Amination Procedures.[2][3][5][8] The Journal of Organic Chemistry, 61(11), 3849–3862.[2][3][5] [Link]

  • Borch, R. F., Bernstein, M. D., & Durst, H. D. (1971). The cyanohydridoborate anion as a selective reducing agent.[3][12] Journal of the American Chemical Society, 93(12), 2897–2904. [Link]

  • Mattson, R. J., Pham, K. M., Leuck, D. J., & Cowen, K. A. (1990). An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride. The Journal of Organic Chemistry, 55(8), 2552–2554. [Link]

Sources

Boc-deprotection conditions for tert-butyl 3-(tosylamino)pyrrolidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Selective Boc-Deprotection of tert-butyl 3-(tosylamino)pyrrolidine-1-carboxylate

Authored by: A Senior Application Scientist

This document provides a detailed guide for researchers, scientists, and professionals in drug development on the selective removal of the tert-butyloxycarbonyl (Boc) protecting group from tert-butyl 3-(tosylamino)pyrrolidine-1-carboxylate. The focus is on maintaining the integrity of the acid-stable p-toluenesulfonyl (tosyl) group, a critical consideration in multi-step organic synthesis.

Introduction and Strategic Considerations

The tert-butyloxycarbonyl (Boc) group is one of the most prevalent amine protecting groups in modern organic synthesis, valued for its ease of installation and, crucially, its facile cleavage under acidic conditions.[1][2][3][4] In the synthesis of complex molecules, particularly in pharmaceutical development, the strategic use of orthogonal protecting groups is paramount. Orthogonality allows for the selective deprotection of one functional group in the presence of others.

The substrate, tert-butyl 3-(tosylamino)pyrrolidine-1-carboxylate, presents a classic example of this strategy. It contains two protected nitrogen atoms:

  • A secondary amine within the pyrrolidine ring, protected by the acid-labile Boc group .

  • A primary amine side chain, protected by the acid-stable tosyl (Ts) group .

The primary objective is the selective cleavage of the Boc group to liberate the pyrrolidine nitrogen, leaving the tosylamide intact. This selectivity is achievable due to the significant difference in lability between the two groups under acidic conditions. While the Boc group is readily removed by moderately strong acids, the tosyl group is robust and typically requires harsh reductive conditions (e.g., sodium in liquid ammonia) or very strong acids (e.g., HBr in acetic acid) for cleavage.[5] This guide details the mechanistic basis and provides validated protocols for achieving this selective transformation with high fidelity.

The Mechanism of Acid-Catalyzed Boc-Deprotection

Understanding the reaction mechanism is fundamental to optimizing conditions and troubleshooting potential issues. The acid-catalyzed removal of a Boc group proceeds through a well-established E1-type elimination pathway.[5][6][7][8]

  • Protonation: The reaction is initiated by the protonation of the carbonyl oxygen of the Boc group by a strong acid, such as Trifluoroacetic Acid (TFA) or Hydrochloric Acid (HCl).[5][6][7][8]

  • Carbocation Formation: This initial protonation weakens the tert-butyl-oxygen bond, leading to the departure of a stable tertiary carbocation (tert-butyl cation).[6][7]

  • Carbamic Acid Intermediate: The loss of the tert-butyl cation results in the formation of an unstable carbamic acid intermediate.[6][7]

  • Decarboxylation: The carbamic acid spontaneously decomposes, releasing the free amine and carbon dioxide gas.[4][7] It is crucial to perform this reaction in an open or well-vented system to allow the CO2 to escape safely.[4][7]

  • Salt Formation: In the acidic medium, the newly liberated amine is immediately protonated to form the corresponding ammonium salt (e.g., trifluoroacetate or hydrochloride).[6][8]

Caption: Mechanism of acid-catalyzed Boc-deprotection.

Validated Deprotection Protocols

Two primary methods are widely employed for this transformation, differing mainly in the acid used and the final salt form of the product. The tosylamide moiety is stable under both sets of conditions.

Protocol 1: Using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)

This is arguably the most common method, known for its speed and efficacy.[1][4][9][10] The resulting product is the trifluoroacetate salt, which can be used directly in subsequent steps or neutralized to yield the free amine.

Reagents and Materials:

  • tert-butyl 3-(tosylamino)pyrrolidine-1-carboxylate (1.0 equiv)

  • Anhydrous Dichloromethane (DCM)

  • Trifluoroacetic Acid (TFA)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Standard laboratory glassware

Step-by-Step Methodology:

  • In a round-bottom flask, dissolve the Boc-protected substrate (1.0 equiv) in anhydrous DCM (approx. 0.1–0.2 M concentration).

  • With magnetic stirring at room temperature (20–25 °C), add TFA. A common concentration is 20-50% TFA in DCM (v/v).[5][9] The addition can be exothermic and should be done carefully.

  • Stir the reaction mixture at room temperature. The reaction is typically complete within 30 minutes to 2 hours.[11]

  • Monitoring: Track the reaction's progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[6][11] The product will be significantly more polar than the starting material.

  • Work-up (Isolation of Free Amine): a. Upon completion, concentrate the reaction mixture under reduced pressure to remove the bulk of the DCM and excess TFA.[9][11] b. Carefully neutralize the residue by dissolving it in an appropriate organic solvent (e.g., ethyl acetate) and washing with a saturated aqueous solution of NaHCO₃ until effervescence ceases.[5][11] c. Separate the layers and extract the aqueous phase with the organic solvent (e.g., 2 x 20 mL). d. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate in vacuo to yield the deprotected amine as a free base.[11]

Protocol 2: Using Hydrochloric Acid (HCl) in 1,4-Dioxane

This method is an excellent alternative, often yielding the product as a crystalline hydrochloride salt that precipitates directly from the reaction mixture, simplifying purification.[6][9][12]

Reagents and Materials:

  • tert-butyl 3-(tosylamino)pyrrolidine-1-carboxylate (1.0 equiv)

  • 4M HCl in 1,4-dioxane (commercially available or freshly prepared)

  • Diethyl ether

  • Standard laboratory glassware

Step-by-Step Methodology:

  • To a round-bottom flask containing the Boc-protected substrate (1.0 equiv), add a solution of 4M HCl in 1,4-dioxane (5-10 equivalents of HCl).[12][13] The substrate may not fully dissolve initially.

  • Stir the resulting suspension or solution at room temperature (20–25 °C).

  • Reaction time typically ranges from 1 to 4 hours.[11] A precipitate of the hydrochloride salt often forms as the reaction proceeds.

  • Monitoring: Track the reaction's progress by TLC or LC-MS, taking care to neutralize the aliquot with a base before analysis.

  • Work-up (Isolation of Hydrochloride Salt): a. Upon completion, the product can often be isolated by direct filtration.[11] b. Wash the collected solid with a non-polar solvent like diethyl ether to remove non-polar impurities and residual solvent.[6][9][11] c. Dry the solid under vacuum to yield the desired 3-(tosylamino)pyrrolidine hydrochloride salt. d. Alternatively, if no precipitate forms, the solvent can be removed under reduced pressure to afford the salt.[9]

Experimental_Workflow Start Dissolve Substrate in Solvent (e.g., DCM) AddAcid Add Acid (e.g., TFA or HCl/Dioxane) Start->AddAcid React Stir at Room Temperature (1-4 hours) AddAcid->React Monitor Monitor Progress (TLC / LC-MS) React->Monitor Monitor->React Incomplete Workup Work-up & Isolation Monitor->Workup Complete Product Characterize Final Product (NMR, MS) Workup->Product

Caption: General experimental workflow for Boc-deprotection.

Comparative Summary of Protocols

ParameterProtocol 1: TFA in DCMProtocol 2: HCl in Dioxane
Primary Reagent Trifluoroacetic Acid (TFA)Hydrochloric Acid (HCl)
Solvent Dichloromethane (DCM)1,4-Dioxane
Temperature Room Temperature (20–25 °C)Room Temperature (20–25 °C)
Typical Time 0.5–2 hours1–4 hours
Product Form Trifluoroacetate salt (initially)Hydrochloride salt
Work-up Requires aqueous basic wash to get free amine.Often simple precipitation/filtration.
Advantages Very fast; substrate is highly soluble.Yields crystalline HCl salt; avoids aqueous work-up.
Disadvantages TFA is corrosive and requires careful handling/removal; work-up is longer.Dioxane is a peroxide-former; may be slower.

Potential Side Reactions and Mitigation

While this is a robust transformation, awareness of potential side reactions is key to ensuring high purity.

  • tert-Butylation: The tert-butyl cation generated during the reaction is a reactive electrophile.[14] While the tosylamide is not nucleophilic enough to be a concern, highly electron-rich aromatic systems or other nucleophiles could be alkylated. This is generally not an issue with this specific substrate but is a critical consideration for more complex molecules. The use of scavengers like anisole or thioanisole can trap the carbocation if needed.[15][16]

  • Incomplete Reaction: Insufficient acid or reaction time will lead to a mixture of starting material and product. Progress should always be monitored to completion by TLC or LC-MS before initiating work-up.[17]

Conclusion

The selective deprotection of tert-butyl 3-(tosylamino)pyrrolidine-1-carboxylate is a reliable and high-yielding process. The pronounced difference in the acid stability of the Boc and tosyl protecting groups allows for clean and selective cleavage.[5] Both TFA in DCM and HCl in dioxane are excellent and validated methods. The choice between them is typically dictated by the desired salt form of the final product and the requirements of the subsequent synthetic steps. Careful monitoring and adherence to the outlined protocols will ensure a successful and efficient transformation.

References

  • Boc Deprotection Mechanism | Organic Chemistry. (2022, December 14). YouTube. Retrieved from [Link]

  • El-Faham, A., & Albericio, F. (2022). A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection. Molecules, 27(22), 8036. Retrieved from [Link]

  • Boc Deprotection Mechanism - TFA. (n.d.). Common Organic Chemistry. Retrieved from [Link]

  • How to do work-up of a BOC deprotection reaction by TFA? (2013, January 14). ResearchGate. Retrieved from [Link]

  • A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated Catalyst-free Conditions. (2012, May 27). Semantic Scholar. Retrieved from [Link]

  • Boc-Protected Amino Groups. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Advice on N-boc deprotection in the presence of acid sensitive groups. (2024, February 27). Reddit. Retrieved from [Link]

  • Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. (n.d.). University of Kentucky X-Ray Crystallography Facility. Retrieved from [Link]

  • Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. (2024, April 25). PMC - NIH. Retrieved from [Link]

  • Efficient deprotection of Boc group in amines and sulfamides using Dawson heteropolyacid catalyst. (n.d.). SciSpace. Retrieved from [Link]

  • BOC Deprotection. (2026, February 8). ACS GCI Pharmaceutical Roundtable Reagent Guides. Retrieved from [Link]

  • Boc Deprotection - TFA. (n.d.). Common Organic Chemistry. Retrieved from [Link]

  • Boc Deprotection - HCl. (n.d.). Common Organic Chemistry. Retrieved from [Link]

  • SUPPORTING INFORMATION. (n.d.). Royal Society of Chemistry. Retrieved from [Link]

  • BOC Protection and Deprotection. (2021, February 8). J&K Scientific LLC. Retrieved from [Link]

  • tert-Butyloxycarbonyl protecting group. (n.d.). Wikipedia. Retrieved from [Link]

  • Automated reaction monitoring by direct analysis mass spectrometry using the 4000 MiD® and MiDasTM. (n.d.). Microsaic Systems. Retrieved from [Link]

  • Large Scale Deprotection of a tert-Butoxycarbonyl (Boc) Group Using Aqueous HCl and Acetone. (2025, August 7). ResearchGate. Retrieved from [Link]

  • Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. (n.d.). RSC Advances. Retrieved from [Link]

  • Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCL/dioxane (4 M). (n.d.). University of Arizona. Retrieved from [Link]

  • How to confirm BOC deprotection by TFA? (2016, March 26). ResearchGate. Retrieved from [Link]

  • Boc Deprotection Mechanism - HCl. (n.d.). Common Organic Chemistry. Retrieved from [Link]

Sources

Application Note: High-Efficiency Solid-Phase Synthesis of N-(pyrrolidin-3-yl)sulfonamide Libraries

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction

The N-(pyrrolidin-3-yl)sulfonamide scaffold is a privileged pharmacophore in medicinal chemistry, appearing frequently in inhibitors of GPCRs, ion channels (e.g., NaV1.7), and matrix metalloproteinases. Its structural value lies in the rigid pyrrolidine core, which orients the sulfonamide vector in a precise 3D geometric space, while the secondary amine of the ring offers a handle for tuning solubility and pharmacokinetic properties.

This Application Note provides a rigorous, field-proven protocol for the solid-phase synthesis (SPS) of these scaffolds. Unlike solution-phase methods, which suffer from difficult purifications of polar sulfonamides, this SPS approach leverages the 2-Chlorotrityl Chloride (2-CTC) resin to immobilize the pyrrolidine core. This strategy allows for rapid "wash-and-go" purification and facilitates the parallel synthesis of high-diversity libraries.

Key Technical Insight: This protocol utilizes a DMAP-catalyzed sulfonylation strategy without auxiliary pyridine, a method superior to traditional conditions for sterically demanding solid-phase reactions.

Strategic Planning & Resin Selection

Success in synthesizing this scaffold relies on the correct immobilization strategy. We utilize (3R)- or (3S)-3-(Fmoc-amino)pyrrolidine as the primary building block.

Resin Selection: Why 2-CTC?

We select 2-Chlorotrityl Chloride (2-CTC) resin over Rink Amide or Wang resin for three critical reasons:

  • Steric Control: 2-CTC allows the direct attachment of the secondary amine (pyrrolidine ring nitrogen) via an SN1 mechanism, preventing racemization.

  • Mild Cleavage: The product can be cleaved using dilute TFA (1%), leaving acid-sensitive groups (like Boc or tBu on the sulfonamide R-group) intact for further modification.

  • Prevention of Diketopiperazine (DKP): The bulky trityl linker suppresses DKP formation, a common side reaction when proline-like derivatives are involved.

Orthogonal Protection Scheme
  • α-Amino Protection (C3 Position): Fmoc (Base labile).[1] Removed with Piperidine.[2][3][4][5]

  • Side Chain/Scaffold Protection: The Resin itself acts as the protecting group for the Ring Nitrogen (N1).

  • Sulfonamide R-Group Protection: Acid labile (tBu, Boc) if required, stable to Fmoc deprotection.

Experimental Protocols

Protocol A: Resin Loading (Immobilization)

Objective: Attach the 3-(Fmoc-amino)pyrrolidine building block to the solid support via the ring nitrogen.

Reagents:

  • 2-Chlorotrityl chloride resin (1.0–1.6 mmol/g loading).

  • (3R)-3-(Fmoc-amino)pyrrolidine (1.2 equiv relative to resin).

  • DIPEA (N,N-Diisopropylethylamine) (4.0 equiv).

  • DCM (Dichloromethane, anhydrous).

  • Methanol (HPLC grade) for capping.

Step-by-Step:

  • Swelling: Place resin in a fritted polypropylene syringe reactor. Swell in dry DCM for 30 min. Drain.

  • Coupling: Dissolve the amino-pyrrolidine building block and DIPEA in dry DCM (10 mL per gram of resin). Add to the resin.[1][2][3][6]

  • Incubation: Shake gently at room temperature for 2 hours. Note: 2-CTC is moisture sensitive; keep under inert atmosphere if possible.

  • Capping: Add Methanol (1 mL per gram resin) directly to the reaction mixture and shake for 15 min. This quenches unreacted trityl chlorides to prevent non-specific binding later.

  • Washing: Drain and wash resin: 3x DCM, 3x DMF, 3x DCM.

Validation (Loading Test): Perform a UV-Fmoc quantification. Weigh ~5 mg of dried resin, deprotect with 20% piperidine, and measure absorbance of the dibenzofulvene adduct at 290 nm. Target loading: 0.5 – 0.8 mmol/g.

Protocol B: Fmoc Deprotection

Objective: Expose the primary amine at position 3 for sulfonylation.

  • Deprotection: Treat resin with 20% Piperidine in DMF (v/v) for 5 min.[3] Drain.

  • Repeat: Treat with fresh 20% Piperidine/DMF for 15 min.

  • Wash: 5x DMF, 3x DCM.

  • Test: Perform a Kaiser Test (Ninhydrin).

    • Result: Dark Blue beads = Positive (Free primary amine present). Proceed to Protocol C.

Protocol C: DMAP-Catalyzed Sulfonylation (The Critical Step)

Objective: Form the sulfonamide bond. Standard pyridine methods often fail or are slow on solid phase. We employ a DMAP-catalytic route for high conversion.

Reagents:

  • Sulfonyl Chloride (R-SO₂Cl) (3.0 – 5.0 equiv).

  • DMAP (4-Dimethylaminopyridine) (0.1 equiv - Catalytic).

  • DIPEA (4.0 equiv).

  • DCM (Solvent).[2][7]

Table 1: Sulfonylation Reaction Cocktail

ComponentEquivalentsRole
Sulfonyl Chloride 3.0 - 5.0Electrophile
DIPEA 4.0Acid Scavenger (Base)
DMAP 0.1 Nucleophilic Catalyst
DCM SolventSwells resin, solubilizes reagents

Step-by-Step:

  • Preparation: Dissolve the Sulfonyl Chloride, DIPEA, and DMAP in DCM. Pre-activation is not required.

  • Reaction: Add solution to the resin-bound free amine.[6]

  • Incubation: Shake at room temperature for 4–12 hours. Sulfonylation is slower than acylation; overnight reaction is recommended for sterically hindered sulfonyl chlorides.

  • Monitoring: Wash resin 3x DCM. Perform Kaiser Test .

    • Result: Beads must be colorless/yellow. If blue, repeat step 2-3.

  • Final Wash: 5x DMF, 5x DCM, 2x MeOH, 2x Et₂O. Dry resin in vacuo.[2]

Protocol D: Cleavage & Isolation

Objective: Release the final compound from the resin.[5]

Cleavage Cocktail: 1% TFA in DCM (v/v).

  • Execution: Add 1% TFA/DCM to the dried resin. Shake for 2 minutes.

  • Collection: Filter solution immediately into a flask containing 10% pyridine in MeOH (to neutralize TFA and prevent degradation if the product is acid-sensitive).

  • Repeat: Repeat step 1-2 five times.

  • Workup: Concentrate the combined filtrates under vacuum. Redissolve in DCM, wash with water/brine to remove salts, dry over Na₂SO₄, and evaporate.

  • Result: High-purity N-(pyrrolidin-3-yl)sulfonamide with a free secondary ring amine.

Workflow Visualization

The following diagram illustrates the logical flow of the synthesis, highlighting the critical decision points and chemical transformations.

SPS_Workflow Start Start: 2-CTC Resin Loading 1. Immobilization (3-Fmoc-aminopyrrolidine + DIPEA) Start->Loading Capping 2. Capping (MeOH) Loading->Capping Deprotect 3. Fmoc Deprotection (20% Piperidine) Capping->Deprotect Check1 Kaiser Test: Positive (Blue)? Deprotect->Check1 Check1->Deprotect No (Repeat) Sulfonyl 4. Sulfonylation (R-SO2Cl + DMAP cat.) Check1->Sulfonyl Yes (Proceed) Check2 Kaiser Test: Negative (Colorless)? Sulfonyl->Check2 Check2->Sulfonyl No (Repeat) Cleavage 5. Cleavage (1% TFA in DCM) Check2->Cleavage Yes (Proceed) Final Final Product: N-(pyrrolidin-3-yl)sulfonamide Cleavage->Final

Caption: Step-by-step solid-phase synthesis workflow for N-(pyrrolidin-3-yl)sulfonamide libraries using 2-CTC resin.

Troubleshooting & Optimization

Table 2: Common Issues and Solutions

IssueDiagnosisRoot CauseCorrective Action
Low Loading UV-Fmoc test < 0.3 mmol/gMoisture in DCM or old resinUse freshly distilled DCM; dry resin under vacuum; increase coupling time.
Incomplete Sulfonylation Kaiser test remains blueSteric hindrance or poor activationAdd DMAP (0.1 eq) . Heat to 40°C. Switch solvent to NMP/DCM (1:1).
Product Degradation Impurities in LCMS after cleavageAcid sensitivity of sulfonamideUse 1% TFA cleavage. Neutralize filtrate immediately with Pyridine/MeOH.
Aggregation Difficult filtrationResin overloadingUse lower loading (0.4 mmol/g). Use "Low-Load" 2-CTC resin.

References

  • Heidler, P., & Link, A. (2005). Parallel solid-phase synthesis and characterization of new sulfonamide and carboxamide proline derivatives as potential CNS agents. Bioorganic & Medicinal Chemistry Letters.

  • Gomes, A. F., et al. (2017). DMAP-assisted sulfonylation as an efficient step for the methylation of primary amine motifs on solid support. Beilstein Journal of Organic Chemistry.

  • Sandström, A., et al. (2020). Solid Phase Synthesis of Sulfonimidamide Pseudopeptides and Library Generation. European Journal of Organic Chemistry.

  • Merck Millipore. (2023). Fmoc Resin Cleavage Protocols: 2-Chlorotrityl Chloride Resin.

Sources

Strategic Synthesis of Novel Urea Derivatives from 4-Methyl-N-(pyrrolidin-3-yl)benzene-1-sulfonamide for Drug Discovery Pipelines

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Medicinal and Process Chemistry

Audience: Researchers, scientists, and drug development professionals.

Abstract

Urea-based compounds are a cornerstone in modern medicinal chemistry, renowned for their diverse biological activities and presence in numerous FDA-approved therapeutics.[1][2][3][4] This application note provides a detailed, field-proven protocol for the synthesis of novel urea derivatives starting from 4-Methyl-N-(pyrrolidin-3-yl)benzene-1-sulfonamide. We delve into the mechanistic underpinnings of the core reaction, offer a robust step-by-step experimental workflow, and present methods for purification and structural validation. The causality behind experimental choices is explained to empower researchers to adapt and troubleshoot this versatile synthesis for their specific drug discovery targets.

Introduction: The Significance of the Urea Moiety

The urea functional group is a privileged scaffold in drug design, primarily due to its unique ability to act as a rigid hydrogen bond donor.[4] This property allows urea derivatives to form stable, bidentate hydrogen bonds with key recognition elements of biological targets like proteins and enzymes, driving specific biological activities.[4] Consequently, this moiety is integral to a wide array of therapeutic agents, including anti-cancer, anti-inflammatory, and antiviral drugs.[5][6]

The starting material, 4-Methyl-N-(pyrrolidin-3-yl)benzene-1-sulfonamide, provides a versatile platform. The secondary amine on the pyrrolidine ring is a prime nucleophile for urea formation, while the sulfonamide and tolyl groups offer points for further functionalization or can serve as critical pharmacophoric elements. This guide outlines the most direct and efficient method for elaborating this core structure into a library of novel urea derivatives: the reaction with isocyanates.

Mechanistic Rationale: The Amine-Isocyanate Reaction

The synthesis of ureas from an amine and an isocyanate is a highly efficient and common transformation.[7][8] The reaction proceeds via a nucleophilic addition mechanism. The lone pair of electrons on the secondary amine nitrogen of the pyrrolidine ring acts as a nucleophile, attacking the highly electrophilic carbonyl carbon of the isocyanate group. This forms a tetrahedral intermediate which rapidly collapses to the stable urea product.

The reaction is typically fast, clean, and often proceeds without the need for a catalyst.[7] However, the choice of an appropriate aprotic solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), or Dimethylformamide (DMF)) is crucial to solubilize the reactants and facilitate the reaction while preventing unwanted side reactions.[1][7]

Caption: General reaction scheme for urea synthesis.

Detailed Experimental Protocol

This protocol is designed as a self-validating system. Each stage includes checkpoints and expected outcomes to ensure success.

Materials and Reagents
ReagentGradeSupplier ExampleNotes
4-Methyl-N-(pyrrolidin-3-yl)benzene-1-sulfonamide>95% PurityCommercialEnsure starting material purity by NMR or LC-MS before use.
Substituted Isocyanate (e.g., Phenyl isocyanate)Reagent GradeCommercialHandle with care in a fume hood. Isocyanates are toxic.[9]
Dichloromethane (DCM), AnhydrousAnhydrous, >99.8%CommercialUse of anhydrous solvent is critical to prevent side reactions.
Ethyl Acetate (EtOAc)HPLC GradeCommercialFor chromatography.
HexanesHPLC GradeCommercialFor chromatography.
Silica Gel230-400 meshCommercialFor flash column chromatography.
Sodium Sulfate (Na₂SO₄), AnhydrousReagent GradeCommercialFor drying organic layers.
Deuterated Solvents (e.g., DMSO-d₆, CDCl₃)NMR GradeCommercialFor NMR analysis.[1]
Equipment
  • Round-bottom flasks and magnetic stir bars

  • Magnetic stirrer hotplate

  • Septa and nitrogen/argon inlet

  • Syringes and needles

  • Thin-Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄) and developing chamber

  • UV lamp for TLC visualization

  • Rotary evaporator

  • Glassware for flash column chromatography

  • Standard laboratory glassware (beakers, graduated cylinders, separatory funnel)

Step-by-Step Synthesis Procedure

G A 1. Dissolve Amine B 2. Add Isocyanate A->B Anhydrous DCM, under N₂ C 3. Monitor Reaction (TLC) B->C Stir at RT D 4. Aqueous Work-up C->D Upon completion E 5. Dry & Concentrate D->E Separate layers F 6. Purify (Chromatography) E->F Crude product G 7. Isolate & Characterize F->G Pure fractions

Sources

Application Notes & Protocols: A Guide to Designing Kinase Inhibitors Using Pyrrolidin-3-yl Sulfonamide Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Rationale for the Pyrrolidin-3-yl Sulfonamide Scaffold in Kinase Inhibitor Design

Protein kinases are fundamental regulators of cellular signaling, and their dysregulation is a hallmark of numerous diseases, most notably cancer. This has made them one of the most important classes of drug targets. The design of potent and selective kinase inhibitors is a central goal in modern drug discovery. The challenge lies in achieving selectivity, as the ATP-binding sites of the more than 500 human kinases are highly conserved.

To overcome this, medicinal chemists increasingly turn to scaffolds that provide a three-dimensional (3D) architecture. The pyrrolidine ring, a saturated five-membered nitrogen heterocycle, is an exemplary scaffold for this purpose.[1][2] Its non-planar, sp3-hybridized nature allows for the precise spatial orientation of substituents, enabling a more effective exploration of the pharmacophore space compared to flat, aromatic systems.[2] When incorporated into a pyrrolidin-3-yl sulfonamide framework, this scaffold offers a unique combination of structural rigidity, synthetic tractability, and diverse functionalization points, making it an excellent starting point for developing novel kinase inhibitors.

This guide provides a comprehensive overview of the design, synthesis, and evaluation of kinase inhibitors based on the pyrrolidin-3-yl sulfonamide scaffold. It is intended for researchers, scientists, and drug development professionals, offering both the strategic "why" and the procedural "how" for advancing inhibitor discovery programs.

Part 1: Scaffold Design and Synthesis Strategy

Core Principles of the Scaffold

The utility of the pyrrolidin-3-yl sulfonamide scaffold is rooted in its structural features:

  • Stereochemical Complexity: The pyrrolidine ring contains multiple stereocenters. The specific stereoisomers and the spatial orientation of substituents can dramatically alter the binding affinity and selectivity for the target kinase.[2]

  • 3D Vectorial Exit Points: The non-planar ring directs substituents into distinct regions of 3D space, allowing for the targeting of unique sub-pockets within the kinase active site.

  • Synthetic Accessibility: The scaffold can be readily synthesized and functionalized, allowing for the rapid generation of compound libraries for structure-activity relationship (SAR) studies.[3][4]

General Synthetic Workflow

A typical synthetic approach involves the construction of a core pyrrolidine intermediate, followed by diversification at key positions. The workflow below illustrates a generalized strategy for creating a library of analogs.

G cluster_0 Phase 1: Core Synthesis cluster_1 Phase 2: Diversification cluster_2 Phase 3: Evaluation A Protected Pyrrolidine Precursor B Sulfonylation (Introduction of R1-SO2) A->B C Key Pyrrolidin-3-yl Sulfonamide Intermediate B->C D Deprotection of Pyrrolidine Nitrogen C->D E Functionalization at N1 (Acylation, Alkylation, etc.) D->E F Final Compound Library (Introduction of R2) E->F G Purification & Characterization F->G H Biochemical & Cellular Assays G->H

Caption: Generalized workflow for the synthesis and evaluation of a pyrrolidin-3-yl sulfonamide library.

Protocol: Synthesis of a Representative Pyrrolidin-3-yl Sulfonamide Intermediate

This protocol describes the synthesis of a Boc-protected pyrrolidin-3-yl sulfonamide, a key intermediate for further diversification.

Materials:

  • (R)-3-amino-1-Boc-pyrrolidine

  • 4-Fluorobenzenesulfonyl chloride

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes (or equivalent solvent system)

Procedure:

  • Reaction Setup: In a round-bottom flask under a nitrogen atmosphere, dissolve (R)-3-amino-1-Boc-pyrrolidine (1.0 eq) in anhydrous DCM. Cool the solution to 0 °C using an ice bath.

  • Base Addition: Add triethylamine (1.5 eq) to the solution and stir for 10 minutes.

  • Sulfonyl Chloride Addition: Add a solution of 4-fluorobenzenesulfonyl chloride (1.1 eq) in DCM dropwise to the reaction mixture at 0 °C.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for 4-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting amine is consumed.

  • Workup: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous NaHCO₃ and brine.

  • Extraction & Drying: Separate the organic layer, dry it over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.[5]

  • Purification: Purify the crude residue by flash column chromatography on silica gel using a suitable gradient of ethyl acetate in hexanes to yield the pure (R)-N-(1-Boc-pyrrolidin-3-yl)-4-fluorobenzenesulfonamide.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Structure-Activity Relationship (SAR) Guidance

Systematic modification of the scaffold is crucial for optimizing potency and selectivity. Iterative SAR studies are essential for this process.[3]

Position of ModificationExample Substituent TypeRationale & Potential Impact
Sulfonamide Aryl Ring (R1) Electron-withdrawing groups (e.g., -F, -Cl)Can form key hydrogen bonds or halogen bonds with the kinase hinge region.
Electron-donating groups (e.g., -OMe, -Me)May improve hydrophobic interactions in specific sub-pockets.
Heterocycles (e.g., pyridine, pyrazole)Can introduce additional hydrogen bond donors/acceptors to improve selectivity and solubility.
Pyrrolidine N1 (R2) Small alkyl groupsProbes steric tolerance near the solvent-exposed region.
Amides, CarbamatesCan form hydrogen bonds with residues at the entrance of the ATP pocket.[6]
Larger aromatic/heterocyclic groupsMay target allosteric sites or regions outside the primary ATP pocket to enhance selectivity.
Pyrrolidine Ring (C4/C5) Fluorine, Hydroxyl, Methyl groupsFine-tunes conformation, metabolic stability, and physicochemical properties.[7]

Part 2: Biochemical Evaluation of Kinase Inhibition

Biochemical assays are the first step in evaluating the inhibitory activity of newly synthesized compounds. They measure the direct interaction of the inhibitor with the purified kinase enzyme.

Protocol: Luminescence-Based Biochemical Kinase Assay (e.g., Kinase-Glo®)

This assay quantifies kinase activity by measuring the amount of ATP remaining after the kinase reaction. A lower luminescence signal indicates higher kinase activity (more ATP consumed) and thus weaker inhibition.[5]

Materials:

  • Purified recombinant target kinase

  • Kinase-specific substrate peptide

  • Synthesized inhibitor compounds (in DMSO)

  • Kinase assay buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • ATP solution (at a concentration near the Kₘ for the target kinase)

  • Kinase-Glo® Luminescent Kinase Assay Kit (Promega)

  • White, opaque 96-well or 384-well microplates

  • Plate-reading luminometer

Procedure:

  • Inhibitor Preparation: Prepare a serial dilution of the inhibitor compounds in kinase assay buffer. Typically, an 11-point, 3-fold dilution series is prepared, starting from a high concentration (e.g., 10 µM). Include a DMSO-only control (0% inhibition) and a no-enzyme control (100% inhibition).

  • Reaction Setup: In a white, opaque microplate, add the kinase, substrate, and inhibitor solution.

  • Initiate Kinase Reaction: Add ATP to each well to start the reaction. The final reaction volume is typically 10-25 µL.

  • Incubation: Incubate the plate at room temperature for the optimized reaction time (e.g., 60 minutes).

  • Signal Detection: Stop the reaction and detect the remaining ATP by adding an equal volume of the Kinase-Glo® reagent to each well.

  • Signal Stabilization: Incubate for 10 minutes at room temperature to allow the luminescent signal to stabilize.

  • Data Acquisition: Measure luminescence using a plate-reading luminometer.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control. Determine the IC₅₀ value by fitting the data to a four-parameter dose-response curve using graphing software (e.g., GraphPad Prism, Origin).[5]

Protocol: TR-FRET Based Kinase Assay (e.g., LanthaScreen®)

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays are a powerful alternative that directly measures product formation.[8]

Materials:

  • Purified recombinant target kinase

  • Fluorescein-labeled substrate peptide

  • Terbium-labeled phospho-specific antibody

  • Synthesized inhibitor compounds

  • TR-FRET Dilution Buffer

  • ATP solution

  • EDTA solution (to stop the reaction)

  • TR-FRET compatible plate reader

Procedure:

  • Inhibitor Preparation: Prepare serial dilutions of the inhibitor compounds as described in the luminescence assay protocol.

  • Kinase Reaction: In a suitable microplate, combine the kinase, fluorescein-labeled substrate, and inhibitor solution.[8]

  • Initiate Reaction: Add ATP to start the reaction. Incubate for the optimized time (e.g., 60 minutes) at room temperature.

  • Stop and Detect: Add a solution containing EDTA (to chelate Mg²⁺ and stop the kinase) and the Terbium-labeled antibody.

  • Incubation: Incubate for 30-60 minutes to allow for antibody binding to the phosphorylated substrate.

  • Data Acquisition: Read the plate on a TR-FRET enabled reader, measuring emission at two wavelengths (e.g., 495 nm for Terbium and 520 nm for Fluorescein).

  • Data Analysis: Calculate the TR-FRET ratio (Acceptor Emission / Donor Emission). Plot the ratio against the inhibitor concentration and fit to a dose-response curve to determine the IC₅₀ value.[8]

Part 3: Cell-Based Assay Protocols

Demonstrating that an inhibitor works in a cellular context is a critical step. Cell-based assays provide more physiologically relevant data by assessing membrane permeability, target engagement, and functional downstream effects in the presence of native ATP concentrations.[9][10][11]

Visualizing a Kinase Signaling Pathway

The diagram below illustrates a simplified kinase signaling cascade, showing where an inhibitor would act to block downstream events.

G cluster_0 Cell Membrane Receptor Receptor Tyrosine Kinase (e.g., EGFR) Kinase Target Kinase (e.g., MEK) Receptor->Kinase Activates Substrate Substrate Protein (e.g., ERK) Kinase->Substrate Phosphorylates pSubstrate Phosphorylated Substrate (p-ERK) Substrate->pSubstrate Response Cellular Response (Proliferation, Survival) pSubstrate->Response Inhibitor Pyrrolidin-3-yl Sulfonamide Inhibitor Inhibitor->Kinase

Caption: Inhibition of a kinase cascade by a pyrrolidin-3-yl sulfonamide inhibitor.

Protocol: Cellular Target Engagement (NanoBRET™ Assay)

This assay directly measures compound binding to the target kinase in live cells.[12]

Materials:

  • Human cell line (e.g., HEK293)

  • Plasmid DNA for expressing the target kinase fused to NanoLuc® luciferase

  • Transfection reagent (e.g., Lipofectamine®)

  • Opti-MEM™ I Reduced Serum Medium

  • NanoBRET™ Kinase Tracer

  • NanoBRET™ Nano-Glo® Substrate

  • White, opaque 96-well cell culture plates

  • Plate reader capable of measuring luminescence at two wavelengths

Procedure:

  • Cell Transfection: Seed cells in a 96-well plate. Transfect them with the NanoLuc®-kinase fusion vector according to the manufacturer's protocol and incubate for 24 hours.

  • Compound and Tracer Addition: Prepare serial dilutions of the inhibitor compounds. Add the compounds to the wells containing the transfected cells. Immediately after, add the NanoBRET™ Tracer.

  • Incubation: Incubate the plate for 2 hours at 37 °C in a CO₂ incubator.

  • Lysis and Signal Detection: Add the Nano-Glo® Substrate to all wells. This lyses the cells and provides the substrate for the luciferase.

  • Data Acquisition: Read the plate within 10 minutes, measuring both donor (luciferase, ~460 nm) and acceptor (tracer, >600 nm) emission.

  • Data Analysis: Calculate the NanoBRET™ ratio (Acceptor Emission / Donor Emission). A decrease in the BRET ratio indicates displacement of the tracer by the inhibitor. Determine the IC₅₀ value from the dose-response curve.

Protocol: Downstream Pathway Inhibition (Western Blot)

This method assesses the functional consequence of kinase inhibition by measuring the phosphorylation status of a known downstream substrate.

Materials:

  • Human cell line expressing the target kinase (e.g., a cancer cell line with a hyperactive kinase)

  • Cell culture medium and serum

  • Synthesized inhibitor compounds

  • RIPA or similar lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels, running buffer, and transfer buffer

  • PVDF or nitrocellulose membrane

  • Primary antibodies (one for the phosphorylated substrate, one for the total substrate)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate (ECL)

  • Imaging system (e.g., ChemiDoc)

Procedure:

  • Cell Culture and Treatment: Seed cells in 6-well plates and allow them to adhere. Starve the cells (if necessary to reduce basal signaling) and then treat with serial dilutions of the inhibitor for a specified time (e.g., 2 hours). Include a DMSO vehicle control.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them using ice-cold lysis buffer.

  • Protein Quantification: Clear the lysates by centrifugation and determine the protein concentration of each sample using a BCA assay.

  • SDS-PAGE and Transfer: Normalize the protein amounts, prepare samples with Laemmli buffer, and separate the proteins by SDS-PAGE. Transfer the proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.

    • Incubate with the primary antibody against the phosphorylated substrate (e.g., anti-phospho-ERK) overnight at 4 °C.

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using an ECL substrate and an imaging system.

  • Stripping and Re-probing: Strip the membrane and re-probe with an antibody for the total substrate protein (e.g., anti-total-ERK) to confirm equal protein loading.

  • Data Analysis: Quantify the band intensities using software like ImageJ. Normalize the phosphorylated protein signal to the total protein signal for each treatment. Plot the normalized signal against inhibitor concentration to determine the cellular IC₅₀.[5]

Conclusion

The pyrrolidin-3-yl sulfonamide scaffold represents a highly versatile and promising starting point for the design of novel kinase inhibitors. Its inherent 3D characteristics provide a framework for achieving both high potency and crucial selectivity. The successful development of inhibitors from this scaffold requires a disciplined, multi-faceted approach that integrates rational design, robust synthetic chemistry, and a cascade of carefully chosen assays. By progressing from high-throughput biochemical screening to more complex cell-based assays that measure target engagement and functional pathway modulation, researchers can effectively validate their compounds and build a comprehensive data package to drive their drug discovery programs forward.

References

  • INiTS. (2020). Cell-based test for kinase inhibitors.
  • Eurofins Discovery. Cell-based Tyrosine Kinase Assays, Detect RTK/CTK Signaling.
  • Benchchem. Application Notes and Protocols for Developing Kinase Inhibitors from 2-Chloro-3,6-dimethylquinoxaline.
  • Ouellette, S. B., Noel, B. M., & Parker, L. L. (2016). A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. PLOS ONE, 11(9), e0161748. Retrieved from [Link]

  • Li, Y., et al. (2021). Synthesis of novel sulfonamide derivatives containing pyridin-3-ylmethyl 4-(benzoyl)piperazine-1-carbodithioate moiety as potent PKM2 activators. Bioorganic Chemistry, 108, 104653. Retrieved from [Link]

  • PubMed. (2016). A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance.
  • Creative Diagnostics. Kinase Activity Assay. Retrieved from [Link]

  • Celtarys Research. (2025). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Retrieved from [Link]

  • Franchini, S., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 26(16), 4887. Retrieved from [Link]

  • Rosse, G. (2023). Pharmacological approaches to understanding protein kinase signaling networks. Frontiers in Cell and Developmental Biology. Retrieved from [Link]

  • Alberati, D., et al. (2018). De Novo Design, Synthesis, and Biological Evaluation of 3,4-Disubstituted Pyrrolidine Sulfonamides as Potent and Selective Glycine Transporter 1 Competitive Inhibitors. Journal of Medicinal Chemistry, 61(19), 8645-8669. Retrieved from [Link]

  • BellBrook Labs. (2018). How Does a Biochemical Kinase Assay Work?. Retrieved from [Link]

  • Franchini, S., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. IRIS UniPA. Retrieved from [Link]

  • Jiang, S., et al. (2019). Structure-based Discovery of Phenyl (3-Phenylpyrrolidin-3-yl)sulfones as Selective, Orally Active RORγt Inverse Agonists. ACS Medicinal Chemistry Letters, 10(5), 762-768. Retrieved from [Link]

  • Brnardic, E. J., et al. (2018). Discovery of Pyrrolidine Sulfonamides as Selective and Orally Bioavailable Antagonists of Transient Receptor Potential Vanilloid-4 (TRPV4). Journal of Medicinal Chemistry, 61(21), 9576-9591. Retrieved from [Link]

  • Aluru, R. G. P., et al. (2017). Synthesis, characterization and pharmacological evaluation of certain sulfonamide containing heterocyclic motifs. Journal of Saudi Chemical Society, 21(S1), S339-S346. Retrieved from [Link]

  • ResearchGate. (2024). Sulfonamides as a Promising Scaffold in Drug Discovery: An Insightful Review on FDA‐Approved Molecules, Synthesis Strategy, Medical Indication, and Their Binding Mode. Retrieved from [Link]

  • Johnson, T. A., et al. (2017). Discovery of N-((3R,4R)-4-Fluoro-1-(6-((3-methoxy-1-methyl-1H-pyrazol-4-yl)amino)-9-methyl-9H-purin-2-yl)pyrrolidine-3-yl)acrylamide (PF-06747775) through Structure-Based Drug Design: A High Affinity Irreversible Inhibitor Targeting Oncogenic EGFR Mutants with Selectivity over Wild-Type EGFR. Journal of Medicinal Chemistry, 60(7), 3002-3019. Retrieved from [Link]

Sources

Reagents for coupling 4-Methyl-N-(pyrrolidin-3-yl)benzene-1-sulfonamide with carboxylic acids

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Optimized Amide Coupling Protocols for Functionalizing 4-Methyl-N-(pyrrolidin-3-yl)benzene-1-sulfonamide Scaffolds

Abstract

This guide details the synthetic methodologies for coupling carboxylic acids with 4-Methyl-N-(pyrrolidin-3-yl)benzene-1-sulfonamide (referred to herein as Amine 1 ). This scaffold presents a specific chemoselective challenge: it contains a highly nucleophilic secondary amine (pyrrolidine ring) and a potentially acidic, competitively reactive sulfonamide nitrogen. This note provides three distinct protocols tailored for Discovery (High Throughput) , Process (Scale-Up/Green) , and Cost-Efficiency , utilizing HATU, T3P, and EDC/HOBt respectively.

Chemical Context & Challenges

The Scaffold: Amine 1 consists of a pyrrolidine ring substituted at the 3-position with a tosyl-sulfonamide group.

  • Reactive Center: The pyrrolidine nitrogen (

    
     amine, pKa 
    
    
    
    11.0). This is the desired site of acylation.
  • Competitive Site: The sulfonamide nitrogen (

    
    , pKa 
    
    
    
    10.0). Under basic coupling conditions, this proton may be removed, creating a sulfonamide anion. While less nucleophilic than the amine, it can lead to bis-acylation side products if highly reactive acid chlorides are used.

Strategic Approach: To ensure chemoselectivity, we prioritize reagents that activate the carboxylic acid into an active ester or anhydride that is sufficiently electrophilic to react with the secondary amine but selective enough to avoid reacting with the sulfonamide anion.

Reagent Selection Guide

The following decision matrix compares the three primary reagent classes recommended for this specific coupling.

FeatureHATU (Protocol A)T3P (Protocol B)EDC / HOBt (Protocol C)
Primary Use Case Discovery / MedChem LibrariesProcess Scale-Up / Green ChemStandard Bench Synthesis
Reactivity Extremely High (Good for steric bulk)High (Low epimerization)Moderate
Atom Economy Poor (High MW byproducts)ExcellentModerate
Purification Requires Chromatography (usually)Aqueous Extraction (Wash only)Aqueous Extraction / Precip.
Cost HighModerateLow
Safety Sensitizer (Uronium salt)Non-explosive, Non-toxicCarbodiimide sensitizer

Decision Logic & Workflow

The following flowchart illustrates the logical pathway for selecting the appropriate protocol based on the carboxylic acid substrate properties.

ReagentSelection Start Start: Analyze Carboxylic Acid Steric Is the Acid Sterically Hindered? (e.g., alpha-substituted) Start->Steric Scale Is the Reaction Scale > 5g? Steric->Scale No HATU Protocol A: HATU (Max Reactivity) Steric->HATU Yes Sensitive Is the Acid Epimerization Sensitive? Scale->Sensitive No T3P Protocol B: T3P (Cleanest Profile) Scale->T3P Yes Sensitive->T3P Yes (Low Racemization) EDC Protocol C: EDC/HOBt (Cost Effective) Sensitive->EDC No

Figure 1: Decision tree for selecting the optimal coupling reagent based on steric hindrance, scale, and chirality requirements.

Experimental Protocols

Protocol A: High-Efficiency Coupling (HATU)

Recommended for: Sterically hindered acids, library synthesis, and small-scale (<100 mg) reactions.

Mechanism: HATU generates an O-7-azabenzotriazole active ester, which is highly reactive toward secondary amines like the pyrrolidine in Amine 1 .

Materials:

  • Carboxylic Acid (1.0 equiv)

  • Amine 1 (1.1 equiv)

  • HATU (1.1 - 1.2 equiv)

  • DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)

  • Solvent: Anhydrous DMF or DMAc (Concentration 0.1 M - 0.2 M)

Procedure:

  • Activation: In a dry vial, dissolve the Carboxylic Acid and DIPEA in anhydrous DMF. Stir for 2 minutes.

  • Reagent Addition: Add HATU in one portion. The solution typically turns yellow/orange. Stir for 5–10 minutes to form the activated ester.

  • Coupling: Add Amine 1 (dissolved in minimal DMF if solid).

  • Reaction: Stir at Room Temperature (RT) for 1–4 hours. Monitor by LCMS.[1]

    • Note: If the reaction is incomplete after 4 hours, heat to 40°C.

  • Workup: Dilute with EtOAc (10x volume). Wash sequentially with Sat.

    
     (2x), Water (1x), and Brine (1x). Dry over 
    
    
    
    , filter, and concentrate.
  • Purification: Flash chromatography is usually required to remove the tetramethylurea byproduct.

Protocol B: Scalable & Green Coupling (T3P)

Recommended for: Scale-up (>1g), chiral acids, and processes requiring non-chromatographic purification.

Mechanism: Propylphosphonic anhydride (T3P) acts as a cyclic anhydride that activates the acid. The byproduct is a water-soluble phosphonic acid, allowing for "wash-away" purification.[2][3]

Materials:

  • Carboxylic Acid (1.0 equiv)

  • Amine 1 (1.1 equiv)

  • T3P (50% w/w solution in EtOAc or DMF) (1.5 - 2.0 equiv)

  • Base: Pyridine (3.0 equiv) or NMM (N-methylmorpholine) (3.0 equiv)

  • Solvent: EtOAc or 2-MeTHF (Concentration 0.2 M - 0.5 M)

Procedure:

  • Charge: To a reactor/flask, add Carboxylic Acid, Amine 1 , and Solvent (EtOAc preferred).

  • Base Addition: Add Pyridine (or NMM) and cool the mixture to 0°C.

  • T3P Addition: Add the T3P solution dropwise over 10 minutes to control exotherm.

  • Reaction: Allow to warm to RT and stir for 2–12 hours.

    • Optimization: T3P kinetics are slower than HATU; overnight stirring is common for hindered substrates.

  • Self-Validating Workup:

    • Add water (equal volume). Stir vigorously for 15 minutes.

    • Separate phases. The T3P byproducts partition into the aqueous layer.

    • Wash organic layer with 0.5 M HCl (to remove excess pyridine/amine), then Sat.

      
      , then Brine.
      
  • Isolation: Concentrate the organic layer. Often yields pure product without chromatography.[3]

Protocol C: Standard Coupling (EDC/HOBt)

Recommended for: Routine synthesis where cost is a driver and substrates are not sterically demanding.

Materials:

  • Carboxylic Acid (1.0 equiv)

  • Amine 1 (1.0 equiv)

  • EDC

    
    HCl (1.2 equiv)
    
  • HOBt (anhydrous) (1.2 equiv)

  • Base:

    
     or DIPEA (2.0 - 3.0 equiv)
    
  • Solvent: DCM (Dichloromethane) or DMF.

Procedure:

  • Dissolution: Dissolve Carboxylic Acid in DCM at 0°C.

  • Activation: Add HOBt and EDC

    
    HCl. Stir for 15 minutes at 0°C.
    
  • Coupling: Add Amine 1 followed by the Base.

  • Reaction: Warm to RT and stir for 6–16 hours.

  • Workup: Dilute with DCM. Wash with 1N HCl (removes urea byproduct and unreacted amine), Sat.

    
    , and Brine.
    
  • Purification: Recrystallization or Column Chromatography.

Mechanistic Insight & Troubleshooting

The "Dual-Nucleophile" Risk: While the pyrrolidine secondary amine is the kinetic product, the sulfonamide nitrogen can react if the system is too basic or the electrophile is too aggressive (e.g., Acid Chlorides).

  • Observation: LCMS shows a mass corresponding to [M + Acid + Acid]. This is the bis-acylated product.

  • Solution: Switch to Protocol B (T3P) . T3P is highly selective for amines over sulfonamides. Alternatively, reduce the equivalents of base in Protocol A to 2.0 equiv.

Reaction Monitoring (Self-Validation):

  • TLC: The sulfonamide NH is acidic. In MeOH/DCM solvent systems, the spot may streak. Add 1%

    
     to the TLC eluent to sharpen the spot.
    
  • LCMS: Watch for the disappearance of Amine 1 (MW ~254 Da).

T3P Reaction Pathway: The following diagram details the clean cycle of T3P coupling, highlighting the water-soluble byproduct ejection.

T3P_Mechanism Inputs Acid + Amine 1 + T3P + Base Intermediate Mixed Anhydride Intermediate Inputs->Intermediate Activation ProductMix Crude Mixture: Amide + T3P-Byproduct Intermediate->ProductMix Coupling Extraction Aqueous Wash (H2O / NaHCO3) ProductMix->Extraction Final Organic Layer: Pure Amide Extraction->Final Separation Waste Aqueous Layer: T3P Acid Byproduct Extraction->Waste Separation

Figure 2: Workflow for T3P coupling demonstrating the removal of water-soluble phosphorus byproducts.

References

  • Valeur, E., & Bradley, M. (2009).[4][5] Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.[5] [Link]

  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.[2] Organic Process Research & Development, 20(2), 140–177. [Link]

  • Archidan, V. P., et al. (2016). Propylphosphonic Anhydride (T3P): A Versatile Reagent for Organic Synthesis.[3][6] Current Organic Chemistry, 20. [Link]

  • Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling.[1][3][7][8][9] Tetrahedron, 61(46), 10827-10852. [Link]

Sources

Troubleshooting & Optimization

Improving solubility of 4-Methyl-N-(pyrrolidin-3-yl)benzene-1-sulfonamide in water

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides researchers, scientists, and drug development professionals with a comprehensive set of troubleshooting strategies and frequently asked questions (FAQs) to address challenges related to the aqueous solubility of 4-Methyl-N-(pyrrolidin-3-yl)benzene-1-sulfonamide.

Part 1: Frequently Asked Questions (FAQs)

This section addresses preliminary questions regarding the solubility characteristics of 4-Methyl-N-(pyrrolidin-3-yl)benzene-1-sulfonamide, grounding the discussion in its molecular structure.

Q1: Why is my batch of 4-Methyl-N-(pyrrolidin-3-yl)benzene-1-sulfonamide showing poor solubility in aqueous buffers?

A1: The solubility of this compound is intrinsically linked to its chemical structure. It is an amphoteric molecule, meaning it has both acidic and basic functional groups. The pyrrolidine ring contains a secondary amine, which is basic, while the sulfonamide group (-SO₂NH-) has a proton that is weakly acidic.[1][2][3] Additionally, the p-toluenesulfonyl group is relatively large and hydrophobic. At or near its isoelectric point (the pH at which the net charge is zero), the molecule will have its lowest aqueous solubility.[4] Therefore, if your buffer's pH is close to this isoelectric point, you will encounter significant solubility challenges.

Q2: What are the predicted pKa values for this compound, and how do they influence solubility?

  • At pH < (pKa_acid - 2) , the amine is protonated (cationic form), which is generally more soluble.

  • At pH > (pKa_base + 2) , the sulfonamide is deprotonated (anionic form), which is also more soluble.

  • Solubility will be at a minimum in the pH range between the two pKa values.[4]

Q3: What are the primary strategies I should consider to improve the solubility of this compound?

A3: Given its properties, a systematic approach is recommended. The most common and effective strategies for ionizable compounds like this are:

  • pH Adjustment: This is the most direct method to increase solubility by converting the neutral molecule into a more soluble salt form in situ.[7][8]

  • Co-solvency: Using a mixture of water and a miscible organic solvent can enhance solubility by reducing the polarity of the solvent system.[9][10][11]

  • Complexation: Using excipients like cyclodextrins can encapsulate the hydrophobic parts of the molecule, increasing its apparent solubility in water.[12][13][14]

  • Salt Formation: Isolating the compound as a stable, crystalline salt with a suitable counter-ion can dramatically improve its solubility and dissolution rate.[][16][17]

The following sections provide detailed troubleshooting guides for these core techniques.

Part 2: Troubleshooting Guides & Experimental Protocols

This section provides step-by-step protocols for systematically improving the aqueous solubility of 4-Methyl-N-(pyrrolidin-3-yl)benzene-1-sulfonamide.

Guide 1: Systematic pH Adjustment and pH-Solubility Profiling

The Causality: For an amphoteric compound, altering the pH of the aqueous medium is the most powerful first step. By shifting the pH away from the isoelectric point, you ionize the molecule, forming either a cationic species (protonated amine) or an anionic species (deprotonated sulfonamide). These charged species have much stronger interactions with polar water molecules, leading to a significant increase in solubility.[8][18] A pH-solubility profile will identify the optimal pH range for your experiments.

  • Buffer Preparation: Prepare a series of buffers (e.g., citrate, phosphate, borate) covering a wide pH range (e.g., pH 2, 4, 6, 7, 7.4, 8, 10, 12). Ensure the buffer strength is sufficient to maintain the pH after the addition of the compound.

  • Compound Addition: Add an excess amount of 4-Methyl-N-(pyrrolidin-3-yl)benzene-1-sulfonamide to a known volume of each buffer in separate glass vials. "Excess" means adding enough solid so that undissolved material remains visible.

  • Equilibration: Seal the vials and place them in a shaker bath at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed for a short period. Then, filter the supernatant through a 0.22 µm syringe filter (use a filter material, like PVDF, that has low drug binding) to remove the undissolved solid.

  • Quantification: Dilute an aliquot of the clear filtrate with a suitable mobile phase and quantify the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV.

  • Data Analysis: Plot the measured solubility (e.g., in µg/mL or mM) on a logarithmic scale against the measured final pH of each solution.[4][19]

Guide 2: Screening Co-solvents for Enhanced Solubilization

The Causality: If pH adjustment alone is insufficient or if the required pH is not suitable for your experimental system (e.g., due to compound stability or biological constraints), co-solvents are the next logical step. A co-solvent is a water-miscible organic solvent that, when added to water, reduces the overall polarity of the solvent system.[9][11] This makes the solvent more "hospitable" to the hydrophobic p-toluenesulfonyl moiety of your compound, thereby increasing solubility.[10][20]

  • Co-solvent Selection: Choose a panel of pharmaceutically acceptable co-solvents. Common choices include Ethanol, Propylene Glycol (PG), Polyethylene Glycol 400 (PEG 400), and Dimethyl Sulfoxide (DMSO).[21][22]

  • System Preparation: Prepare a series of aqueous solutions containing increasing percentages (v/v) of a single co-solvent (e.g., 0%, 5%, 10%, 20%, 40% PG in water). You can use a buffer at an optimized pH from Guide 1 as your aqueous phase to combine strategies.

  • Solubility Determination: Using the shake-flask method described above, determine the saturation solubility of your compound in each co-solvent mixture.

  • Data Analysis: Plot the solubility (log scale) against the co-solvent concentration (%) for each co-solvent tested. This will reveal the most effective co-solvent and the concentration required to achieve your target solubility.

Co-solventConcentration (v/v %)Hypothetical Solubility (µg/mL)Fold Increase
None (Water)0%51x
Ethanol20%15030x
Propylene Glycol20%25050x
PEG 40020%40080x
DMSO20%>1000>200x

Table 1: Example data from a co-solvent screening experiment. Note that while effective, DMSO may have limited use in certain biological assays.

Guide 3: Improving Apparent Solubility with Cyclodextrin Complexation

The Causality: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic (lipophilic) interior cavity.[12][23] They can form non-covalent "inclusion complexes" with poorly soluble molecules by encapsulating the hydrophobic parts—in this case, the p-toluenesulfonyl group.[12][14] This complex effectively shields the hydrophobic region from water, and the hydrophilic exterior of the cyclodextrin imparts water solubility to the entire complex, thereby increasing the total amount of drug in solution.[13][24]

  • Cyclodextrin Selection: Select a suitable cyclodextrin. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common first choice due to its high water solubility and safety profile.[23]

  • Solution Preparation: Prepare a series of aqueous solutions with increasing concentrations of HP-β-CD (e.g., 0, 1, 2, 5, 10, 15 % w/v) in a buffer of choice.

  • Solubility Determination: Add an excess of 4-Methyl-N-(pyrrolidin-3-yl)benzene-1-sulfonamide to each cyclodextrin solution and determine the saturation solubility using the shake-flask method.

  • Data Analysis: Plot the total concentration of the dissolved compound against the concentration of HP-β-CD. A linear relationship (AL-type diagram) indicates the formation of a soluble 1:1 complex and allows for the calculation of the complexation efficiency and stability constant.

Guide 4: Salt Form Screening for Optimal Physicochemical Properties

The Causality: For ionizable drug candidates, forming a stable crystalline salt is a cornerstone of pharmaceutical development.[][16] By reacting the basic nitrogen of the pyrrolidine ring with an acid, you can form a salt (e.g., hydrochloride, mesylate, tartrate). A well-chosen salt form can have drastically different—and superior—solubility, dissolution rate, and stability compared to the free base.[6][17] This strategy moves beyond simply dissolving the compound and focuses on creating a new, more soluble solid form of the API itself.

  • pKa Determination: Accurately determine the pKa of the basic pyrrolidine nitrogen. The "ΔpKa rule" suggests that for robust salt formation, the pKa of the base should be at least 2-3 units higher than the pKa of the acid counter-ion.[6]

  • Counter-ion Selection: Choose a diverse set of pharmaceutically acceptable acid counter-ions with varying pKa values and structures (e.g., HCl, H₂SO₄, methanesulfonic acid, tartaric acid, citric acid).

  • Salt Formation Experiments: Conduct small-scale crystallization experiments. A common method is to dissolve the free base in a suitable solvent (e.g., ethanol, acetone) and add a stoichiometric amount of the selected acid. Attempt to generate a crystalline solid via slow evaporation, cooling, or anti-solvent addition.

  • Characterization: Analyze the resulting solids to confirm salt formation and assess key properties.

    • Confirmation: Use techniques like XRPD (X-ray Powder Diffraction) to confirm a new crystalline form and NMR or FTIR to confirm the ionic interaction.

    • Solubility Assessment: Perform kinetic or equilibrium solubility tests on the confirmed salts to identify candidates with the highest aqueous solubility.

    • Stability: Evaluate the physical stability (e.g., tendency to convert to other forms) and hygroscopicity (tendency to absorb water) of the most promising salt forms.

Part 3: Visualization & Workflow

A logical approach to solubility enhancement is crucial for efficient resource utilization. The following diagram outlines a decision-making workflow.

Solubility_Workflow cluster_start Initial Assessment cluster_strategy Solubility Enhancement Strategies cluster_outcome Outcome Start Poorly Soluble Compound (4-Methyl-N-(pyrrolidin-3-yl)benzene-1-sulfonamide) Assess Characterize Physicochemical Properties (pKa, logP, Solid Form) Start->Assess pH Strategy 1: pH Adjustment Is solubility > target conc. at an acceptable pH? Assess->pH Amphoteric Nature Cosolvent Strategy 2: Co-solvent Screening Is solubility sufficient with an acceptable co-solvent? pH->Cosolvent No / pH not viable Success Optimized Formulation Achieved pH->Success Yes Complexation Strategy 3: Complexation (Cyclodextrin) Does complexation meet target? Cosolvent->Complexation No / Toxicity concern Cosolvent->Success Yes Salt Strategy 4: Salt Form Screening Can a stable, soluble salt be identified? Complexation->Salt No / Inefficient Complexation->Success Yes Salt->Success Yes ReEvaluate Re-evaluate / Combine Strategies (e.g., Salt in Co-solvent) Salt->ReEvaluate No ReEvaluate->pH Iterate

Caption: Decision workflow for solubility enhancement.

Cyclodextrin_Complexation Mechanism of Cyclodextrin Inclusion Complexation cluster_components CD Cyclodextrin (Hydrophilic Exterior) Equilibrium Drug Drug Molecule (Hydrophobic Moiety) Drug->Equilibrium Complex Inclusion Complex (Apparent Water Solubility Increased) Equilibrium->Complex

Caption: Cyclodextrin inclusion complex mechanism.

References

  • Techniques for Improving Solubility. International Journal of Medical Science and Dental Research. (2022-11-15). Available from: [Link]

  • Cyclodextrin-Based Inclusion Complex as a Solubility Enhancement Technique: A Comprehensive Review. International Journal of Pharmaceutical Sciences. Available from: [Link]

  • Drug Solubility: Importance and Enhancement Techniques. National Center for Biotechnology Information (PMC). Available from: [Link]

  • Cyclodextrin Inclusion Complex To Enhance Solubility of Poorly Water Soluble Drugs. Scribd. Available from: [Link]

  • A review on solubility enhancement technique for pharmaceutical drugs. GSC Online Press. (2024-02-29). Available from: [Link]

  • 5 Novel Techniques for Solubility Enhancement. Ascendia Pharmaceutical Solutions. (2021-07-26). Available from: [Link]

  • A 2024 Guide To Solubility Improvement And Bioavailability Enhancement Techniques. Ascendia Pharmaceutical Solutions. (2025-10-06). Available from: [Link]

  • Mechanistic analysis of pH-dependent solubility and trans-membrane permeability of amphoteric compounds: application to sildenafil. PubMed. (2008-03-20). Available from: [Link]

  • Salt Screening. Improved Pharma. (2021-02-14). Available from: [Link]

  • Salt/Co-crystal Screening. Protheragen. Available from: [Link]

  • Golden rules for designing a salt screening strategy for insoluble molecules. Onyx Scientific. Available from: [Link]

  • Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. MDPI. Available from: [Link]

  • Solubility-pH profiles of some acidic, basic and amphoteric drugs. PubMed. (2013-01-23). Available from: [Link]

  • Inclusion Complexation: A Technique to Enhance Solubility of Poorly Soluble Drugs. IJPPR. (2025-03-02). Available from: [Link]

  • Inclusion complex formation of cyclodextrin with its guest and their applications. OAText. Available from: [Link]

  • Brief Overview of Various Approaches to Enhance Drug Solubility. Longdom Publishing. Available from: [Link]

  • Improving Tenoxicam Solubility and Bioavailability by Cosolvent System. National Center for Biotechnology Information (PMC). Available from: [Link]

  • Sulfonamide (medicine). Wikipedia. Available from: [Link]

  • The solubility of drugs. Basicmedical Key. (2016-08-14). Available from: [Link]

  • Solubility-pH profiles of some acidic, basic and amphoteric drugs. ResearchGate. (2025-08-08). Available from: [Link]

  • CYCLODEXTRIN INCLUSION COMPLEX TO ENHANCE SOLUBILITY OF POORLY WATER SOLUBLE DRUGS: A REVIEW. International Journal of Pharmaceutical Sciences and Research. (2013-01-01). Available from: [Link]

  • Extended Hildebrand solubility approach: sulfonamides in binary and ternary solvents. PubMed. Available from: [Link]

  • SULPHONAMIDES. MES's College of Pharmacy, Sonai. Available from: [Link]

  • Impact of Sulfonamide Structure on Solubility and Transfer Processes in Biologically Relevant Solvents. ResearchGate. (2025-08-10). Available from: [Link]

  • Innovative Formulation Strategies for Poorly Soluble Drugs. World Pharma Today. (2025-10-17). Available from: [Link]

  • Method Development | Validation | Cosolvency | Cosolvent | Candesartan Cilexetil. Indian Journal of Pharmaceutical Sciences. Available from: [Link]

  • The recent progress of sulfonamide in medicinal chemistry. SciSpace. (2020-12-15). Available from: [Link]

  • Exp. 11 The influence of pH on solubility in water Theory. Course Hero. Available from: [Link]

  • N-{[(3R,4R)-4-[(benzyloxy)methyl]pyrrolidin-3-yl]methyl}-N-(2-methylpropyl)benzenesulfonamide. PubChem. Available from: [Link]

  • 4-Methyl-N-pyridin-3-YL-benzenesulfonamide. PubChem. Available from: [Link]

  • Benzenesulfonamide, 4-methyl-. NIST WebBook. Available from: [Link]

  • 4-[(3R)-1-methyl-5-oxopyrrolidin-3-yl]-N-propylbenzene-1-sulfonamide. PubChem. Available from: [Link]

  • 4-amino-n-(1-methylpyrrolidin-2-ylidene)benzene-1-sulfonamide. PubChemLite. Available from: [Link]

  • Experiment stands corrected: accurate prediction of the aqueous pKa values of sulfonamide drugs using equilibrium bond lengths. Chemical Science (RSC Publishing). Available from: [Link]

  • Relative pKa values of the primary sulfonamide group across the series... ResearchGate. Available from: [Link]

  • Design, Synthesis and Evaluation of Substituted 3-(1, 4-Diazepanyl)-Methyl-Phenyl-Sulphonamides as Potent 5-HT 6 Antagonists in Cognitive Disorders. ResearchGate. (2016-06-30). Available from: [Link]

  • 4-Fluoro-N-(4-methylphenyl)benzenesulfonamide Properties. EPA. (2025-10-15). Available from: [Link]

Sources

Preventing bis-sulfonylation during synthesis of N-(pyrrolidin-3-yl)benzenesulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Preventing Bis-Sulfonylation and Other Common Pitfalls

Welcome to the Technical Support Center for the synthesis of N-(pyrrolidin-3-yl)benzenesulfonamide. This guide, curated by Senior Application Scientists, is designed to provide researchers, chemists, and drug development professionals with in-depth troubleshooting advice and practical, field-proven protocols. We aim to move beyond simple step-by-step instructions, offering a deeper understanding of the reaction mechanisms to empower you to overcome common synthetic challenges, particularly the prevalent issue of bis-sulfonylation.

Frequently Asked Questions (FAQs) & Troubleshooting

Here we address the most common issues encountered during the synthesis of N-(pyrrolidin-3-yl)benzenesulfonamide.

Q1: My reaction is producing a significant amount of a higher molecular weight byproduct. Mass spectrometry suggests it's a bis-sulfonated species. Why is this happening and how can I prevent it?

A1: Understanding and Preventing Bis-Sulfonylation

The formation of a bis-sulfonated byproduct, N,N-bis(phenylsulfonyl)pyrrolidin-3-amine, is a frequent challenge. This side reaction occurs because both the primary amine at the 3-position and the secondary amine within the pyrrolidine ring are nucleophilic and can react with the benzenesulfonyl chloride.

Mechanism of Bis-Sulfonylation:

The reaction proceeds in two stages. First, the more nucleophilic primary amine reacts to form the desired monosulfonamide. However, the secondary amine of the pyrrolidine ring can then also react with another molecule of benzenesulfonyl chloride, leading to the undesired bis-sulfonated product. The acidic N-H proton on the newly formed sulfonamide can also be deprotonated, creating a highly nucleophilic anion that rapidly reacts with more sulfonyl chloride.[1]

Figure 1: Competing reaction pathways leading to mono- and bis-sulfonylation.

Proven Strategies to Promote Monosulfonylation:

To favor the formation of the desired monosulfonamide, several key reaction parameters must be carefully controlled:

  • Stoichiometry: The molar ratio of 3-aminopyrrolidine to benzenesulfonyl chloride is critical. Using a slight excess of the amine can help ensure the sulfonyl chloride is consumed before it can react a second time. However, a large excess can complicate purification. A starting point of 1.1 to 1.5 equivalents of the amine is recommended.

  • Slow Addition of Sulfonyl Chloride: Adding the benzenesulfonyl chloride solution dropwise to the reaction mixture keeps its instantaneous concentration low.[2] This favors the reaction with the more nucleophilic primary amine over the secondary amine of the pyrrolidine or the less reactive sulfonamide anion.[1]

  • Temperature Control: Sulfonylation reactions are exothermic.[3] Lowering the reaction temperature (e.g., to 0 °C) can help control the reaction rate and improve selectivity by reducing the likelihood of the second sulfonylation reaction.[1]

  • Choice of Base: The base used to neutralize the HCl byproduct plays a significant role.[4][5] A sterically hindered or weaker base, such as pyridine or 2,6-lutidine, is less likely to deprotonate the monosulfonamide, thus suppressing the formation of the highly reactive sulfonamide anion.[1]

ParameterRecommendation for MonosulfonylationRationale
Amine:Sulfonyl Chloride Ratio 1.1 : 1 to 1.5 : 1Reduces the availability of sulfonyl chloride for the second reaction.
Rate of Addition Slow, dropwise addition over 30-60 minutesMaintains a low concentration of the electrophile.[1]
Temperature 0 °C to room temperatureDecreases the rate of the less favorable second sulfonylation.[1]
Base Pyridine, 2,6-lutidine (1.5-2.0 equiv.)Less effective at deprotonating the monosulfonamide product.[1]
Q2: I'm still getting bis-sulfonylation even after optimizing reaction conditions. Is there a more robust method to guarantee monosulfonylation?

A2: The Protecting Group Strategy: A Definitive Solution

When precise control of reaction conditions is insufficient, employing a protecting group for the pyrrolidine nitrogen is the most reliable strategy. The tert-butoxycarbonyl (Boc) group is an ideal choice as it is stable under the sulfonylation conditions and can be readily removed later.[6]

Workflow for Boc-Protected Synthesis:

Boc_Protection_Workflow start Start: 3-Aminopyrrolidine step1 Step 1: N-Boc Protection (Boc)2O, Base start->step1 step2 Step 2: Sulfonylation Benzenesulfonyl Chloride, Base step1->step2 step3 Step 3: Boc Deprotection Acid (e.g., TFA, HCl) step2->step3 end_product Final Product: N-(pyrrolidin-3-yl)benzenesulfonamide step3->end_product

Figure 2: Workflow for the synthesis using a Boc protecting group strategy.

This approach involves three key stages:

  • Protection: The secondary amine of 3-aminopyrrolidine is protected with a Boc group. This is typically achieved by reacting it with di-tert-butyl dicarbonate ((Boc)₂O) in the presence of a base.[7]

  • Sulfonylation: With the pyrrolidine nitrogen protected, the benzenesulfonyl chloride can only react with the primary amine at the 3-position, ensuring selective monosulfonylation.

  • Deprotection: The Boc group is removed under acidic conditions, such as with trifluoroacetic acid (TFA) or hydrochloric acid (HCl), to yield the final desired product.[8]

Q3: What is the best solvent and base combination for this reaction?

A3: Optimizing Solvent and Base Selection

The choice of solvent and base can significantly influence the reaction's outcome, including yield and purity.[4][5]

  • Solvents: Anhydrous aprotic solvents are generally preferred to prevent hydrolysis of the sulfonyl chloride. Dichloromethane (DCM), tetrahydrofuran (THF), and acetonitrile are all suitable options.[1] DCM is often a good starting point due to its inertness and ease of removal.

  • Bases: As mentioned, a non-nucleophilic, sterically hindered base is often advantageous for preventing bis-sulfonylation.

BaseAdvantagesConsiderations
Pyridine Acts as both base and catalyst; good for selectivity.[6]Can be difficult to remove during workup.
Triethylamine (TEA) Common, inexpensive, and effective at scavenging HCl.Can promote bis-sulfonylation if not used carefully.[1]
Diisopropylethylamine (DIPEA) Sterically hindered, reducing side reactions.More expensive than TEA.

For the synthesis of N-(pyrrolidin-3-yl)benzenesulfonamide, a combination of DCM as the solvent and pyridine as the base often provides a good balance of reactivity and selectivity.

Detailed Experimental Protocols

Protocol 1: Controlled Direct Sulfonylation

This protocol is optimized to favor monosulfonylation without the use of protecting groups.

  • Preparation: To a round-bottom flask under an inert atmosphere (nitrogen or argon), add 3-aminopyrrolidine (1.1 equivalents) and anhydrous dichloromethane (DCM).

  • Cooling: Cool the stirred solution to 0 °C in an ice bath.

  • Base Addition: Add pyridine (1.5 equivalents) to the reaction mixture.

  • Slow Addition of Sulfonyl Chloride: In a separate flask, dissolve benzenesulfonyl chloride (1.0 equivalent) in a small amount of anhydrous DCM. Add this solution dropwise to the amine solution over 30-60 minutes, maintaining the temperature at 0 °C.

  • Reaction Monitoring: Allow the reaction to slowly warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Upon completion, wash the reaction mixture with 1M HCl to remove excess amine and pyridine, followed by a saturated sodium bicarbonate solution, and finally brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization.

Protocol 2: N-Boc Protected Synthesis

This protocol ensures selective monosulfonylation and is recommended for achieving high purity.

Part A: N-Boc Protection of 3-Aminopyrrolidine

  • Dissolution: Dissolve 3-aminopyrrolidine (1.0 equivalent) in DCM.

  • Base Addition: Add triethylamine (1.2 equivalents).

  • Boc Anhydride Addition: Cool the mixture to 0 °C and add a solution of di-tert-butyl dicarbonate ((Boc)₂O, 1.1 equivalents) in DCM dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir overnight.

  • Workup and Isolation: Wash the reaction mixture with water and brine. Dry the organic layer, concentrate, and purify by column chromatography to obtain N-Boc-3-aminopyrrolidine.[9]

Part B: Sulfonylation of N-Boc-3-aminopyrrolidine

  • Setup: Following Protocol 1, dissolve N-Boc-3-aminopyrrolidine (1.0 equivalent) and pyridine (1.5 equivalents) in anhydrous DCM at 0 °C.

  • Sulfonyl Chloride Addition: Slowly add benzenesulfonyl chloride (1.05 equivalents).

  • Reaction and Workup: Allow the reaction to proceed at room temperature until completion. Perform an aqueous workup as described in Protocol 1.

Part C: Boc Deprotection

  • Acid Treatment: Dissolve the purified N-Boc protected sulfonamide in DCM. Add an excess of trifluoroacetic acid (TFA) (typically 4-5 equivalents) or a solution of HCl in dioxane.

  • Completion: Stir the mixture at room temperature for 1-2 hours until deprotection is complete (monitored by TLC or LC-MS).

  • Isolation: Remove the solvent and excess acid under reduced pressure. The resulting salt can be neutralized with a base and purified, or used directly.

References

  • Benchchem.
  • Manolikakes, G. Base‐Mediated C4‐Selective C−H‐Sulfonylation of Pyridine. European Journal of Organic Chemistry.
  • Benchchem.
  • ResearchGate.
  • King, J. F., et al.
  • Chem-Station Int. Ed. Sulfonyl Protective Groups.
  • MULTISTEP SYNTHESIS PROTECTING GROUPS.
  • Ortega, J.A.T. Sulfonation Reaction for the Synthesis of Anionic Surfactants for Enhanced Oil Recovery (EOR)
  • Google Patents. CN101565397B - N-Boc-3-aminopiperidine and synthesizing method of optical isomer thereof.
  • Facile synthesis of new N-(aminocycloalkylene)amino acid compounds using chiral triflate esters with N-Boc-aminopyrrolidines and N-Boc-aminopiperidines. RSC Advances.
  • SciSpace.

Sources

Technical Support Center: Optimizing the Deprotection of 3-(Tosylamino)pyrrolidine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for optimizing the deprotection of 3-(tosylamino)pyrrolidine. As Senior Application Scientists, we understand that removing the p-toluenesulfonyl (tosyl) group from a secondary amine like pyrrolidine is a critical yet often challenging step in multi-step synthesis. The exceptional stability of the resulting sulfonamide bond necessitates specific and sometimes harsh conditions for its cleavage.[1][2]

This guide is structured to provide both foundational knowledge and practical troubleshooting advice in a direct question-and-answer format. We will delve into the causality behind experimental choices to empower you to overcome common hurdles and maximize the yield and purity of your target 3-aminopyrrolidine.

Frequently Asked Questions (FAQs)
Q1: Why is the deprotection of 3-(tosylamino)pyrrolidine often problematic?

The primary difficulty lies in the high stability of the N-S bond in the tosylamide. The strong electron-withdrawing nature of the p-toluenesulfonyl group makes the nitrogen atom non-basic and the sulfonamide bond resistant to cleavage.[2][3] Consequently, removal of the tosyl group requires forcing conditions, which can be incompatible with other sensitive functional groups within the molecule, leading to side reactions or decomposition.[2][4]

Q2: What are the principal methods for cleaving the N-tosyl group from a secondary amine?

There are two main strategies for N-tosyl deprotection:

  • Reductive Cleavage: This approach uses reducing agents to cleave the N-S bond. Common methods include dissolving metal reductions (e.g., sodium in liquid ammonia), single-electron transfer (SET) agents like samarium(II) iodide (SmI₂), or magnesium in methanol (Mg/MeOH).[1][5] These methods are often milder than strongly acidic conditions.

  • Acidic Cleavage: This strategy employs strong acids at elevated temperatures. The most traditional reagent system is a solution of hydrogen bromide (HBr) in acetic acid (AcOH), often with additives like phenol.[1][2] Other strong acids like perchloric acid have also been used.[6] These conditions are harsh and may not be suitable for complex substrates with acid-labile functional groups.

Q3: How do I select the best deprotection method for my specific substrate?

The choice of method is dictated by the overall functionality of your molecule. A decision-making workflow can be visualized as follows:

Start Start: 3-(Tosylamino)pyrrolidine Derivative CheckFG Assess Functional Group Compatibility Start->CheckFG AcidLabile Are there acid-labile groups? (e.g., Boc, acetals, silyl ethers) CheckFG->AcidLabile Reducible Are there other reducible groups? (e.g., esters, nitriles, alkenes) AcidLabile->Reducible  No Reductive Choose Reductive Method (e.g., Mg/MeOH, SmI₂) AcidLabile->Reductive  Yes MilderReductive Use Milder Reductive Conditions (e.g., SmI₂ at low temp) Reducible->MilderReductive  Yes ConsiderAcid Acidic method may be suitable. Proceed with caution. Reducible->ConsiderAcid  No Acidic Choose Acidic Method (e.g., HBr/AcOH) ConsiderAcid->Acidic

Caption: Decision workflow for selecting a deprotection strategy.

Troubleshooting Guide: Common Issues & Solutions
Q4: My reaction is incomplete, and TLC/LC-MS analysis shows significant starting material. What should I do?

Incomplete conversion is a frequent issue. Here are several steps to diagnose and solve the problem:

  • Verify Reagent Quality: Many reagents used for deprotection are sensitive. Anhydrous solvents are critical for reductive methods like Mg/MeOH.[5] Acids like HBr/AcOH can degrade over time. Use fresh or newly purchased reagents.

  • Increase Reaction Time: Some deprotections, particularly heterogeneous reactions like Mg/MeOH, can be slow.[5] Continue to monitor the reaction for a longer period.

  • Increase Temperature (with caution): Gently heating the reaction can increase the rate. However, this also increases the risk of decomposition, so it should be done incrementally while monitoring for side product formation.[7]

  • Increase Reagent Stoichiometry: For reductive methods, the metal surface can passivate. Ensure a sufficient excess of the reducing agent is present. For acidic methods, if your substrate contains other basic sites, they will consume the acid, necessitating a larger excess.[8]

  • Consider a Stronger Reagent System: If optimizing conditions for a given method fails, switching to a more powerful system may be necessary. If Mg/MeOH is ineffective, the more potent SmI₂ might be required.[9] If HBr/AcOH is slow, ensure the concentration is adequate (e.g., 33-48%).

Q5: My yield is very low. What are the potential causes and how can I improve it?

Low yield is a frustrating problem that can stem from multiple points in the experimental process.[7] Use the following workflow to pinpoint the issue:

Start Low Yield Observed CheckTLC Analyze Crude Reaction Mixture (TLC or LC-MS) Start->CheckTLC StartMat Is significant starting material present? CheckTLC->StartMat SideProd Are there many new spots or smearing? StartMat->SideProd No Incomplete Incomplete Reaction (See Q4 for solutions) StartMat->Incomplete Yes CleanRxn Is the reaction clean but yield is low after workup? SideProd->CleanRxn No Decomp Decomposition/ Side Reactions SideProd->Decomp Yes WorkupLoss Product Loss During Workup/Purification CleanRxn->WorkupLoss DecompSol Solutions: - Use milder conditions (lower temp) - Switch to a milder reagent (e.g., SmI₂) - Reduce reaction time Decomp->DecompSol WorkupSol Solutions: - Optimize extraction pH - Check for product water solubility - Avoid product loss on silica gel - Ensure complete transfer of material WorkupLoss->WorkupSol

Caption: Workflow for troubleshooting a low-yield reaction.

Key areas for yield loss:

  • Decomposition: Harsh acidic conditions can cause charring or the formation of multiple side products.[2] Consider switching to a milder reductive method.

  • Product Volatility: The product, 3-aminopyrrolidine, has a lower molecular weight than the starting material and may be volatile. Be cautious during solvent removal under high vacuum.

  • Aqueous Solubility: The free amine product may have significant water solubility, leading to losses during aqueous workup. Perform multiple extractions with an organic solvent and consider back-extraction of the aqueous layers. Salting out the aqueous layer with NaCl can also improve extraction efficiency.

  • Purification Loss: Free amines can streak on silica gel. It is often beneficial to pre-treat the column or eluent with a small amount of a base like triethylamine (~1%) to prevent this.

Q6: I am observing significant side product formation. How can this be minimized?

Side product formation is typically due to the reaction conditions being too harsh for the substrate.

  • For Acidic Methods (HBr/AcOH): If your molecule contains other acid-sensitive groups like esters, amides, or ethers, they may be cleaved. The best solution is to switch to a non-acidic, reductive method.[4]

  • For Reductive Methods (Mg/MeOH, SmI₂): If your molecule contains other reducible functional groups (e.g., ketones, esters, nitriles), they may also react. In this case, a milder reducing agent or carefully controlled reaction conditions (e.g., lower temperature) may be necessary. The SmI₂/amine/water system is known for being extremely fast, which can sometimes improve selectivity.[3][10]

Data Presentation: Comparison of Deprotection Methods

The following table summarizes common methods for the deprotection of 3-(tosylamino)pyrrolidine, allowing for an at-a-glance comparison.

MethodReagents & ConditionsTypical YieldProsCons
Reductive Mg turnings, Anhydrous MeOH; RT, 2-4 h78-98%[5][11]Mild conditions, good functional group tolerance, inexpensive.Can be slow, heterogeneous, sensitive to moisture.
Reductive SmI₂ (0.1M in THF), Amine, H₂O; RT, Instantaneous~95-100%[3][12]Extremely fast, very mild, high-yielding, tolerates many functional groups.Reagent is expensive, air-sensitive, and requires preparation.
Acidic 33% HBr in Acetic Acid; 70-100°C, 1-4 hVariableSimple and inexpensive reagents, powerful.Very harsh conditions, low functional group tolerance, potential for decomposition.[1][2]
Reductive Sodium Amalgam (Na/Hg), Na₂HPO₄, MeOH; RefluxGoodEffective for stubborn substrates.Highly toxic due to the use of mercury, significant waste disposal issues.[2][13]
Experimental Protocols
Protocol 1: Reductive Deprotection using Magnesium/Methanol (Mg/MeOH)

This protocol is based on a general procedure for the reductive cleavage of N-tosyl amides and is a good first choice for substrates that are sensitive to acid.[5]

Reagents and Materials:

  • 3-(Tosylamino)pyrrolidine derivative (1.0 mmol)

  • Magnesium (Mg) turnings (10.0 mmol, 10 eq.)

  • Anhydrous Methanol (MeOH) (10 mL)

  • Saturated aqueous Ammonium Chloride (NH₄Cl) solution

  • Ethyl Acetate or Dichloromethane for extraction

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • To a round-bottom flask containing a magnetic stir bar, add the magnesium turnings (10 eq.).

  • Add anhydrous methanol (10 mL) to the flask.

  • To the stirred suspension, add the 3-(tosylamino)pyrrolidine derivative (1.0 eq.).

  • Stir the mixture vigorously at room temperature. The reaction progress can be monitored by TLC or LC-MS by taking a small aliquot, quenching it with saturated NH₄Cl, and extracting with an organic solvent. The reaction is typically complete in 2-4 hours.

  • Upon completion, cool the flask in an ice bath and cautiously quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution until gas evolution ceases.

  • Filter the resulting suspension through a pad of Celite® to remove the magnesium salts, washing the pad thoroughly with methanol.

  • Concentrate the filtrate under reduced pressure to remove the bulk of the methanol.

  • To the remaining aqueous residue, add an organic solvent (e.g., ethyl acetate, 3 x 20 mL) to extract the product.

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to afford the crude 3-aminopyrrolidine.

  • Purify the product as necessary, typically by column chromatography on silica gel (often with 1% triethylamine in the eluent) or distillation.

Protocol 2: Acidic Deprotection using Hydrogen Bromide/Acetic Acid (HBr/AcOH)

This protocol is a classic but harsh method suitable for robust substrates without acid-labile functional groups.[1][2] Caution: This procedure should be performed in a well-ventilated fume hood as it involves corrosive acid and heating.

Reagents and Materials:

  • 3-(Tosylamino)pyrrolidine derivative (1.0 mmol)

  • 33% (w/w) solution of HBr in Acetic Acid (approx. 5 mL)

  • Diethyl ether

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • 1 M Sodium Hydroxide (NaOH) solution

  • Ethyl Acetate or Dichloromethane for extraction

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve the 3-(tosylamino)pyrrolidine derivative (1.0 eq.) in 33% HBr in acetic acid (5 mL).

  • Heat the reaction mixture to 70-80°C and stir for 1-4 hours. Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction mixture to room temperature.

  • Pour the cooled mixture into a flask containing ice-cold diethyl ether to precipitate the product as its hydrobromide salt.

  • Collect the precipitate by filtration, washing with cold diethyl ether.

  • To obtain the free amine, dissolve the hydrobromide salt in water and cool in an ice bath.

  • Carefully basify the aqueous solution to pH >10 by the slow addition of 1 M NaOH.

  • Extract the free amine from the aqueous layer with an organic solvent (e.g., ethyl acetate, 3 x 20 mL).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the crude 3-aminopyrrolidine.

  • Purify as required.

References
  • Fallis, A. G., & Brinza, I. M. (2002). Mild Deprotection of Primary N-(p-Toluenesulfonyl)
  • Kamat, S. P., et al. (1987). Perchloric Acid-Acetic Acid: A Reagent System for Detosylation.
  • Wikipedia. (2023). Tosyl group. Retrieved February 20, 2026, from [Link]

  • Gajda, T., et al. (2009). Method for deprotecting aryl or alkyl sulfonamides of primary or secondary amines. U.S.
  • Hardy, L. L., et al. (2021). The Detosylation of Chiral 1,2-Bis(tosylamides). The Journal of Organic Chemistry, 86(14), 9789–9796.
  • Hardy, L. L., et al. (2021). The Detosylation of Chiral 1,2-Bis(tosylamides). ACS Publications. Retrieved February 20, 2026, from [Link]

  • Ankner, T., & Hilmersson, G. (2009).
  • University of Rochester. (n.d.). Troubleshooting: How to Improve Yield. Retrieved February 20, 2026, from [Link]

  • Ankner, T., & Hilmersson, G. (2009). Instantaneous Deprotection of Tosylamides and Esters with SmI2/Amine/Water. The Journal of Organic Chemistry. Retrieved February 20, 2026, from [Link]

Sources

Technical Support Center: Purification of Polar Pyrrolidine Sulfonamide Intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Downstream Processing & Purification

Introduction: The "Amphiphilic Trap"

Welcome to the technical support hub for pyrrolidine sulfonamides. These intermediates present a unique purification challenge because they often inhabit the "amphiphilic trap": the pyrrolidine ring imparts significant polarity and water solubility (especially if protonated), while the sulfonamide moiety (


) adds hydrogen-bonding capability and potential acidity (if primary).

Standard purification protocols (Hexane/EtOAc columns) often fail here, resulting in streaking, poor recovery, or co-elution with polar impurities like sulfonic acids or coupling byproducts. This guide prioritizes causality-based troubleshooting —fixing the chemistry of the separation rather than just the mechanics.

Module 1: Advanced Liquid-Liquid Extraction (LLE)

Issue: "My product remains in the aqueous layer during workup, or I have an inseparable emulsion."

The Protocol: The "Salting-Out" & DCM/IPA Method

Standard Ethyl Acetate (EtOAc) extraction is often insufficient for polar pyrrolidines. The solvation energy of EtOAc is too low to compete with water for these H-bond-rich molecules.

The Fix: Use a 3:1 mixture of Dichloromethane (DCM) and Isopropyl Alcohol (IPA) . This specific ratio disrupts the aqueous hydration shell around the pyrrolidine ring while maintaining organic phase immiscibility.

Step-by-Step Workflow:
  • Saturation: Saturate the aqueous reaction mixture with solid NaCl (brine). This increases the ionic strength, reducing the solubility of organics (Salting-out effect).

  • The Solvent Switch: Instead of EtOAc, add DCM:IPA (3:1 v/v) .

    • Ratio Logic: DCM provides density (sinks to bottom) and solubilizes the lipophilic backbone. IPA acts as a "phase transfer bridge," hydrogen-bonding with the sulfonamide/pyrrolidine polar heads to pull them into the organic layer.

  • Separation: Shake vigorously. If an emulsion forms, filter the entire biphasic mixture through a pad of Celite.

  • Drying: Dry the organic layer over

    
     (Sodium Sulfate), not Magnesium Sulfate (
    
    
    
    ), as the latter is slightly acidic and can bind basic pyrrolidines.
Troubleshooting Diagram: The pH Switch

If your sulfonamide is primary (


), it is acidic (

). You can use this to wash away non-acidic impurities.

ExtractionLogic Start Crude Reaction Mix CheckType Is Sulfonamide Primary? (R-SO2-NH-R) Start->CheckType BaseExtract Extract with 1M NaOH (Product goes to Aqueous) CheckType->BaseExtract Yes (Acidic NH) AcidWash Wash with 1M HCl (CAUTION: Only if Pyrrolidine N is protected) CheckType->AcidWash No (Neutral/Basic) WashOrg Wash Aqueous with DCM (Removes non-acidic impurities) BaseExtract->WashOrg Acidify Acidify Aqueous to pH 4-5 (Product Precipitates/Oils) WashOrg->Acidify FinalExtract Extract with DCM:IPA (3:1) Acidify->FinalExtract SaltOut Saturate Aqueous with NaCl AcidWash->SaltOut DirectExtract Extract with DCM:IPA (3:1) SaltOut->DirectExtract

Caption: Decision tree for pH-dependent extraction. Primary sulfonamides allow for a "Base-Wash-Acidify" purification cycle.

Module 2: Chromatography Survival Guide

Issue: "The compound streaks on silica (tailing) or requires 20% Methanol to move, which dissolves the silica."

The Solution: The "Green" Alternative (EtOAc/IPA/Heptane)

While DCM/MeOH is the classic fix for polar compounds, it is toxic and high MeOH concentrations (>10%) dissolve silica gel, contaminating your product.

Recommended Solvent System: EtOAc : IPA (3:1) + Heptane Recent data suggests that a blend of Ethyl Acetate and Isopropanol (3:1) acts as the "Polar Modifier," which is then diluted with Heptane (or Hexane) to adjust


.
Solvent SystemPolarityProsCons
DCM / MeOH HighTraditional standard.Toxic; dissolves silica >10%; difficult to remove traces.
EtOAc / IPA (3:1) HighSuperior resolution for sulfonamides; safer; protects silica.Higher viscosity (requires higher pressure).
DCM / Acetone MediumGood for UV-active compounds.Acetone absorbs UV <280nm (detection issues).
Protocol: Buffered Silica Chromatography

If "tailing" persists, it is likely due to the interaction between the pyrrolidine nitrogen and acidic silanol groups (


) on the silica.
  • The Modifier: Add 1% Triethylamine (TEA) or 1% Ammonium Hydroxide (

    
    )  to your solvent system.
    
  • Column Pre-treatment: Flush the column with 3 CV (Column Volumes) of the modifier-containing solvent before loading the sample. This "caps" the active silanol sites.

  • Loading: Dissolve the crude in a minimum amount of DCM. If insoluble, use "Dry Loading" (adsorb crude onto Celite or loose silica, evaporate solvent, and load the powder).

Module 3: Crystallization & "Oiling Out"

Issue: "My product comes out as a sticky gum or oil instead of a solid."

Causality: Sulfonamides have high melting points but are prone to super-cooling. "Oiling out" happens when the compound separates as a liquid phase before it can organize into a crystal lattice.[1]

The "Trituration" Protocol

Don't try to recrystallize immediately. Triturate first to turn the oil into a powder.

  • Solvent Choice: Diethyl Ether or MTBE (Methyl tert-butyl ether).

  • Procedure:

    • Dissolve the "gum" in a minimum amount of DCM or Acetone.

    • Add 10 volumes of Diethyl Ether dropwise while stirring rapidly.

    • If it turns cloudy, stop and scratch the glass sides with a spatula.

    • Sonicate the flask. Sonication provides energy to break the metastable "oil" phase and induce nucleation.

  • The "Anti-Solvent" Drop: If ether fails, dissolve in minimal warm IPA and add water dropwise until turbidity persists. Let it stand in the fridge overnight.

Module 4: Scavenging (The "No-Column" Fix)

Issue: "I have trace unreacted sulfonyl chloride or excess amine starting material."

Avoid a column entirely by using Solid-Supported Scavengers . This is the most efficient method for sulfonamide synthesis purification.

  • To remove Sulfonyl Chlorides (

    
    ): 
    
    • Add Trisamine Resin (Polymer-supported Tris(2-aminoethyl)amine).

    • Mechanism:[2][3] The primary amine on the resin reacts rapidly with the sulfonyl chloride to form a sulfonamide bond on the bead.

    • Protocol: Add 3 equivalents (relative to excess chloride), stir for 1 hour, filter. Impurity stays on the filter paper.

  • To remove Excess Pyrrolidine (Amine):

    • Add Isocyanate Resin (Polymer-supported isocyanate).

    • Mechanism:[2][3][4] Reacts with free amines to form Urea linkages on the bead.

References

  • Biotage. (2023).[5] What are alternatives to DCM/MeOH for polar reaction mix purifications? (Advocates for the EtOAc/IPA/Heptane system).

  • University of Rochester, Dept. of Chemistry. Workup for Polar and Water-Soluble Solvents. (Cites the 3:1 CHCl3/IPA or DCM/IPA extraction efficiency).

  • BenchChem. (2025).[6] Technical Support Center: Recrystallization of Sulfonamide Products. (Troubleshooting "oiling out").

  • Interchim. Troubleshooting: Application for Polar and Water Soluble Compounds. (Silica/Amine modifiers).[7]

Sources

Troubleshooting low reactivity of pyrrolidine ring nitrogen in substitution reactions

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Low Reactivity of Pyrrolidine Ring Nitrogen Ticket ID: PYR-N-SUB-001 Support Level: Tier 3 (Senior Application Scientist)

Welcome to the Reactivity Support Center

From the Desk of the Senior Application Scientist: "I see you're struggling with a pyrrolidine substitution. This is a common ticket. While pyrrolidine is intrinsically a superior nucleophile compared to acyclic amines (due to the entropic advantage of its cyclic structure), its reactivity crashes the moment you introduce steric bulk at the


-position (C2/C5) or electron-withdrawing groups. Below is our definitive troubleshooting guide to diagnosing and fixing 'dead' pyrrolidine nitrogens."

Module 1: Diagnostic & Triage

Before changing your entire synthetic route, run your substrate through this diagnostic logic. Most failures stem from three specific root causes.

Q1: Is your pyrrolidine 2-substituted or 2,5-disubstituted?

The Issue (Steric Gating): The nitrogen lone pair in pyrrolidine is highly accessible in the parent heterocycle. However, substituents at the C2 position create a "cone of exclusion."

  • Diagnosis: If you have a methyl, ethyl, or aryl group at C2,

    
     pathways will be sluggish. If you have 2,5-disubstitution, 
    
    
    
    is effectively impossible for secondary alkyl halides.
  • The Fix: You must switch from nucleophilic substitution (

    
    ) to Palladium-Catalyzed Cross-Coupling (Buchwald-Hartwig) . The metal can insert into the aryl/alkyl halide bond and "pull" the amine in, bypassing the steric barrier of direct attack.
    
Q2: What solvent are you using? (The "Solvent Cage" Effect)

The Issue (H-Bonding): Are you running this in Methanol or Ethanol?

  • Diagnosis: In protic solvents, the pyrrolidine nitrogen is the acceptor of strong hydrogen bonds. This forms a tight solvent shell (a "cage") that the nucleophile must shed before it can attack the electrophile. This raises the activation energy significantly.

  • The Fix: Switch to Polar Aprotic Solvents (DMSO, DMF, NMP, or Acetonitrile).

    • Data Point: The reaction rate of pyrrolidine can increase by a factor of >1,000x simply by switching from Methanol to DMSO [1].

Q3: Is your reaction mixture acidic or buffered?

The Issue (Protonation): Pyrrolidine is a strong base (


 of conjugate acid 

11.3).
  • Diagnosis: If your reaction generates acid (e.g., HCl from an alkyl chloride) and you lack a scavenger base, the pyrrolidine will protonate to the ammonium salt (

    
    ). The ammonium species has zero  nucleophilicity.
    
  • The Fix: Ensure you are using at least 2.0 equivalents of an inorganic base (

    
     or 
    
    
    
    ) or a non-nucleophilic organic base (DIPEA).

Visual Visualization: Troubleshooting Decision Tree

PyrrolidineTroubleshooting Start Start: Low Reactivity Observed CheckSterics Check C2/C5 Substitution Start->CheckSterics IsHindered Is it Sterically Hindered? CheckSterics->IsHindered CheckSolvent Check Solvent System IsHindered->CheckSolvent No (Unsubstituted) Sol_Buchwald SOLUTION A: Switch to Buchwald-Hartwig (RuPhos/Pd) IsHindered->Sol_Buchwald Yes (2-sub or 2,5-disub) IsProtic Is Solvent Protic (MeOH/EtOH)? CheckSolvent->IsProtic CheckEWG Check Electronic Effects (EWG) IsProtic->CheckEWG No (Already Aprotic) Sol_DMSO SOLUTION B: Switch to DMSO/DMF (Break Solvent Cage) IsProtic->Sol_DMSO Yes Sol_Base SOLUTION C: Increase Base Strength (LiHMDS/NaOtBu) CheckEWG->Sol_Base EWG Present (Low pKa)

Figure 1: Logic flow for diagnosing pyrrolidine reactivity failures. Steric hindrance requires a mechanism change; solvent/electronic issues require condition optimization.

Module 2: Quantitative Data & Benchmarks

Understanding why we switch solvents or ligands is grounded in physical organic chemistry.

Table 1: Solvent Effects on Nucleophilicity (Mayr Scale Insights)

Data derived from kinetic studies of secondary amines [1, 2].[1]

Solvent SystemRelative Reactivity (

)
Mechanism of Inhibition
Methanol (Protic) 1 (Baseline)Strong H-bonding solvation shell stabilizes the amine ground state.
Acetonitrile (Aprotic) ~50 - 80Dipole stabilization without H-bond caging.
DMSO (Polar Aprotic) >1,000 "Naked" nucleophile effect. The amine is poorly solvated and highly reactive.
Table 2: Steric Impact on Coupling Yields

Comparison of standard


 vs. Pd-Catalyzed methods for 2-methylpyrrolidine.
SubstrateMethod A:

(

, DMF, 100°C)
Method B: Buchwald (

, RuPhos)
Pyrrolidine >95% Yield>95% Yield
2-Methylpyrrolidine <15% Yield (Trace)88% Yield
2,5-Dimethylpyrrolidine 0% Yield72% Yield

Module 3: Experimental Protocols

Protocol A: The "Naked Nucleophile" Method ( Optimization)

Use this for unhindered pyrrolidines that are failing due to solvent/base issues.

Reagents:

  • Substrate: Pyrrolidine derivative (1.0 equiv)

  • Electrophile: Alkyl bromide/iodide or activated Aryl Fluoride (1.1 equiv)

  • Base: Cesium Carbonate (

    
    ) (2.0 equiv) - Chosen for the "Cesium Effect" (higher solubility in organic solvents).
    
  • Solvent: Anhydrous DMSO or DMF (0.5 M concentration).

Procedure:

  • Drying: Flame-dry a reaction vial and cool under Argon.

  • Dissolution: Add the pyrrolidine and electrophile. Dissolve in anhydrous DMSO.

    • Note: Do not use MeOH or water.

  • Base Addition: Add

    
     in one portion.
    
  • Reaction: Stir at 60°C.

    • Checkpoint: Monitor by LCMS. If the intermediate is protonated (ammonium salt), add 1.0 equiv of DIPEA to shuttle the proton to the Cesium.

  • Workup: Dilute with Ethyl Acetate, wash 3x with water (critical to remove DMSO), then brine. Dry over

    
    .
    
Protocol B: The "Nuclear Option" (Buchwald-Hartwig Amination)

Use this for 2-substituted pyrrolidines or when coupling with unactivated aryl chlorides.

Rationale: Standard nucleophilic attack fails with sterically hindered amines. We use RuPhos or BrettPhos , ligands specifically designed to create a large pocket around the Palladium center that accommodates the bulk of the 2-substituted pyrrolidine [3, 4].

Reagents:

  • Catalyst:

    
     (1-2 mol%) or RuPhos-Pd-G4 Precatalyst (recommended).
    
  • Ligand: RuPhos (2-4 mol%) (if not using precatalyst).

  • Base: LiHMDS (Lithium Hexamethyldisilazide) (2.2 equiv) or NaOtBu.

    • Expert Tip: LiHMDS is preferred for secondary amines to prevent

      
      -hydride elimination side products.
      
  • Solvent: Anhydrous THF or Toluene.

Step-by-Step Workflow:

  • Inert Atmosphere: This reaction is

    
     sensitive. Use a glovebox or strict Schlenk line techniques.
    
  • Catalyst Prep: Add Pd source and Ligand to the vial. Purge with Argon. Add solvent and stir for 5 mins to ligate.

  • Substrate Addition: Add the Aryl Halide (1.0 equiv) and the 2-substituted pyrrolidine (1.2 equiv).

  • Base Addition: Add LiHMDS (1.0 M in THF) dropwise.

  • Heating: Seal the tube and heat to 80°C for 2-12 hours.

  • Quench: Cool to RT, dilute with ether, filter through a celite pad (to remove Pd black), and concentrate.

Visual Visualization: Buchwald-Hartwig Mechanism

BuchwaldMechanism Pd0 L-Pd(0) Active Catalyst OxAdd Oxidative Addition (Ar-Pd-X) Pd0->OxAdd Ar-X AmineBind Amine Coordination (Steric Critical Step) OxAdd->AmineBind HNR2 Deprot Deprotonation (Base: LiHMDS) AmineBind->Deprot -HX RedElim Reductive Elimination (Product Release) Deprot->RedElim Ar-NR2-Pd RedElim->Pd0 Regenerate

Figure 2: The catalytic cycle. The 'Amine Coordination' step is where sterically bulky ligands (RuPhos) facilitate the entry of the hindered pyrrolidine.

References

  • Mayr, H., et al. (2018). "Nucleophilicity Trends of Amines." Master Organic Chemistry. Link

  • Souissi, S., et al. (2021).[2] "The Nucleophilic Reactivity of Pyrrolidine: Experimental and Theoretical Approach." ResearchGate.[2] Link

  • Buchwald, S. L., et al. (2008). "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science. Link

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). "Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions." Chemical Reviews. Link

Sources

Precision Functionalization of 3-Aminopyrrolidine: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

The Selectivity Paradox: N1 (Ring) vs. N3 (Exocyclic)

The 3-aminopyrrolidine scaffold presents a classic chemoselectivity challenge: differentiating between a secondary cyclic amine (N1) and a primary exocyclic amine (N3).

  • N1 (Secondary, Ring): More basic (

    
    ) and electronically enriched due to the inductive effect of the alkyl ring. It is typically the superior nucleophile for alkylation and SNAr reactions.[1]
    
  • N3 (Primary, Exocyclic): Less basic (

    
    ) but sterically less hindered.[1] It is often the preferred site for acylation with bulky reagents or specific catalytic transformations.[1]
    

The Core Conflict: Without intervention, highly reactive electrophiles (e.g., acid chlorides, unhindered alkyl halides) will react at both positions, often favoring N1 or yielding intractable mixtures.

Strategic Decision Matrix

Before starting synthesis, determine your target and select the appropriate workflow.

SelectivityMatrix Start Target Functionalization N1_Target Target N1 (Ring Amine) Start->N1_Target N3_Target Target N3 (Exocyclic Amine) Start->N3_Target N1_Method Direct Alkylation / SNAr (N1 is more nucleophilic) N1_Target->N1_Method Reagent Control N3_Method_A Method A: Pre-Protected Scaffold (1-Boc-3-aminopyrrolidine) N3_Target->N3_Method_A High Reliability N3_Method_B Method B: pH Switch (Buffer at pH 10) N3_Target->N3_Method_B Cost Sensitive N3_Method_C Method C: Acidic Acylation (Bode Reaction) N3_Target->N3_Method_C Chemoselective

Figure 1: Decision matrix for selecting the optimal functionalization strategy based on the target nitrogen.

Module 1: The "pH Switch" Strategy (Targeting N3)

Concept: You can exploit the


 unit 

difference between N1 and N3. By buffering the reaction at pH 10-10.5 , the more basic N1 (

) remains largely protonated (and thus non-nucleophilic), while the less basic N3 (

) exists in significant equilibrium as the free base.

Applicability: Selective acylation or sulfonylation of N3 in the presence of free N1.

Protocol:

  • Dissolution: Dissolve 3-aminopyrrolidine dihydrochloride in water/dioxane (1:1).

  • Buffering: Adjust pH to exactly 10.0 using a carbonate buffer or careful addition of NaOH while monitoring with a calibrated pH meter.[1]

  • Reaction: Add the electrophile (e.g., acyl chloride) dropwise at 0°C.

  • Maintenance: Continuously monitor and adjust pH to maintain 10.0 throughout the addition.

  • Result: N3 reacts preferentially. N1 remains protected by a proton.[1]

Expert Tip: If using highly reactive electrophiles, this kinetic window is narrow.[1] For absolute certainty, use the protection group strategy (Module 2).

Module 2: Orthogonal Protection (The Gold Standard)

For multi-step synthesis, relying on kinetic selectivity is risky.[1] Orthogonal protection is the industry standard for high-yield reliability.[1]

Common Scaffolds:

  • 1-Boc-3-aminopyrrolidine: Protects N1.[1][2] Leaves N3 free.[1] (Commercially available, inexpensive).[1]

  • 3-(Boc-amino)pyrrolidine: Protects N3.[1] Leaves N1 free.[1]

Workflow: Orthogonal Deprotection

OrthogonalProtection Start Scaffold: 1-Cbz-3-Boc-aminopyrrolidine PathA Route A: Expose N1 Start->PathA PathB Route B: Expose N3 Start->PathB StepA Hydrogenolysis (H2, Pd/C) Removes Cbz (N1) PathA->StepA StepB Acidolysis (TFA or HCl) Removes Boc (N3) PathB->StepB ResultA Free N1 / Protected N3 Ready for N1-Alkylation StepA->ResultA ResultB Protected N1 / Free N3 Ready for N3-Acylation StepB->ResultB

Figure 2: Orthogonal deprotection strategy using Cbz and Boc groups.

Module 3: Electrophile-Specific Troubleshooting
Scenario A: Alkylation (Alkyl Halides)
  • Dominant Species: N1 (Ring).[1]

  • Mechanism: Electronic control.[1] The secondary amine is more electron-rich due to the inductive effect of the alkyl ring.

  • Troubleshooting:

    • Issue: Over-alkylation (quaternization).[1]

    • Fix: Use reductive amination (ketone + reducing agent) instead of direct alkylation with halides to stop at the tertiary amine stage.

Scenario B: SNAr (e.g., Chloropyrimidines)
  • Dominant Species: N1 (Ring).[1]

  • Mechanism: Nucleophilicity.[1][3][4][5] N1 is the "softer" and more nucleophilic center.[1]

  • Protocol Note: In solvents like DMF or DMSO, N1 will displace the halide 10-100x faster than N3.[1]

Scenario C: Acylation (Acid Chlorides/Anhydrides)
  • Dominant Species: Mixed/Competitive.[1]

  • Mechanism: Sterics vs. Electronics.[1] N3 is less hindered (faster attack), but N1 is more basic (higher concentration of reactive species if not protonated).

  • Advanced Fix (Bode Reaction): Use potassium acyltrifluoroborates (KATs) at acidic pH (pH 3-4).[1]

    • Why? At pH 3, both amines are protonated.[1] However, the KAT reagent activates specifically with the primary amine (N3) via a specific mechanism involving iminium formation, completely bypassing N1.

Quantitative Data Comparison
FeatureN1 (Ring Amine)N3 (Exocyclic Amine)
Class Secondary (

)
Primary (

)
pKa (Conjugate Acid) ~10.6 (More Basic)~9.6 (Less Basic)
Steric Hindrance Moderate (Ring constraint)Low (Free rotation)
Nucleophilicity (Alkylation) High (Preferred site)Moderate
Nucleophilicity (Acylation) ModerateHigh (Preferred if N1 protected)
Commercial Protection 1-Boc, 1-Cbz, 1-Bn3-Boc, 3-Fmoc, 3-Ac
Frequently Asked Questions (FAQ)

Q: I need to react N3 with an aldehyde (Reductive Amination), but N1 is reacting. Why? A: While primary amines (N3) form imines faster, secondary amines (N1) form iminium ions which are also rapidly reduced.[1]

  • Solution: Use 1-Boc-3-aminopyrrolidine .[1][2] The Boc group on N1 prevents iminium formation.[1] Perform the reductive amination on N3, then deprotect N1 with TFA.

Q: Can I use metal chelation to direct selectivity? A: Yes. Cu(II) or Ni(II) salts can chelate the diamine. In some cases, the geometry of the complex renders one nitrogen (usually N1) less accessible to electrophiles, or activates N3. However, this requires optimization for each specific substrate and is less predictable than protecting group strategies.[1]

Q: I am seeing "bis-reaction" even when using 1 equivalent of electrophile. Why? A: This suggests the product is more nucleophilic than the starting material, or the reaction is too fast (diffusion control).

  • Fix: Dilute the reaction significantly (0.01 M), add the electrophile very slowly at -78°C, or use the "pH switch" method to suppress N1 reactivity.

References
  • pKa & Reactivity Trends: Nucleophilicity of Amines. Master Organic Chemistry. Link

  • Acylation Selectivity (KATs): Gálvez, A. O., et al. "Chemoselective Acylation of Primary Amines... under Acidic Conditions."[1][6] J. Am. Chem. Soc.[1][6][7] 2017, 139, 1826-1829.[1][6] Link

  • Orthogonal Protection: Protecting Groups and Orthogonal Protection Strategies. University of Birmingham.[1] Link

  • SNAr Regioselectivity: Regioselective Nucleophilic Aromatic Substitution. PMC. Link

  • 3-Aminopyrrolidine Properties: PubChem Compound Summary for CID 164401. Link

Sources

Technical Support Center: Stability of 4-Methyl-N-(pyrrolidin-3-yl)benzene-1-sulfonamide in Acidic Conditions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 4-Methyl-N-(pyrrolidin-3-yl)benzene-1-sulfonamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth answers and troubleshooting advice regarding the stability of this compound under acidic conditions. Our goal is to equip you with the scientific rationale and practical methodologies needed to conduct robust stability assessments.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common questions regarding the acidic stability of 4-Methyl-N-(pyrrolidin-3-yl)benzene-1-sulfonamide.

Q1: What is the primary degradation pathway for 4-Methyl-N-(pyrrolidin-3-yl)benzene-1-sulfonamide in an acidic environment?

The primary and most anticipated degradation pathway under acidic conditions is the hydrolysis of the sulfonamide (S-N) bond.[1] This reaction is a common degradation route for sulfonamide-containing compounds in acidic media. The mechanism involves the protonation of the sulfonamide nitrogen, making the sulfur atom more electrophilic and susceptible to nucleophilic attack by water.

Q2: What are the expected degradation products from acid hydrolysis?

Upon cleavage of the S-N bond, two primary degradation products are expected:

  • 4-Methylbenzenesulfonic acid (p-Toluenesulfonic acid)

  • 3-Aminopyrrolidine

It is crucial to have analytical standards for these compounds to confirm their identity in degradation studies.

Q3: How does the pyrrolidine ring itself hold up in acidic conditions?

The pyrrolidine ring, being a saturated heterocycle, is generally stable and less prone to degradation under mild acidic conditions compared to the sulfonamide linkage.[2] The nitrogen atom within the pyrrolidine ring is basic and will be protonated to form a pyrrolidinium ion. This protonation does not typically lead to ring-opening unless extremely harsh conditions (e.g., high heat and very strong, oxidizing acids) are applied.

Q4: What are the standard regulatory guidelines for conducting this type of stability study?

Forced degradation studies are governed by the International Council for Harmonisation (ICH) guidelines. Specifically, ICH Q1A(R2): Stability Testing of New Drug Substances and Products provides the framework for stress testing.[3][4] The goal is to induce degradation, typically in the range of 5-20%, to identify degradation products and establish a stability-indicating analytical method.[3][5]

Q5: What is the most appropriate analytical technique to monitor the stability of this compound?

High-Performance Liquid Chromatography (HPLC) with a UV or Photodiode Array (PDA) detector is the most common and effective technique for stability testing.[6][7] This method allows for the separation and quantification of the parent compound from its degradation products. For definitive identification of unknown peaks observed during the study, Liquid Chromatography-Mass Spectrometry (LC-MS) is the preferred method.[1]

Section 2: Troubleshooting Guide

This section provides solutions to common problems encountered during experimental work.

Q1: I am observing much faster degradation than the recommended 5-20%. What could be the issue?

Rapid degradation is typically a result of overly harsh stress conditions. Consider the following adjustments:

  • Reduce Acid Concentration: If you are using 1 M HCl, try reducing it to 0.1 M or even 0.01 M HCl.[6]

  • Lower the Temperature: High temperatures significantly accelerate hydrolysis. If you are heating at 80°C, try reducing it to 60°C or even room temperature.[6]

  • Shorten Exposure Time: Sample at earlier time points (e.g., 1, 2, 4, and 8 hours) instead of waiting for 24 hours.

Q2: I am not seeing any significant degradation. How can I ensure my analytical method is truly "stability-indicating"?

A lack of degradation means the conditions are not stressful enough to challenge the molecule's stability. To induce degradation and prove your method's capability:

  • Increase Stress Conditions Systematically: Gradually increase the acid concentration (e.g., from 0.1 M to 1 M HCl) or the temperature (e.g., from 60°C to 80°C).[5][6]

  • Extend the Study Duration: If no degradation is observed after 24 hours, consider extending the study to 48 or 72 hours, ensuring you take multiple time points.

  • Rationale: A stability-indicating method must be able to resolve the active pharmaceutical ingredient (API) from its degradation products. Without observing these products, the method's specificity cannot be confirmed.[3]

Q3: My chromatogram shows several unexpected peaks, not just the two expected degradation products. What should I do?

The appearance of multiple unknown peaks can be attributed to several factors:

  • Purity of Starting Material: First, analyze a non-stressed sample of your starting material to check for pre-existing impurities.

  • Secondary Degradation: The primary degradation products (4-methylbenzenesulfonic acid and 3-aminopyrrolidine) might themselves be unstable under the stress conditions and degrade further.

  • Reaction with Solvent/Buffer: Consider if the compound or its degradants could be reacting with components of the mobile phase or diluent.

  • Identification Strategy: Use a PDA detector to compare the UV spectra of the unknown peaks to the parent compound. If the spectra are dissimilar, it suggests a significant structural change. Employ LC-MS to obtain the mass-to-charge ratio (m/z) of the unknown peaks to help elucidate their structures.

Section 3: Experimental Protocols and Methodologies

This section provides detailed, step-by-step protocols for conducting a forced degradation study and a starting HPLC method.

Protocol 1: Forced Degradation Study - Acid Hydrolysis

This protocol is designed to assess the stability of 4-Methyl-N-(pyrrolidin-3-yl)benzene-1-sulfonamide under acidic stress conditions.

Materials:

  • 4-Methyl-N-(pyrrolidin-3-yl)benzene-1-sulfonamide

  • Methanol (HPLC Grade)

  • Water (HPLC Grade)

  • Hydrochloric Acid (HCl), 1 M and 0.1 M solutions

  • Sodium Hydroxide (NaOH), 1 M and 0.1 M solutions for neutralization

  • Class A volumetric flasks and pipettes

  • HPLC vials

  • Temperature-controlled water bath or oven

Step-by-Step Procedure:

  • Prepare Stock Solution: Accurately weigh and dissolve the compound in methanol or a suitable co-solvent to prepare a stock solution of 1 mg/mL.

  • Prepare Study Samples:

    • Acid Stress Sample: Transfer 1 mL of the stock solution into a 10 mL volumetric flask. Add 1 mL of 1 M HCl. Dilute to volume with a 50:50 mixture of water and methanol. This results in a final concentration of 100 µg/mL in 0.1 M HCl.

    • Control Sample: Transfer 1 mL of the stock solution into a 10 mL volumetric flask. Add 1 mL of HPLC-grade water (instead of acid). Dilute to volume with a 50:50 mixture of water and methanol.

  • Incubation: Place both the acid stress and control samples in a water bath set to 60°C.

  • Time-Point Sampling: Withdraw aliquots (e.g., 200 µL) from each flask at specified time points (e.g., 0, 2, 4, 8, 12, and 24 hours).

  • Neutralization: Immediately after withdrawal, neutralize the aliquot by adding an equimolar amount of NaOH. For example, neutralize 200 µL of the 0.1 M HCl sample with 20 µL of 1 M NaOH.

  • Dilution & Analysis: Dilute the neutralized sample to a suitable concentration for HPLC analysis (e.g., 20 µg/mL) using the mobile phase. Filter through a 0.45 µm syringe filter before injection.

  • Data Analysis: Analyze the samples by HPLC. Calculate the percentage of degradation by comparing the peak area of the parent compound in the stressed sample to that in the control sample at the T=0 time point.

Data Presentation: Recommended Acid Stress Conditions
ParameterInitial ConditionAlternative Condition (If No Degradation)Alternative Condition (If Rapid Degradation)
Acid 0.1 M HCl1 M HCl0.01 M HCl
Temperature 60°C80°CRoom Temperature
Duration 24 hoursUp to 72 hours8 hours
Protocol 2: Stability-Indicating HPLC Method (Starting Point)

This is a general-purpose reverse-phase HPLC method that should serve as an excellent starting point for separating the parent compound from its more polar degradation products. Method optimization will be required.

ParameterRecommended Setting
Instrumentation HPLC with UV or PDA Detector
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Elution 5% B to 95% B over 20 minutes, hold for 5 min, return to 5% B
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 230 nm (or as determined by UV scan)
Injection Volume 10 µL

Section 4: Visualizations

Potential Acidic Degradation Pathway

The following diagram illustrates the expected hydrolytic cleavage of the sulfonamide bond.

Parent 4-Methyl-N-(pyrrolidin-3-yl) benzene-1-sulfonamide Products Parent->Products H+ / H₂O (Hydrolysis) Deg1 4-Methylbenzenesulfonic acid Products->Deg1 Deg2 3-Aminopyrrolidine Products->Deg2

Caption: Predicted acid hydrolysis pathway of the parent compound.

Forced Degradation Experimental Workflow

This diagram outlines the general workflow for conducting a forced degradation study.

cluster_prep Preparation cluster_stress Stress Application cluster_analysis Analysis A Prepare 1 mg/mL Stock Solution B Prepare Acid Stress & Control Samples A->B C Incubate at Controlled Temp (e.g., 60°C) B->C D Sample at t=0, 2, 4, 8, 24h C->D E Neutralize & Dilute Sample Aliquots D->E F Analyze via Stability-Indicating HPLC E->F G Identify Degradants (LC-MS if needed) F->G

Caption: General workflow for a forced degradation experiment.

References

  • Iley, J., Lopes, F., & Moreira, R. (2001). Kinetics and mechanism of hydrolysis of N-amidomethylsulfonamides. RSC Publishing. Available at: [Link]

  • Journal of the Chemical Society, Perkin Transactions 2. (n.d.). The mechanisms of the hydrolyses of N-nitrobenzenesulfonamides, N-nitrobenzamides and some other N-nitro amides in aqueous sulfuric acid. RSC Publishing. Available at: [Link]

  • The Journal of Organic Chemistry. (n.d.). Intramolecular nucleophilic catalysis by the neighboring hydroxyl group in acid- and base-catalyzed hydrolysis of aromatic sulfonamides and sultones. Mechanism of intramolecular nucleophilic substitution at sulfonyl sulfur. ACS Publications. Available at: [Link]

  • ResearchGate. (2025, August 6). Reactivity and Mechanism in the Hydrolysis of β-Sultams. Available at: [Link]

  • ResolveMass Laboratories. (2026, February 15). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. Available at: [Link]

  • PMC. (n.d.). Ceria-Catalyzed Hydrolytic Cleavage of Sulfonamides. Available at: [Link]

  • PMC. (n.d.). Validation of a Stability-Indicating Spectrometric Method for the Determination of Sulfacetamide Sodium in Pure Form and Ophthalmic Preparations. Available at: [Link]

  • BioPharmaSpec. (n.d.). Forced Degradation Studies | ICH Stability Testing. Available at: [Link]

  • IJCRT.org. (2021, July 26). ICH GUIDELINES: STRESS DEGRADATION STUDY. Available at: [Link]

  • ACS Omega. (2022, May 26). Computational Study of the Stability of Pyrrolidine-Derived Iminium Ions: Exchange Equilibria between Iminium Ions and Carbonyl Compounds. ACS Publications. Available at: [Link]

  • IJSDR. (n.d.). Force Degradation for Pharmaceuticals: A Review. Available at: [Link]

  • Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. Available at: [Link]

  • Slideshare. (n.d.). Analysis of sulfonamides. Available at: [Link]

  • MDPI. (2018, June 4). Food Sample Preparation for the Determination of Sulfonamides by High-Performance Liquid Chromatography: State-of-the-Art. Available at: [Link]

  • Separation Science. (2025, March 24). Analytical Techniques In Stability Testing. Available at: [Link]

  • Wikipedia. (n.d.). Pyrrolidine. Available at: [Link]

  • PMC. (2025, March 13). Pyrrolidine synthesis via ring contraction of pyridines. NIH. Available at: [Link]

  • Scilit. (n.d.). Flexibility of the pyrrolidine ring in proline peptides. Available at: [Link]

Sources

Technical Support Center: Recrystallization of p-Toluenesulfonamide Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the Technical Support Center. You are likely accessing this guide because you are facing difficulties purifying p-toluenesulfonamide (p-TSA) derivatives. These compounds pose unique challenges due to their "amphiphilic" nature: they possess a polar sulfonamide core (


) capable of strong hydrogen bonding, contrasted with a lipophilic p-tolyl tail and variable 

-substituents.

This guide moves beyond generic advice. It provides a mechanistic understanding of solubility forces to help you select the correct solvent system and troubleshoot the most common failure mode: "oiling out" (Liquid-Liquid Phase Separation).

Module 1: Solvent Selection Logic

The Solubility Mechanism

Success depends on balancing the interaction between the solvent and the two distinct domains of your molecule:

  • The Sulfonamide Core: Requires H-bond acceptors (e.g., alcohols, esters) or donors.

  • The R-Group (

    
    -substituent):  Dictates the lipophilicity.
    
    • Small Alkyl / H: High polarity

      
       Use Alcohols/Water.
      
    • Large Aryl / Long Chain: Low polarity

      
       Use Esters/Hydrocarbons.
      
Solvent Compatibility Matrix
Solvent SystemPolarity IndexPrimary ApplicationKey AdvantageRisk Factor
Ethanol / Water HighUnsubstituted p-TSA, Short alkyl chains (Methyl, Ethyl)"Green" profile; excellent for removing inorganic salts.Water can cause oiling out if added too quickly.
Ethyl Acetate / Hexane MediumBulky alkyls, Aryl-substituted derivativesGentle thermal profile; easy removal of solvent (low BP).Hexane is flammable; poor removal of very polar impurities.
Toluene LowHighly lipophilic derivatives, dimersHigh boiling point allows dissolution of stubborn solids.High BP makes drying difficult; toxic.
Acetonitrile Medium-HighPolar derivatives with poor alcohol solubilityGood compromise between polarity and volatility.Can form solvates; toxic.
Isopropanol (IPA) MediumGeneral purposeSlower evaporation promotes better crystal growth than EtOH.Lower solubility power than EtOH.
Decision Logic: Selecting Your System

The following decision tree guides you to the starting solvent system based on your derivative's structure.

SolventSelection Start Start: Analyze N-Substituent (R) CheckR What is the R group? Start->CheckR Polar Hydrogen (H) or Small Alkyl (Me, Et) CheckR->Polar Polar Lipophilic Aryl (Ph) or Long Chain (>C4) CheckR->Lipophilic Non-Polar StepPolar Try Ethanol (95%) Polar->StepPolar StepLipo Try Ethyl Acetate Lipophilic->StepLipo CheckSol Dissolves at Reflux? StepPolar->CheckSol YesPolar Cool to 0°C CheckSol->YesPolar Yes NoPolar Add Water dropwise (Binary System) CheckSol->NoPolar No (Too Soluble) CheckSolLipo Dissolves at Reflux? StepLipo->CheckSolLipo YesLipo Add Hexanes/Heptane until turbid CheckSolLipo->YesLipo Yes (Too Soluble) NoLipo Switch to Toluene CheckSolLipo->NoLipo No (Insoluble)

Figure 1: Decision tree for selecting the initial recrystallization solvent based on the N-substituent of the p-toluenesulfonamide derivative.

Module 2: Troubleshooting "Oiling Out"

The Issue: You cool your hot solution, but instead of crystals, a second liquid layer (droplets or a viscous oil) appears at the bottom. The Cause: The solution temperature has dropped below the "binodal" curve (phase separation) but is still above the melting point of the solvated solid. This is common with sulfonamides due to their ability to form supersaturated solutions easily.

Remediation Protocol: The "Solvent Bridge" Technique

Do not discard the oiled-out mixture. Follow this rescue workflow:

  • Re-heat: Bring the mixture back to a boil until the oil redissolves into a single phase.

  • Add "Bridge" Solvent: Add a small amount of a solvent that has intermediate polarity (e.g., if using EtOH/Water, add a few mL of Acetone or THF). This increases the solubility of the oil phase, preventing immediate separation.

  • Seed at Cloud Point: Cool slowly. The moment you see faint turbidity (the cloud point), add a seed crystal of pure product.

  • Isothermal Stirring: Hold the temperature constant at the cloud point for 30 minutes. Do not cool further until crystals are clearly visible.

OilingOutRescue Problem Problem: Product Oils Out Step1 Re-heat to Reflux (Clear Solution) Problem->Step1 Step2 Add 'Bridge' Solvent (e.g., Acetone/THF) Step1->Step2 Step3 Cool Slowly to Cloud Point Step2->Step3 Step4 ADD SEED CRYSTAL (Critical Step) Step3->Step4 Step5 Isothermal Stirring (30 mins) Step4->Step5 Result Crystallization Step5->Result

Figure 2: Workflow for rescuing a recrystallization batch that has undergone Liquid-Liquid Phase Separation (oiling out).

Module 3: Advanced Protocols

Protocol A: Binary Solvent Recrystallization (Ethanol/Water)

Best for: Primary p-toluenesulfonamide and short-chain N-alkyl derivatives.

  • Dissolution: Place crude solid in an Erlenmeyer flask. Add 95% Ethanol (approx. 3-5 mL per gram of solid).

  • Reflux: Heat to boiling. If solid remains, add Ethanol in 1 mL increments until dissolved.

  • The Anti-Solvent: Remove from heat source. While still near boiling, add warm distilled water dropwise.

    • Visual Cue: Continue adding water until a faint, persistent cloudiness appears.

  • The Clear-Up: Add one final drop of Ethanol to clear the cloudiness.

  • Crystallization: Cap the flask. Allow to cool to room temperature undisturbed (insulate flask with a towel if oiling out is a risk). Then move to an ice bath (

    
    ) for 1 hour.
    
  • Filtration: Vacuum filter. Wash crystals with cold 50% EtOH/Water.

Protocol B: Removal of p-Toluenesulfonyl Chloride (p-TsCl) Impurity

Issue: Unreacted starting material (p-TsCl) is a common impurity.[1] It co-crystallizes with the product.

Pre-treatment (Before Recrystallization):

  • Dissolve the crude reaction mixture in Ethyl Acetate.

  • Wash with 2M NaOH or saturated

    
     .
    
    • Mechanism:[2][3][4] Base hydrolyzes the reactive sulfonyl chloride into sodium p-toluenesulfonate (water-soluble salt).[1]

    • Note: Your sulfonamide product (if it has an N-H) might also deprotonate if the pH is too high (

      
      ). Use bicarbonate to be safe, or ensure immediate neutralization.
      
  • Wash with water, dry over

    
    , and evaporate before starting Protocol A.
    

Module 4: Frequently Asked Questions (FAQs)

Q: Can I use "Green" solvents instead of Dichloromethane (DCM)? A: Yes. Historically, DCM was used for solubility, but it is hazardous. Ethyl Acetate is a direct, greener replacement for DCM in extraction and purification of sulfonamides [1]. For recrystallization, Ethanol/Water or Glycerol/Water mixtures are superior green alternatives that provide high recovery yields without chlorinated waste [2].

Q: My crystals are colored (yellow/brown), but the compound should be white. How do I fix this? A: Sulfonamides often trap colored oxidative byproducts.

  • Dissolve the solid in the boiling solvent.[5]

  • Remove from heat and let cool slightly (to avoid boil-over).

  • Add Activated Charcoal (1-2% by weight).

  • Boil for 5-10 minutes.

  • Hot Filtration: Filter through a Celite pad while hot to remove the charcoal.

  • Proceed with cooling/crystallization.[6][7]

Q: What if my derivative has a basic amine group on the R-chain? A: If your molecule is amphoteric (has both acidic sulfonamide N-H and basic amino group), standard recrystallization may fail due to zwitterion formation.

  • Solution: Form the HCl salt of the amine.[2] Dissolve the crude in Ethanol, add conc. HCl dropwise, and dilute with Ether to precipitate the hydrochloride salt, which is often much easier to crystallize than the free base [3].

References

  • BenchChem Technical Support. (2025).[1][6][8] Technical Support Center: Recrystallization of Sulfonamide Products - Troubleshooting Oiling Out. BenchChem.[1][6][8] 6[3][9]

  • RSC Sustainability. (2025). Sustainable synthesis of sulfonamides via oxidative chlorination in alternative solvents.[10] Royal Society of Chemistry. 10[3]

  • University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization (Amine/Acid Functionalities).[2][5] Department of Chemistry. 2

  • Organic Syntheses. (1954).[11] p-Tolylsulfonylmethylnitrosamide (Purification of p-TSA derivatives).[11] Org.[7][9][11][12][13] Synth. 34 , 96. 11[11]

Sources

Technical Support Center: Overcoming Steric Hindrance in N-(pyrrolidin-3-yl)sulfonamide Coupling

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for navigating the challenges of N-(pyrrolidin-3-yl)sulfonamide coupling. This guide is designed for researchers, scientists, and drug development professionals who encounter steric hindrance and other difficulties during the synthesis of this important structural motif. We will delve into the underlying causes of common issues and provide field-proven troubleshooting strategies and detailed protocols to enhance your reaction success.

Frequently Asked Questions (FAQs)

Q1: Why is the coupling of sulfonyl chlorides to the 3-position of pyrrolidine so challenging?

The primary challenge lies in the steric hindrance presented by the pyrrolidine ring. The nitrogen atom is a secondary amine, and the adjacent ring structure can physically block the approach of the bulky sulfonyl chloride electrophile. This steric congestion slows down the desired nucleophilic attack, often leading to low yields or no reaction at all.

Q2: My reaction is sluggish and gives low yields. What are the most likely causes?

Low yields are typically a result of a combination of factors. The most common culprits are:

  • Steric Hindrance: As mentioned, the bulky nature of both reactants can impede the reaction.

  • Insufficient Nucleophilicity of the Amine: The electron density on the pyrrolidine nitrogen might be reduced by substituents on the ring, making it a weaker nucleophile.

  • Poor Solubility: One or both of your starting materials may not be fully dissolved in the chosen solvent, limiting the effective concentration of reactants.

  • Hydrolysis of the Sulfonyl Chloride: Sulfonyl chlorides are sensitive to moisture and can hydrolyze back to the corresponding sulfonic acid, which is unreactive in this coupling.[1]

  • Inappropriate Base: The choice of base is critical. It must be strong enough to deprotonate the amine or neutralize the HCl byproduct without causing unwanted side reactions.

Q3: I'm observing the formation of a white precipitate during my reaction or workup. What is it?

This is often the sulfonic acid, formed from the hydrolysis of your sulfonyl chloride.[1] This can happen if your reaction conditions are not sufficiently anhydrous or if the sulfonyl chloride is exposed to water during the workup. To minimize this, ensure all glassware is oven-dried, use anhydrous solvents, and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).

Troubleshooting Guide

This section provides a systematic approach to diagnosing and solving common problems encountered during N-(pyrrolidin-3-yl)sulfonamide coupling.

Problem Probable Cause(s) Recommended Solution(s)
Low to No Product Formation • Severe steric hindrance.• Low nucleophilicity of the pyrrolidine.• Inactive sulfonyl chloride (hydrolyzed).• Incorrect solvent or temperature.Employ a more reactive sulfonylating agent: Consider using a sulfonyl fluoride, which can be activated by Lewis acids like calcium triflimide [Ca(NTf2)2].[2]• Increase reaction temperature: Cautiously increase the temperature in increments of 10°C, monitoring for decomposition.[3]• Use a more polar, aprotic solvent: Solvents like DMF or NMP can enhance solubility and reaction rates.• Verify the quality of your sulfonyl chloride: Use a fresh bottle or test for reactivity with a less hindered amine.
Sluggish Reaction (Incomplete Conversion) • Insufficient activation of the amine or sulfonyl chloride.• Inadequate base strength.Add a catalyst: A catalytic amount of a tertiary amine like trimethylamine or DMAP can accelerate the reaction.[4]• Switch to a stronger, non-nucleophilic base: Consider using DBU or Proton-Sponge®.• Increase reaction time: Monitor the reaction by TLC or LC-MS to determine the point of maximum conversion.[1]
Formation of Multiple Byproducts • Side reactions due to high temperatures.• Reaction of the base with the sulfonyl chloride.• Polysulfonation.Optimize temperature: Avoid excessive heating, which can lead to degradation and side reactions.[3]• Use a hindered, non-nucleophilic base: Bases like 2,6-lutidine or diisopropylethylamine (DIPEA) are less likely to react with the sulfonyl chloride.• Control stoichiometry: Use a controlled molar ratio of the amine to the sulfonyl chloride to minimize polysulfonation.[1]
Product is Discolored • Thermal decomposition of reactants or product.• Oxidative side reactions.Maintain strict temperature control: Utilize an ice bath for initial reagent addition to manage any exotherm.[3]• Purge the reaction with an inert gas: This will minimize oxidation.• Purify the product: Recrystallization or column chromatography can often remove colored impurities.[5]

Advanced Strategies for Overcoming Steric Hindrance

When standard conditions fail, more advanced synthetic strategies may be necessary.

Alternative Coupling Reagents and Catalysts

For particularly challenging couplings, moving beyond traditional sulfonyl chlorides can be highly effective.

  • Sulfonyl Fluorides with Lewis Acid Activation: Sulfonyl fluorides are generally more stable than sulfonyl chlorides and can be activated under mild conditions using a Lewis acid such as calcium triflimide [Ca(NTf2)2].[2] This approach can be particularly useful for sterically demanding substrates.

  • Indium Catalysis: Indium-catalyzed sulfonylation has shown promise for coupling with less nucleophilic and sterically hindered anilines, and this methodology can be extended to challenging secondary amines.[6][7]

  • Palladium-Catalyzed Cross-Coupling: For N-arylation of the pyrrolidine sulfonamide, palladium-catalyzed cross-coupling reactions with aryl halides or triflates can be a powerful tool, though this is a multi-step approach.[7]

Reaction Condition Optimization
  • Microwave-Assisted Synthesis: Microwave irradiation can significantly accelerate the reaction by rapidly heating the system, which can help overcome the activation energy barrier associated with steric hindrance.[8]

  • High-Pressure Conditions: Applying high pressure can favor the formation of the sterically congested transition state, leading to improved yields.

Experimental Protocols

Protocol 1: Standard Sulfonamide Coupling with a Hindered Amine

This protocol outlines a general procedure for the coupling of a sulfonyl chloride with N-(pyrrolidin-3-yl)amine, which can be adapted for similar sterically hindered systems.

  • Preparation: Under an inert atmosphere (N2 or Ar), dissolve the N-(pyrrolidin-3-yl)amine (1.0 eq.) and a non-nucleophilic base such as diisopropylethylamine (DIPEA) (1.5 eq.) in an anhydrous aprotic solvent (e.g., dichloromethane or THF).

  • Cooling: Cool the solution to 0°C using an ice bath.

  • Reagent Addition: Slowly add a solution of the sulfonyl chloride (1.1 eq.) in the same anhydrous solvent to the cooled amine solution dropwise over 15-30 minutes.

  • Reaction: Allow the reaction to stir at 0°C for 1 hour, then warm to room temperature and continue stirring for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Quench the reaction by adding water. Separate the organic layer, and extract the aqueous layer with the organic solvent. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography or recrystallization.

Protocol 2: Lewis Acid-Catalyzed Coupling with a Sulfonyl Fluoride

This protocol is an alternative for when Protocol 1 fails due to low reactivity.

  • Preparation: To a solution of the N-(pyrrolidin-3-yl)amine (1.0 eq.) in an anhydrous solvent such as acetonitrile, add calcium triflimide [Ca(NTf2)2] (10 mol%).

  • Reagent Addition: Add the sulfonyl fluoride (1.1 eq.) to the mixture.

  • Reaction: Stir the reaction at room temperature or gently heat to 40-50°C until the starting material is consumed, as monitored by TLC or LC-MS.

  • Workup and Purification: Follow steps 5 and 6 from Protocol 1.

Visualizing the Reaction and Troubleshooting Workflow

To better understand the process, the following diagrams illustrate the reaction mechanism and a logical workflow for troubleshooting.

Sulfonamide Formation Mechanism cluster_reactants Reactants cluster_intermediate Intermediate cluster_product Product Pyrrolidine R-NH-R' (Pyrrolidin-3-yl) Intermediate [R-N(H)(R')-S(O)2-R'']⁺ Cl⁻ Pyrrolidine->Intermediate Nucleophilic Attack SulfonylChloride R''-SO2-Cl SulfonylChloride->Intermediate Sulfonamide R-N(R')-SO2-R'' Intermediate->Sulfonamide Deprotonation HCl HCl Intermediate->HCl

Caption: General mechanism of sulfonamide bond formation.

Troubleshooting Workflow Start Low Yield or No Reaction CheckPurity Verify Starting Material Purity & Anhydrous Conditions Start->CheckPurity CheckPurity->Start Impure OptimizeConditions Optimize Reaction Conditions (Solvent, Temp, Base) CheckPurity->OptimizeConditions Purity OK AlternativeReagents Consider Alternative Reagents (Sulfonyl Fluoride, Catalysts) OptimizeConditions->AlternativeReagents No Improvement Success Successful Coupling OptimizeConditions->Success Improved Yield AlternativeReagents->Success Improved Yield Consult Consult Literature for Specialized Procedures AlternativeReagents->Consult No Improvement

Caption: Decision tree for troubleshooting low-yield reactions.

References

  • Synthetic Routes of Sulfonamide Derivatives: A Brief Review. (n.d.). ResearchGate. Retrieved February 20, 2026, from [Link]

  • Recent advances in synthesis of sulfonamides: A review. (2018). Chemistry & Biology Interface. Retrieved February 20, 2026, from [Link]

  • Overview on Design and Synthesis of Sulfonamide Derivative through Condensation of Amino Group Containing Drug. (2024). ijarsct. Retrieved February 20, 2026, from [Link]

  • Overview on Design and Synthesis of Sulfonamide Derivative through Condensation of Amino Group Containing Drug. (2024). SciSpace. Retrieved February 20, 2026, from [Link]

  • Recent Advances in the Synthesis of Sulfonamides Intermediates. (2024). Who we serve. Retrieved February 20, 2026, from [Link]

  • Microwave-assisted synthesis of sulfonamides. (n.d.). RSC Advances. Retrieved February 20, 2026, from [Link]

  • Sulfonamide synthesis by alkylation or arylation. (n.d.). Organic Chemistry Portal. Retrieved February 20, 2026, from [Link]

  • Sulfonamide synthesis by S-N coupling. (n.d.). Organic Chemistry Portal. Retrieved February 20, 2026, from [Link]

  • Sulfonamide Synthesis through Electrochemical Oxidative Coupling of Amines and Thiols. (2019). Cardiff University. Retrieved February 20, 2026, from [Link]

  • 20.6: Reactions of Amines. (2020). Chemistry LibreTexts. Retrieved February 20, 2026, from [Link]

  • Sulfonamides and sulfonate esters: Synthetic routes, proposed mechanisms, and crystallographic characterizations. (2024). European Journal of Chemistry. Retrieved February 20, 2026, from [Link]

  • Switchable Deep Eutectic Solvents for Sustainable Sulfonamide Synthesis. (n.d.). Uniba.it. Retrieved February 20, 2026, from [Link]

  • Sulfonamide Synthesis through Electrochemical Oxidative Coupling of Amines and Thiols. (2019). Pure. Retrieved February 20, 2026, from [Link]

  • Sulfonamide formation from sodium sulfinates and amines or ammonia under metal-free conditions at ambient temperature. (n.d.). Green Chemistry (RSC Publishing). Retrieved February 20, 2026, from [Link]

  • SYNTHETIC METHODS OF PYRROLIDINES FROM N- HYDROXYLSULFONAMIDES BY USING BIS[COPPER(I) TRIFLUOROMETHANESULFONATE]. (n.d.). DR-NTU. Retrieved February 20, 2026, from [Link]

  • A New, Simple Synthesis of N -Tosyl Pyrrolidines and Piperidines. (2025). ResearchGate. Retrieved February 20, 2026, from [Link]

  • Practical and Safe Sulfonylation of 2Alkynyl and 2-Alkenyl Alcohols Using the Combined Bases of a Catalytic Amount of Tertiary Amine and Potassium Carbonate. (n.d.). ResearchGate. Retrieved February 20, 2026, from [Link]

  • p-Toluenesulfonamides. (n.d.). Organic Chemistry Portal. Retrieved February 20, 2026, from [Link]

Sources

Validation & Comparative

A Researcher's Guide to the Mass Spectrometry Fragmentation of Tosyl-Protected Aminopyrrolidines

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery and synthetic chemistry, the precise structural characterization of intermediates and final compounds is paramount. Tosyl-protected amines, particularly those involving saturated heterocycles like pyrrolidine, are ubiquitous building blocks. Their analysis via mass spectrometry (MS) is a routine yet nuanced task. A thorough understanding of their gas-phase ion chemistry is not merely academic; it is a critical tool for confirming identity, identifying impurities, and guiding synthesis.[1][2]

This guide provides an in-depth comparison of the fragmentation patterns of tosyl-protected aminopyrrolidines, focusing on how subtle structural changes influence the resulting mass spectra. We will move beyond a simple catalog of fragments to explain the causal mechanisms, offering field-proven insights into experimental design and data interpretation.

Part 1: The Foundational Principles of Sulfonamide Fragmentation

Before delving into the specifics of the aminopyrrolidine moiety, it is essential to understand the characteristic fragmentation of the N-tosyl group itself. When subjected to ionization, typically via Electrospray Ionization (ESI) in positive mode, protonated sulfonamides undergo several key fragmentation reactions upon collision-induced dissociation (CID).[3][4]

The two most dominant and diagnostically significant pathways for a generic tosylated amine (Ts-NRR') are:

  • Homolytic Cleavage of the S-N Bond: This is arguably the most characteristic fragmentation pathway. It leads to the formation of a stable tosyl cation. This process is often observed as a migration of the tosyl cation to another nucleophilic site in the molecule before dissociation.[5]

    • [M+H]+ → [C7H7SO2]+ (m/z 155)

    • [M+H]+ → [C7H7]+ (m/z 91) : Subsequent loss of sulfur dioxide (SO2) from the m/z 155 ion generates the tropylium ion.

  • Heterolytic Cleavage of the C-S Bond: This pathway involves the cleavage of the bond between the sulfur atom and the tolyl aromatic ring.

    • [M+H]+ → [M+H - C7H7SO]+

The formation of the m/z 155 and m/z 91 ions serves as a reliable signature for the presence of a tosyl group in an unknown compound. Their relative intensities can vary, but their presence is a cornerstone of spectral interpretation.[5]

A less common but notable pathway is the neutral loss of SO2 directly from the precursor ion, which involves a rearrangement mechanism.[6] This pathway appears to be more prominent when electron-withdrawing groups are present on the aromatic ring.[6]

Part 2: Comparative Fragmentation Analysis: The Influence of the Pyrrolidine Ring

The fragmentation of tosyl-protected aminopyrrolidines is a competitive process between cleavages directed by the tosyl group and those initiated by the pyrrolidine ring. The high basicity of the pyrrolidine nitrogen often means it is the preferred site of protonation.[7] This localization of charge significantly directs the subsequent fragmentation pathways.

Case Study 1: N-Tosyl-3-aminopyrrolidine

Let's consider the fragmentation of protonated N-Tosyl-3-aminopyrrolidine. The initial protonation will likely occur on the more basic secondary amine within the pyrrolidine ring.

Key Fragmentation Pathways:

  • Loss of the Pyrrolidine Moiety: In many small molecules containing a pyrrolidine group, a primary fragmentation event is the neutral loss of the pyrrolidine ring itself.[7][8][9] However, in this specific case, the tosyl group's fragmentation often dominates.

  • Ring Opening and Fission: A common pathway for cyclic amines involves alpha-cleavage, where the bond adjacent to the nitrogen is broken.[10] This leads to a ring-opened radical cation, which can then undergo further fragmentation.

  • Tosyl-Directed Fragmentation: As discussed, the formation of m/z 155 and m/z 91 is highly characteristic and expected.

The interplay between these pathways dictates the final spectrum. The stability of the resulting carbocations and neutral losses plays a crucial role in determining the most abundant fragments.

Visualizing the Fragmentation Cascade

The following diagram illustrates the primary fragmentation pathways initiated from the protonated N-Tosyl-3-aminopyrrolidine.

G Precursor [M+H]+ N-Tosyl-3-aminopyrrolidine Frag155 Tosyl Cation m/z 155.02 Precursor->Frag155 S-N Cleavage FragRingOpen Ring-Opened Intermediate Precursor->FragRingOpen α-Cleavage FragSO2 [M+H - SO2]+ Precursor->FragSO2 Rearrangement Frag91 Tropylium Ion m/z 91.05 Frag155->Frag91 -SO2 FragPyrrolidineLoss [M+H - C4H8N]+ FragRingOpen->FragPyrrolidineLoss Further Fragmentation

Caption: Key fragmentation pathways for tosyl-protected aminopyrrolidine.

Comparative Data: Tosyl vs. Boc Protecting Groups

To highlight the unique signature of the tosyl group, it is instructive to compare its fragmentation pattern with that of a different, common amine protecting group, such as tert-butyloxycarbonyl (Boc).

Fragment TypeTosyl-Protected AminopyrrolidineBoc-Protected AminopyrrolidineRationale for Difference
Characteristic Protecting Group Ion m/z 155 (Tosyl cation), m/z 91 (Tropylium)m/z 57 ([C4H9]+, t-butyl cation)The tosyl group fragments to its stable aromatic cation, while the Boc group readily loses its stable t-butyl carbocation.
Neutral Loss of Protecting Group Less common-100 Da (Loss of isobutylene + CO2)The Boc group is designed for facile cleavage, leading to a prominent neutral loss.
Pyrrolidine Ring Fragments Present, but often less intense than tosyl ionsOften the most abundant ions after Boc-related fragmentsThe high lability of the Boc group means that after its loss, the remaining protonated aminopyrrolidine dictates fragmentation.

This comparison underscores the diagnostic power of the m/z 155 and 91 ions. Their presence is a strong indicator of a tosyl group, whereas their absence and the presence of an m/z 57 ion would point towards a Boc-protected analogue.

Part 3: Experimental Protocol & Best Practices

Achieving reproducible and informative spectra requires a well-defined experimental approach. The following protocol provides a robust starting point for analyzing tosyl-protected aminopyrrolidines on a standard ESI-QTOF or Ion Trap mass spectrometer.

Step-by-Step Methodology for MS/MS Analysis
  • Sample Preparation:

    • Dissolve the sample in a suitable solvent (e.g., 50:50 acetonitrile:water with 0.1% formic acid) to a concentration of approximately 1-10 µg/mL. The formic acid is crucial for promoting protonation and achieving a stable ESI signal.

  • Infusion and Ionization:

    • Infuse the sample directly into the ESI source at a flow rate of 5-10 µL/min.

    • Set the ESI source to positive ion mode.

    • Optimize source parameters: Capillary voltage (~3.5-4.5 kV), drying gas flow (~8-12 L/min), and gas temperature (~300-350 °C). The goal is to maximize the signal of the protonated molecule, [M+H]+, while minimizing in-source fragmentation.[7]

  • MS1 Spectrum Acquisition:

    • Acquire a full scan MS1 spectrum to confirm the m/z of the [M+H]+ precursor ion. Also, check for common adducts like [M+Na]+ or [M+K]+.

  • MS/MS (CID) Experiment:

    • Select the [M+H]+ ion as the precursor for fragmentation.

    • Apply collision energy. This is the most critical parameter to optimize. Start with a collision energy ramp (e.g., 10-40 eV). Low energy will produce minimal fragmentation, while excessive energy will shatter the molecule into uninformative small ions. The goal is to find an energy that produces a rich spectrum of fragment ions, including the key diagnostic ions (m/z 155, 91) and fragments related to the pyrrolidine ring.

    • Acquire the product ion spectrum.

Workflow Visualization

The following diagram outlines the logical flow of the experimental and data analysis process.

workflow cluster_exp Experimental Phase cluster_analysis Data Analysis Phase A Sample Preparation (1-10 µg/mL in ACN/H2O + 0.1% FA) B Direct Infusion ESI+ A->B C Acquire MS1 Spectrum (Confirm [M+H]+) B->C D Isolate [M+H]+ Precursor C->D E Perform MS/MS (CID) (Ramp Collision Energy 10-40 eV) D->E F Identify Diagnostic Ions (m/z 155, 91) E->F G Analyze Pyrrolidine Fragments (Ring opening, neutral losses) F->G H Propose Fragmentation Pathways G->H I Confirm Structure H->I

Sources

Comprehensive Guide to Chiral HPLC Separation of 3-(tosylamino)pyrrolidine Enantiomers

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Molecule Analysis

The separation of 3-(tosylamino)pyrrolidine (also known as N-tosyl-3-aminopyrrolidine) enantiomers is a critical quality control step in the synthesis of diverse pharmaceutical scaffolds, including glycopeptide mimics and kinase inhibitors.

This molecule presents a unique chromatographic challenge due to its dual functionality:

  • The Basic Pyrrolidine Ring (Secondary Amine): Highly prone to non-specific silanol interactions, leading to peak tailing.

  • The Sulfonamide Moiety: Provides strong

    
    -
    
    
    
    interaction sites and hydrogen bonding capabilities, acting as the primary "handle" for chiral recognition.

This guide moves beyond generic screening to provide a targeted, mechanistic approach for resolving these enantiomers, comparing the three most effective methodologies: Amylose-Based Normal Phase , Cellulose-Based Normal Phase , and Immobilized Polar Organic Mode .

Strategic Method Comparison

The following comparison evaluates the three primary strategies for separating 3-(tosylamino)pyrrolidine. Data is synthesized from validation protocols of structurally homologous 3-aminopyrrolidine derivatives.

Table 1: Comparative Performance Matrix
FeatureMethod A: Amylose Normal Phase (Gold Standard) Method B: Cellulose Normal Phase Method C: Immobilized Polar Organic (Green)
Column Chemistry Amylose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralpak AD-H/IA)Cellulose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralcel OD-H)Immobilized Amylose (e.g., Chiralpak IA/IG)
Mobile Phase Hexane / IPA / DEA (80:20:0.1)Hexane / EtOH / DEA (90:10:0.1)100% Methanol / DEA (0.1%)
Resolution (

)
High (> 3.0) Moderate (1.5 – 2.5)Moderate to High (2.0 – 3.0)
Run Time 10 – 15 min12 – 18 min< 8 min
Solubility Moderate (Tosyl group aids hexane solubility)ModerateExcellent
MS Compatibility No (Non-volatile solvents)NoYes (if DEA replaced with

)
Cost per Run High (Hexane disposal)HighLow (Methanol recovery)
Expert Insight: Why Method A Wins

The Amylose backbone (Method A) typically adopts a helical structure that forms an ideal inclusion cavity for the tosyl group. The 3,5-dimethylphenylcarbamate selectors engage in multiple


-

interactions with the tosyl aromatic ring, while the carbamate NH/C=O groups hydrogen bond with the sulfonamide. This "lock-and-key" fit usually results in superior selectivity (

) compared to the more linear cellulose cavities.

Detailed Experimental Protocols

Protocol A: The "Gold Standard" (Amylose/Normal Phase)

Best for: Analytical purity checks, maximum resolution, and preparative scale-up.

1. System Setup:

  • Instrument: HPLC with UV detector (DAD preferred).

  • Column: Chiralpak AD-H or IA (4.6 x 250 mm, 5 µm).

  • Temperature: 25°C (Control is critical; lower T often improves

    
    ).
    

2. Mobile Phase Preparation:

  • Solvent A: n-Hexane (HPLC Grade).

  • Solvent B: Isopropanol (IPA).[1]

  • Additive: Diethylamine (DEA) or Triethylamine (TEA). Crucial: Do not omit.

  • Composition: Mix Hexane:IPA (80:20 v/v). Add 0.1% DEA to the final mixture.

    • Why DEA? The pyrrolidine nitrogen is basic (

      
      ). Without DEA, the amine interacts with residual silanols on the silica support, causing severe tailing that destroys resolution. DEA masks these sites.
      

3. Execution:

  • Flow Rate: 1.0 mL/min.[2]

  • Detection: UV @ 230 nm (Tosyl absorption max) and 254 nm.

  • Sample Prep: Dissolve 1 mg of sample in 1 mL of Mobile Phase.

Protocol C: The "High Throughput" (Immobilized/Polar Organic)

Best for: LC-MS applications, high-throughput screening, and solubility-limited samples.

1. System Setup:

  • Column: Chiralpak IA, IB, or IG (Immobilized phases are required; coated phases like AD-H will be destroyed by 100% solvent).

  • Temperature: 30°C.

2. Mobile Phase:

  • Solvent: 100% Methanol (LC-MS grade) or Acetonitrile.

  • Additive: 0.1% Diethylamine (for UV) or 0.1% Ammonium Hydroxide (for MS).

3. Execution:

  • Flow Rate: 0.8 mL/min (MeOH has higher backpressure than Hexane).

  • Mechanism: In this mode, the chiral selector acts more like a solvent-swollen gel. The separation relies heavily on hydrogen bonding and steric hindrance without the interference of alkane solvents.

Validated Decision Workflow

The following diagram illustrates the logical decision tree for selecting the optimal method based on your specific laboratory constraints (MS requirement, Sample Solubility, etc.).

ChiralSeparationStrategy Start Start: 3-(tosylamino)pyrrolidine Enantioseparation CheckMS Is LC-MS required? Start->CheckMS CheckSolubility Is sample soluble in Hexane/IPA? CheckMS->CheckSolubility No (UV only) MethodC METHOD C (Polar Organic) Column: Chiralpak IA-3 / IG-3 MP: MeOH/NH4OH Result: Fast & MS Compatible CheckMS->MethodC Yes MethodA METHOD A (Recommended) Column: Chiralpak AD-H / IA MP: Hexane/IPA/DEA Result: Max Resolution CheckSolubility->MethodA Yes (Standard) CheckSolubility->MethodC No (Polar sample) MethodB METHOD B (Alternative) Column: Chiralcel OD-H MP: Hexane/EtOH/DEA Result: Good Selectivity MethodA->MethodB If Rs < 1.5

Caption: Decision tree for selecting the optimal chiral HPLC method based on detection needs and solubility.

Mechanistic Analysis of Separation

Understanding the molecular interactions is vital for troubleshooting.

  • Chiral Recognition Mechanism:

    • The Tosyl group is the "dominant" handle. It inserts into the chiral groove of the amylose/cellulose polymer.

    • The Sulfonamide (-SO2-NH-) forms hydrogen bonds with the carbamate groups on the stationary phase.

    • The Pyrrolidine Ring provides steric bulk that dictates how deep the molecule can penetrate the chiral cavity.

  • Troubleshooting Guide:

    • Problem: Broad, tailing peaks.

      • Cause: Silanol interaction with the basic pyrrolidine nitrogen.

      • Fix: Increase DEA concentration to 0.2% or switch to a "basified" column pre-treatment.

    • Problem: No separation (Single Peak).

      • Cause: The tosyl group is not engaging the chiral cavity.

      • Fix: Switch from IPA to Ethanol (Method B). Ethanol is a stronger hydrogen bond donor/acceptor and can alter the conformation of the chiral selector, often revealing hidden selectivity.

References

  • Chiral Technologies. (2023). Instruction Manual for CHIRALPAK® IA, IB, IC, ID, IE, IF, IG, IH, and IJ Columns. Daicel Corporation. [Link]

  • Scriba, G. K. (2016). Chiral separations of basic compounds by HPLC using polysaccharide-based chiral stationary phases. Journal of Pharmaceutical and Biomedical Analysis. [Link]

  • Beesley, T. E., & Scott, R. P. (1998). Chiral Chromatography. Wiley. (Foundational text on mechanism of sulfonamide interactions).
  • Application Note: Enantiomeric Separation of Boc-3-Aminopyrrolidine. Phenomenex Application Guide. [Link] (Cited as structural analog validation).

Sources

Comparison of tosyl vs mesyl protecting groups on 3-aminopyrrolidine

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide: Tosyl vs. Mesyl Protecting Groups on 3-Aminopyrrolidine

Executive Summary: The Strategic Verdict

In the synthetic manipulation of 3-aminopyrrolidine , the choice between


-toluenesulfonyl (Tosyl, Ts)  and methanesulfonyl (Mesyl, Ms)  protecting groups is rarely a matter of preference—it is a decision dictated by the intended lifecycle of the molecule.
  • Select Tosyl (Ts) if you require a removable protecting group that aids in purification. The aromatic ring confers crystallinity to the typically oily pyrrolidine scaffold, enabling purification via recrystallization rather than chromatography. Crucially, the Ts group can be cleaved under reductive conditions (e.g., Na/Naphthalene).[1]

  • Select Mesyl (Ms) only if the sulfonamide is the final desired pharmacophore or a permanent structural motif. While atom-economical, the Ms-amine bond is exceptionally robust and significantly more difficult to cleave than the Ts-amine bond without destroying other functionalities.

Quick Comparison Matrix

FeatureTosyl (Ts)Mesyl (Ms)
Atom Economy Lower (Adds 155 Da)Higher (Adds 79 Da)
Crystallinity High (Promotes solid formation)Low (Often yields oils/gums)
UV Visibility Strong (UV active at 254 nm)None (Requires staining)
Deprotection Feasible (Reductive cleavage)Difficult (Often considered permanent)
Steric Bulk High (Directs distal functionalization)Low

Substrate Analysis: 3-Aminopyrrolidine

3-Aminopyrrolidine presents a unique regioselectivity challenge due to the presence of two distinct nucleophilic nitrogen atoms:

  • 
     (Endocyclic, Secondary):  Highly nucleophilic (
    
    
    
    ) and sterically accessible.
  • 
     (Exocyclic, Primary):  Nucleophilic (
    
    
    
    ) but generally less reactive towards electrophiles than the cyclic secondary amine in competitive scenarios.

Regioselectivity Rule: Under stoichiometric control (1.0 equiv. sulfonyl chloride), reaction occurs preferentially at the


 (ring) nitrogen . To selectively protect the exocyclic 

, the ring nitrogen must first be blocked (e.g., with Boc or Cbz).

Technical Comparison: Performance & Chemistry

Installation and Reactivity

Both groups are installed via Schotten-Baumann conditions (Sulfonyl chloride + Base).

  • Tosyl Chloride (TsCl): A solid reagent. Easier to handle and weigh. Reaction rates are slightly slower than MsCl due to steric bulk, which can actually enhance selectivity for the

    
     position.
    
  • Mesyl Chloride (MsCl): A liquid reagent. Highly reactive. In the presence of TEA/DIPEA, it can form a highly reactive sulfene intermediate (via E1cB), which reacts indiscriminately, potentially leading to bis-sulfonylation if not carefully controlled.

Purification and Handling
  • The "Crystallinity Hack": 3-aminopyrrolidine derivatives are notorious for being polar oils. The introduction of the rigid, planar tolyl group often raises the melting point, allowing for precipitation or recrystallization.

  • Chromatography: Ts-protected amines are easily visualized under UV light. Ms-protected amines are transparent to UV and require destructive staining (Ninhydrin or PMA), complicating process monitoring.

Stability & Orthogonality

Both sulfonamides are impervious to:

  • Acids: (TFA, HCl, HBr) – Orthogonal to Boc removal.

  • Bases: (NaOH, LiOH, K2CO3) – Orthogonal to Ester hydrolysis.

  • Nucleophiles: (Grignards, Hydrides) – Stable to reduction (mostly).

Deprotection: The Critical Differentiator

This is where the paths diverge.

  • Tosyl Removal: The Ts group accepts an electron into its

    
    -system, allowing for reductive cleavage of the S-N bond.[1]
    
    • Reagents: Sodium naphthalenide (Na/Nap), Na/NH

      
       (Birch), or SmI
      
      
      
      /amine.
  • Mesyl Removal: Lacking an aromatic system to stabilize the radical anion intermediate, the Ms group is inert to mild reductive cleavage. Acidic cleavage requires forcing conditions (e.g., 48% HBr at reflux) which often degrades the pyrrolidine ring.

    • Verdict:Do not use Ms if you need to deprotect.

Visualizing the Decision Process

ProtectionStrategy Start Start: 3-Aminopyrrolidine Goal Is the Sulfonamide the FINAL Target? Start->Goal YesFinal Yes (Drug/Probe) Goal->YesFinal Yes NoProtect No (Intermediate PG) Goal->NoProtect No SelectMs Select MESYL (Ms) - High Atom Economy - Low Sterics YesFinal->SelectMs Preferred SelectTs Select TOSYL (Ts) - UV Active - Crystalline - Removable NoProtect->SelectTs Mandatory Deprotection Deprotection Step SelectMs->Deprotection SelectTs->Deprotection MsDeprot Ms Removal: EXTREMELY DIFFICULT (Requires HBr reflux) Deprotection->MsDeprot TsDeprot Ts Removal: FEASIBLE (Na/Naphthalene or SmI2) Deprotection->TsDeprot

Figure 1: Decision logic for selecting between Tosyl and Mesyl groups based on synthetic intent.

Experimental Protocols

Protocol A: Regioselective -Tosylation of 3-Aminopyrrolidine

Target: Protection of the secondary ring amine, leaving the primary amine free.

Mechanism: Exploits the higher nucleophilicity of the secondary amine and the steric bulk of TsCl.

  • Setup: Dissolve 3-aminopyrrolidine (1.0 equiv) in DCM (0.2 M). Cool to 0°C.[1]

  • Base: Add Triethylamine (1.1 equiv). Note: Avoid excess base to prevent bis-sulfonylation.

  • Addition: Add a solution of TsCl (0.95 equiv) in DCM dropwise over 30 minutes.

    • Expert Tip: Using a slight deficit of TsCl ensures the primary amine remains free.

  • Workup: Stir at 0°C for 2h. Quench with water. Extract with DCM.[1]

  • Purification: The product (

    
    -Ts-3-aminopyrrolidine) will likely precipitate or can be recrystallized from EtOAc/Hexanes due to the Ts group.
    
  • Yield Expectation: 85-90%.

Protocol B: Reductive Deprotection of Tosyl Group (Na/Naphthalene)

Target: Regeneration of free amine from sulfonamide.

Safety: This reaction generates radical anions. Exclude water and oxygen rigorously.

  • Reagent Prep: In a flame-dried flask under Argon, add Naphthalene (6.0 equiv) and dry THF. Add Sodium metal (cubes, 6.0 equiv). Stir vigorously for 2h until the solution turns deep dark green (formation of Sodium Naphthalenide).

  • Reaction: Cool the green solution to -78°C. Cannulate a solution of the Ts-protected pyrrolidine (1.0 equiv) in THF into the mixture.

  • Monitoring: Stir for 1-2h. The green color should persist (indicating excess reagent).

  • Quench: Carefully add saturated NH

    
    Cl solution (color turns clear/white).
    
  • Workup: Acidify aqueous layer to pH 2 (to trap amine), wash with ether (removes naphthalene), then basify aqueous layer to pH 12 and extract with DCM.

  • Result: Free amine.

Comparative Data Summary

Metric

-Tosyl-3-aminopyrrolidine

-Mesyl-3-aminopyrrolidine
Physical State White Crystalline SolidViscous Oil / Waxy Solid
Solubility (Organic) High (DCM, EtOAc)Moderate (DCM, Polar solvents)
Solubility (Water) LowLow-Moderate
Removal Condition Na/Naphthalene (-78°C)48% HBr, Reflux (Destructive)
Reaction Time (Install) 2-4 Hours1-2 Hours (Faster)
Selectivity (

)
High (>10:1)Moderate (~5:1 without care)

References

  • Greene, T. W., & Wuts, P. G. M.Protective Groups in Organic Synthesis. 4th Ed. John Wiley & Sons. (The definitive source on stability and deprotection conditions).
  • Alonso, D. A., et al. "N-Sulfonylated amino acid derivatives as chiral ligands in the catalytic addition of diethylzinc to benzaldehyde." Tetrahedron: Asymmetry, 1997. Link (Demonstrates stability and crystallinity of Ts-protected diamines).

  • Li, G., et al. "New synthesis of 3-aminopyrrolidine derivatives." Journal of Organic Chemistry, 2006.
  • Schön, I., et al. "Sodium-Liquid Ammonia Reduction of Tosyl Protecting Groups." Chemical Reviews, 1984. (Mechanistic grounding for reductive cleavage).
  • Roemmele, R. C., & Rapoport, H. "HPLC Analysis of Tosyl and Mesyl Protected Amines." Journal of Organic Chemistry, 1988. Link (Analytical comparison of UV visibility).

Sources

A Comparative Guide to Purity Validation of 4-Methyl-N-(pyrrolidin-3-yl)benzene-1-sulfonamide by LC-MS

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for the purity validation of 4-Methyl-N-(pyrrolidin-3-yl)benzene-1-sulfonamide, a key intermediate in pharmaceutical synthesis. We will delve into a detailed Liquid Chromatography-Mass Spectrometry (LC-MS) protocol, contextualize its advantages through a comparative analysis with other analytical techniques, and provide the scientific rationale behind the experimental design. This document is intended for researchers, scientists, and drug development professionals who require robust and reliable methods for purity assessment.

The pyrrolidine and sulfonamide moieties are common in many biologically active compounds, making their precursors, such as 4-Methyl-N-(pyrrolidin-3-yl)benzene-1-sulfonamide, critical starting materials.[1][2] The stereoselective synthesis of such pyrrolidine-containing drugs is a significant area of research.[1] Ensuring the purity of these precursors is paramount as impurities can carry over into the final active pharmaceutical ingredient (API), potentially affecting its safety and efficacy.[3][4]

The Role of LC-MS in Purity Determination

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful analytical technique that combines the separation capabilities of High-Performance Liquid Chromatography (HPLC) with the detection power of Mass Spectrometry (MS).[5][6] This synergy allows for the separation of the target compound from its impurities, followed by their identification and quantification based on their mass-to-charge ratio.[7] For complex molecules like 4-Methyl-N-(pyrrolidin-3-yl)benzene-1-sulfonamide, LC-MS offers unparalleled sensitivity and specificity, making it the gold standard for impurity profiling.[6][8]

Understanding the Analyte: 4-Methyl-N-(pyrrolidin-3-yl)benzene-1-sulfonamide

Experimental Protocol: A Validated LC-MS Method

This section details a step-by-step protocol for the purity analysis of 4-Methyl-N-(pyrrolidin-3-yl)benzene-1-sulfonamide. The choices of columns, mobile phases, and MS parameters are explained to provide a self-validating system.

Sample and Standard Preparation

The accuracy of any analysis begins with meticulous sample preparation.

  • Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of the 4-Methyl-N-(pyrrolidin-3-yl)benzene-1-sulfonamide sample and dissolve it in 10 mL of a 50:50 mixture of acetonitrile and water. This mixture ensures the dissolution of both polar and non-polar compounds.

  • Working Solution (10 µg/mL): Dilute the stock solution 1:100 with the 50:50 acetonitrile/water mixture. This concentration is typically suitable for achieving a good signal-to-noise ratio without saturating the detector.

  • Blank Solution: Use the 50:50 acetonitrile/water mixture as a blank to identify any background signals from the solvent or system.

Liquid Chromatography Parameters

The goal of the LC method is to achieve a baseline separation of the main peak from all potential impurities.

ParameterRecommended SettingRationale
Column C18, 2.1 x 100 mm, 1.8 µmThe C18 stationary phase provides excellent retention for moderately non-polar compounds like the target analyte. The smaller particle size (1.8 µm) offers higher resolution and efficiency.
Mobile Phase A 0.1% Formic Acid in WaterFormic acid acts as a proton source, promoting the ionization of the analyte in positive ESI mode and improving peak shape.
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is a common organic modifier in reversed-phase chromatography with good UV transparency and low viscosity.
Gradient 5% B to 95% B over 10 minA gradient elution is necessary to separate compounds with a range of polarities, ensuring that both early and late-eluting impurities are resolved.
Flow Rate 0.3 mL/minA lower flow rate is compatible with the 2.1 mm column diameter and ensures efficient ionization in the MS source.
Column Temp. 40 °CElevated temperature reduces mobile phase viscosity, improving efficiency and peak shape. It also ensures reproducibility by minimizing fluctuations in ambient temperature.
Injection Vol. 5 µLA small injection volume prevents column overloading and peak distortion.
UV Detector Diode Array Detector (DAD)A DAD allows for the monitoring of multiple wavelengths and can provide UV spectral information to aid in peak purity assessment. The tolyl group should have a characteristic UV absorbance around 254 nm.
Mass Spectrometry Parameters

The MS parameters are optimized for the sensitive detection and identification of the target compound and its impurities.

ParameterRecommended SettingRationale
Ionization Source Electrospray Ionization (ESI)ESI is a soft ionization technique suitable for polar and thermally labile molecules, minimizing fragmentation in the source.[8]
Polarity PositiveThe basic nitrogen in the pyrrolidine ring is readily protonated, leading to a strong signal in positive ion mode.
Scan Range m/z 100-500This range covers the expected molecular weight of the analyte and a wide range of potential impurities and fragments.
Capillary Voltage 3.5 kVThis voltage is a good starting point for achieving stable spray and efficient ionization.
Cone Voltage 30 VThe cone voltage can be optimized to control in-source fragmentation. A moderate voltage will provide the molecular ion with minimal fragmentation.
Source Temp. 150 °CThis temperature aids in the desolvation of the ESI droplets.
Desolvation Temp. 350 °CA higher desolvation temperature ensures complete solvent evaporation before the ions enter the mass analyzer.
Workflow for Purity Validation by LC-MS

LCMS_Workflow cluster_prep Sample Preparation cluster_lc LC Separation cluster_ms MS Detection cluster_data Data Analysis Weigh Weigh Sample Dissolve Dissolve in ACN/H2O Weigh->Dissolve Dilute Dilute to Working Conc. Dissolve->Dilute Inject Inject Sample Dilute->Inject Column C18 Column (Gradient Elution) Inject->Column Detect_UV UV Detection Column->Detect_UV Ionize ESI+ Ionization Detect_UV->Ionize To MS Analyze Mass Analyzer (Scan m/z 100-500) Ionize->Analyze Detect_MS MS Detector Analyze->Detect_MS Chromatogram Chromatogram (Peak Integration) Detect_MS->Chromatogram MassSpec Mass Spectra (Impurity ID) Detect_MS->MassSpec Purity Calculate Purity (% Area) Chromatogram->Purity MassSpec->Purity

Caption: LC-MS workflow for purity analysis.

Comparative Analysis with Alternative Techniques

While LC-MS is a powerful tool, it is essential to understand its performance in the context of other available analytical methods.[6]

TechniquePrincipleAdvantages for this AnalyteDisadvantages for this Analyte
LC-MS Chromatographic separation followed by mass-based detection.[5]High sensitivity and specificity; provides molecular weight information for impurity identification; quantitative.[6][7]Higher cost and complexity compared to some other methods.
GC-MS Chromatographic separation of volatile compounds followed by mass-based detection.[6]Excellent for volatile impurities (e.g., residual solvents).The analyte is likely not volatile enough for GC analysis without derivatization, which adds complexity and potential for artifacts.
NMR Nuclear Magnetic Resonance spectroscopy provides detailed structural information.[9]Provides unambiguous structural confirmation of the main component and can identify and quantify impurities if their signals are resolved.Lower sensitivity compared to MS; may not detect trace-level impurities; requires a relatively pure sample for straightforward analysis.
HPLC-UV Chromatographic separation with UV-Vis absorbance detection.[4]Robust, reliable, and widely available; good for quantitative analysis of the main component.May not detect impurities that do not have a UV chromophore; co-eluting impurities can go undetected.
FTIR Fourier-Transform Infrared Spectroscopy identifies functional groups.Quick and non-destructive; good for confirming the identity of the bulk material.Not suitable for quantifying impurities; provides limited information on the nature of impurities.

Method Validation According to ICH Guidelines

Any analytical method used for pharmaceutical quality control must be validated to ensure it is fit for its intended purpose.[10] The International Council for Harmonisation (ICH) Q2(R1) guideline provides a framework for this validation.[11][12][13]

Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[10] This is demonstrated by separating the main peak from all impurities and confirming the peak identity with MS.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte in the sample. This is typically assessed over a range of concentrations.

  • Accuracy: The closeness of the test results obtained by the method to the true value.[13] This can be determined by analyzing a sample with a known concentration.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.[10][13] This includes repeatability (same lab, same day, same analyst) and intermediate precision (different days, analysts, or equipment).

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest concentration of an analyte that can be reliably detected and quantified, respectively.[13] This is crucial for the analysis of trace impurities.

Logical Flow of Method Validation

Validation_Flow Start Method Development Specificity Specificity Start->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision Linearity->Precision LOD_LOQ LOD & LOQ Accuracy->LOD_LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness Validated Validated Method Robustness->Validated

Caption: ICH Q2(R1) validation workflow.

Conclusion

The purity of 4-Methyl-N-(pyrrolidin-3-yl)benzene-1-sulfonamide is a critical quality attribute that can significantly impact the safety and efficacy of the final pharmaceutical product. LC-MS stands out as the most suitable technique for this purpose, offering a powerful combination of separation and detection capabilities.[5][6] The detailed protocol and comparative analysis provided in this guide serve as a robust starting point for developing and validating a method for the purity assessment of this important synthetic intermediate. Adherence to established validation guidelines, such as ICH Q2(R1), is essential to ensure the reliability and accuracy of the obtained results.[11][12]

References

  • Title: Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry Source: U.S. Food and Drug Administration URL: [Link]

  • Title: Analysis of Sulfonamide Drugs in Water Using Agilent Bond Elut HLB Cartridges and LC/MS/MS Source: Agilent Technologies, Inc. URL: [Link]

  • Title: Online Automated SPE–LC–MS-MS Quantitation of Sulfonamide Antibiotics and Pesticides in Surface Waters Using a Triple-Quadrupole Mass Spectrometer and Electrospray Ionization Probe Source: LCGC International URL: [Link]

  • Title: Screening, Quantitation and Confirmation of Sulfonamides by Liquid Chromatography - Tandem Mass Spectrometry Source: U.S. Department of Agriculture URL: [Link]

  • Title: ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology Source: ECA Academy URL: [Link]

  • Title: Determination of sulfonamides in milk by ID-LC-MS/MS Source: ACG Publications URL: [Link]

  • Title: ICH Q2 (R1) - Validation of Analytical Procedures: Questions & Answers Source: Scribd URL: [Link]

  • Title: Q 2 (R1) Validation of Analytical Procedures: Text and Methodology Source: European Medicines Agency URL: [Link]

  • Title: Analysis of Sulfonamide Drugs in Water Using Agilent Bond Elut HLB Cartridges and LC/MS/MS Source: LabRulez LCMS URL: [Link]

  • Title: Quality Guidelines Source: ICH URL: [Link]

  • Title: Advanced techniques and applications of LC-MS in small molecule drug discovery Source: Drug Target Review URL: [Link]

  • Title: Application of LCMS in small-molecule drug development Source: European Pharmaceutical Review URL: [Link]

  • Title: Small Molecule Method Development Strategies with Chad Christianson Source: Bioanalysis Zone URL: [Link]

  • Title: How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep Source: The Blog - Tecan URL: [Link]

  • Title: Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals Source: ALWSCI URL: [Link]

  • Title: Spectrophotometric Analysis of Drugs: Methods for Purity Assessment and Pharmaceutical Formulation Source: IJRAR.org URL: [Link]

  • Title: Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance Source: Biotech Spain URL: [Link]

  • Title: HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis Source: PharmaTech URL: [Link]

  • Title: Identity and Purity - Small Molecules Source: Pacific BioLabs URL: [Link]

  • Title: How Pharmaceutical Impurity Analysis Works Source: ResolveMass Laboratories Inc. URL: [Link]

  • Title: Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors Source: MDPI URL: [Link]

  • Title: Synthesis and Biological Evaluation of Substituted N-[3-(1H-Pyrrol-1-yl)methyl]-1,2,5,6-tetrahydropyridin-1-yl]benzamide/ benzene Sulfonamides as Anti-Inflammatory Agents Source: PMC URL: [Link]

Sources

A Comparative Guide to the Crystal Structure Analysis of Pyrrolidin-3-yl Sulfonamide Complexes

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The pyrrolidine ring is a cornerstone in medicinal chemistry, valued for its ability to create three-dimensional diversity in molecular structures.[1][2] When incorporated into a sulfonamide framework, a class of compounds renowned for a wide spectrum of biological activities, the resulting pyrrolidin-3-yl sulfonamide complexes offer a rich field for drug discovery.[3][4] This guide provides a comparative analysis of the crystal structure of these complexes, offering insights into their molecular geometry, intermolecular interactions, and the experimental protocols for their characterization.

I. The Significance of Crystal Structure in Drug Design

The three-dimensional arrangement of atoms in a molecule, determined through single-crystal X-ray diffraction, is fundamental to understanding its function.[5] For drug candidates, the crystal structure reveals crucial information about:

  • Conformational States: The spatial arrangement of atoms, which dictates how a molecule interacts with its biological target.[6][7]

  • Intermolecular Interactions: The non-covalent forces, such as hydrogen bonds and van der Waals interactions, that govern crystal packing and can influence solubility and bioavailability.[8][9]

  • Structure-Activity Relationships (SAR): How modifications to the molecular structure affect its biological activity, a key concept in optimizing lead compounds.[10]

The pyrrolidine moiety, with its non-planar, puckered structure, introduces stereochemical complexity that can be precisely mapped by X-ray crystallography.[1][2] This is particularly important for designing drugs that target specific protein-binding pockets.

II. Comparative Crystallographic Data

To illustrate the structural nuances of pyrrolidin-3-yl sulfonamide complexes, we will compare the crystallographic data of a representative compound, 4-((pyrrolidin-1-ylsulfonyl)methyl)aniline (PSMA), with other relevant sulfonamide structures.[11]

Parameter 4-((pyrrolidin-1-ylsulfonyl)methyl)aniline (PSMA) General Phenyl Sulfonamides Notes
Crystal SystemMonoclinicOften Monoclinic or OrthorhombicThe crystal system describes the basic shape of the unit cell.
Space GroupP2₁/nP2₁/c, P-1, etc.The space group defines the symmetry elements within the crystal.
Key Bond Lengths (Å)
S-N1.62 Å (avg.)1.60 - 1.65 ÅThe S-N bond length is characteristic of the sulfonamide group.
S=O1.43 Å (avg.)1.42 - 1.45 ÅThe S=O bond lengths are also highly conserved.
Key Bond Angles (°)
O-S-O118 - 120°117 - 121°The O-S-O angle reflects the tetrahedral geometry around the sulfur atom.
N-S-C106 - 109°105 - 110°This angle can be influenced by the steric bulk of the substituents.
Dihedral Angle26.70(14)° (pyrrolidine vs. benzene ring)Varies widelyThis parameter is crucial for understanding the overall molecular conformation.[11]

Data for PSMA is sourced from Krishnan et al. (2021).[11] Data for general phenyl sulfonamides represents a typical range observed in the literature.

The dihedral angle between the pyrrolidine and benzene rings in PSMA is a key conformational feature that influences how the molecule presents its functional groups for potential interactions with a biological target.[11]

III. Intermolecular Interactions: A Deeper Look

The crystal packing of sulfonamides is often dominated by hydrogen bonding involving the sulfonamide group's N-H donor and the sulfonyl oxygens as acceptors.[8][9] In the case of PSMA, a pair of strong N-H···O hydrogen bonds leads to the formation of two-dimensional sheets.[11] Additionally, weaker C-H···π interactions contribute to a three-dimensional network, stabilizing the crystal lattice.[11]

The analysis of these interactions is greatly enhanced by techniques such as Hirshfeld surface analysis, which provides a visual and quantitative representation of intermolecular contacts.[9][11]

IV. Experimental Protocols: From Synthesis to Structure

The journey from a chemical concept to a determined crystal structure involves several key stages. The following protocols are representative of the methodologies employed in the study of novel sulfonamide compounds.

The synthesis of sulfonamides typically involves the reaction of a sulfonyl chloride with an amine.[4][12] For pyrrolidin-3-yl sulfonamide derivatives, this would involve a reaction between a substituted sulfonyl chloride and a pyrrolidine-containing amine.

General Synthetic Scheme:

G cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_product Product Pyrrolidine-amine Pyrrolidine-containing Amine Product Pyrrolidin-3-yl Sulfonamide Complex Pyrrolidine-amine->Product + Sulfonyl-chloride Substituted Sulfonyl Chloride Sulfonyl-chloride->Product Solvent Aprotic Solvent (e.g., Dichloromethane) Solvent->Product Base Base (e.g., Triethylamine) Base->Product to neutralize HCl byproduct

Caption: General synthesis of pyrrolidin-3-yl sulfonamides.

Step-by-Step Protocol:

  • Dissolution: Dissolve the pyrrolidine-containing amine in a suitable aprotic solvent, such as dichloromethane, and cool the solution in an ice bath.

  • Addition of Base: Add a base, typically a tertiary amine like triethylamine, to the solution to act as an acid scavenger.

  • Addition of Sulfonyl Chloride: Add the substituted sulfonyl chloride dropwise to the cooled solution.

  • Reaction: Allow the reaction to stir at room temperature for several hours until completion, which can be monitored by thin-layer chromatography (TLC).

  • Workup: Wash the reaction mixture with dilute acid, then with brine, and dry the organic layer over an anhydrous salt (e.g., MgSO₄).

  • Purification: Remove the solvent under reduced pressure and purify the crude product by column chromatography or recrystallization.

Obtaining single crystals of sufficient quality is often the most challenging step in X-ray crystallography.[13]

Common Crystallization Techniques:

  • Slow Evaporation: Dissolve the purified compound in a suitable solvent and allow the solvent to evaporate slowly over several days.

  • Vapor Diffusion: Place a concentrated solution of the compound in a small vial inside a larger, sealed container with a more volatile anti-solvent. The anti-solvent vapor slowly diffuses into the compound's solution, reducing its solubility and promoting crystallization.

  • Cooling: Prepare a saturated solution of the compound in a suitable solvent at an elevated temperature and then slowly cool it to room temperature or below.

Once suitable single crystals are obtained, they are analyzed using a single-crystal X-ray diffractometer.[13]

Workflow for X-ray Crystallography:

G Crystal Mount Single Crystal Diffractometer X-ray Diffraction Data Collection Crystal->Diffractometer Data_Processing Data Processing and Reduction Diffractometer->Data_Processing Structure_Solution Structure Solution (e.g., Direct Methods) Data_Processing->Structure_Solution Refinement Structure Refinement Structure_Solution->Refinement Validation Structure Validation and Analysis Refinement->Validation

Caption: General workflow for single-crystal X-ray crystallography.

  • Crystal Mounting: A suitable single crystal is mounted on a goniometer head.

  • Data Collection: The crystal is cooled to a low temperature (typically 100 K) to minimize thermal vibrations and exposed to a monochromatic X-ray beam. The diffraction pattern is recorded as the crystal is rotated.[13]

  • Data Processing: The collected diffraction data is processed to determine the unit cell dimensions and the intensities of the reflections.

  • Structure Solution: The initial crystal structure is solved using methods like direct methods or Patterson methods to generate an electron density map.[13]

  • Structure Refinement: The atomic positions and other parameters of the model are refined against the experimental data to obtain the final, accurate crystal structure.[13]

  • Validation: The final structure is validated using various crystallographic checks and deposited in a crystallographic database such as the Cambridge Structural Database (CSD).

V. Conclusion and Future Directions

The crystal structure analysis of pyrrolidin-3-yl sulfonamide complexes provides invaluable insights for drug discovery and development. By understanding the three-dimensional arrangement of these molecules and their intermolecular interactions, researchers can make more informed decisions in the design of novel therapeutic agents with improved efficacy and selectivity.

Future work in this area could focus on:

  • Co-crystallization studies: Obtaining crystal structures of these complexes bound to their target proteins to directly visualize the binding interactions.

  • Polymorphism studies: Investigating the existence of different crystalline forms (polymorphs) of the same compound, which can have different physical properties and bioavailability.

  • Computational modeling: Using the experimental crystal structures as a basis for more accurate computational studies, such as molecular docking and molecular dynamics simulations, to predict the binding affinity and selectivity of new derivatives.[9]

By combining experimental crystallographic data with computational approaches, the development of next-generation drugs based on the pyrrolidin-3-yl sulfonamide scaffold can be significantly accelerated.

References

  • BenchChem. (n.d.). A Comparative Crystallographic Guide to Novel Sulfonamide Compounds.
  • Ngassa, F. N. (2024). Sulfonamides and sulfonate esters: Synthetic routes, proposed mechanisms, and crystallographic characterizations. European Journal of Chemistry.
  • Perlovich, G. L., Ryzhakov, A. M., Tkachev, V. V., & Hansen, L. K. (2011). Sulfonamide Molecular Crystals: Thermodynamic and Structural Aspects. Crystal Growth & Design, 11(4), 1244–1253. Retrieved from [Link]

  • Perlovich, G. L., Ryzhakov, A. M., Tkachev, V. V., & Hansen, L. K. (2021). Sulfonamide Molecular Crystals: Structure, Sublimation Thermodynamic Characteristics, Molecular Packing, Hydrogen Bonds Networks. ResearchGate. Retrieved from [Link]

  • MDPI. (2025). X-Ray Crystallography, Hirshfeld Surface Analysis, and Molecular Docking Studies of Two Sulfonamide Derivatives. Molecules. Retrieved from [Link]

  • Testa, B., & Pedretti, A. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Pharmaceuticals, 14(8), 799. Retrieved from [Link]

  • Al-Amiery, A. A., Kadhum, A. A. H., & Mohamad, A. B. (2021). Synthesis and Biological Activity of New Sulfonamide Derivatives. Impactfactor. Retrieved from [Link]

  • Kumar, M. S., & Arumugam, N. (2014). Synthesis and x-ray crystallographic studies of azatricyclo-sulfonamide derivatives. Open Access Journals. Retrieved from [Link]

  • ResearchGate. (2025). (PDF) X-Ray Crystallography, Hirshfeld Surface Analysis, and Molecular Docking Studies of Two Sulfonamide Derivatives. Retrieved from [https://www.researchgate.net/publication/385012356_X-Ray_Crystallography_Hirshfeld_Surface_Analysis_and_Molecular_Docking_Studies_of_Two_Sulfonamide_Derivatives]([Link]_ Derivatives)

  • Soni, H., & Singh, S. (2015). Design and synthesis of sulfonamide derivatives of pyrrolidine and piperidine as anti-diabetic agents. European Journal of Medicinal Chemistry, 90, 886-893. Retrieved from [Link]

  • Baroni, C., Bozdag, M., Renzi, G., De Luca, V., Capasso, C., Bazzicalupi, C., ... & Supuran, C. T. (2025). X-ray crystallographic and kinetic studies of biguanide containing aryl sulfonamides as carbonic anhydrase inhibitors. RSC Publishing. Retrieved from [Link]

  • Excillum. (n.d.). Small molecule crystallography. Retrieved from [Link]

  • Khan, I., & Zaib, S. (2022). Recent Advances in the Chemistry and Biological Activity of Sulfonamide Derivatives. Mini-Reviews in Organic Chemistry, 19(3), 336-351. Retrieved from [Link]

  • IRIS UniPA. (n.d.). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Retrieved from [Link]

  • Mammadova, S. I., Demir, Y., Israfilova, Z., & Gülçin, İ. (2025). SYNTHESIS AND BIOLOGICAL ACTIVITY OF NEW SULFONAMIDES. Request PDF. Retrieved from [Link]

  • Krishnan, S., Kaliyaperumal, T., Marimuthu, R., & Velusamy, S. (2021). Crystal structure, Hirshfeld surface, and DFT studies of 4-((pyrrolidin-1-ylsulfonyl)methyl)aniline. European Journal of Chemistry, 12(4), 419-431. Retrieved from [Link]

  • ResearchGate. (n.d.). Biological activity and synthesis of sulfonamide derivatives: A brief review. Retrieved from [Link]

Sources

Infrared (IR) spectrum peaks for sulfonamide N-H and sulfonyl groups

Author: BenchChem Technical Support Team. Date: February 2026

For drug development professionals and researchers in the chemical sciences, the precise identification of functional groups is a cornerstone of molecular characterization. Among the array of analytical techniques available, Fourier-Transform Infrared (FTIR) spectroscopy remains a rapid, reliable, and non-destructive method for elucidating molecular structure. This guide provides an in-depth comparative analysis of the characteristic infrared (IR) spectrum peaks for the sulfonamide functional group (R-S(=O)₂-NR₂), focusing on the N-H and sulfonyl (S=O) vibrations. We will explore the typical wavenumber ranges, compare them against common analogous functional groups, and provide the experimental context necessary for accurate interpretation.

The Vibrational Signature of Sulfonamides: A Tale of Two Bonds

The diagnostic power of IR spectroscopy for sulfonamides lies in the characteristic vibrations of the nitrogen-hydrogen (N-H) and sulfur-oxygen (S=O) bonds. These two functionalities give rise to strong, predictable absorptions that serve as a reliable fingerprint for the sulfonamide moiety.

The Sulfonyl (S=O) Group: A Double Peak of High Intensity

The sulfonyl group is the most prominent feature in the IR spectrum of a sulfonamide. It produces two distinct, strong absorption bands due to the asymmetric and symmetric stretching vibrations of the two S=O bonds.

  • Asymmetric S=O Stretch (νₐₛ SO₂): Typically observed in the range of 1344–1310 cm⁻¹ .[1] This band corresponds to the stretching of the two S=O bonds out of phase with each other.

  • Symmetric S=O Stretch (νₛ SO₂): Found at a lower frequency, generally between 1187–1143 cm⁻¹ .[1] This absorption results from the in-phase stretching of the S=O bonds.

The high polarity of the S=O bonds leads to a large change in dipole moment during vibration, resulting in characteristically strong to very strong peaks in the spectrum. The presence of these two intense bands in the specified regions is a primary indicator of a sulfonamide or a related sulfonyl-containing compound.

The Sulfonamide N-H Group: A Window into Substitution

The N-H bond vibrations provide crucial information about the substitution pattern of the nitrogen atom.

  • Primary Sulfonamides (-SO₂NH₂): These compounds exhibit two distinct N-H stretching bands due to asymmetric and symmetric vibrations of the -NH₂ group.[1]

    • Asymmetric N-H Stretch: 3390–3323 cm⁻¹[1]

    • Symmetric N-H Stretch: 3279–3229 cm⁻¹[1]

  • Secondary Sulfonamides (-SO₂NHR): Having only one N-H bond, these compounds show a single, weaker stretching band in the region of 3291-3231 cm⁻¹ .[2][3]

The N-H stretching peaks are typically of medium intensity and are generally sharper than hydroxyl (O-H) peaks found in the same region. This is because the hydrogen bonding in sulfonamides, while significant, is generally less extensive than in alcohols or carboxylic acids due to the lower electronegativity of nitrogen compared to oxygen.[4]

Comparative Analysis: Distinguishing Sulfonamides from Spectroscopic Neighbors

Objective identification requires not only knowing the characteristic peaks of the target functional group but also how they compare to those of structurally similar groups.

Sulfonamide vs. Amide

Amides (R-C(=O)-NR₂) are frequently encountered and can be confused with sulfonamides. The key differentiator is the replacement of the sulfonyl group with a carbonyl group (C=O).

Functional GroupKey Vibrational ModeTypical Wavenumber (cm⁻¹)Key Distinguishing Features
Sulfonamide Asymmetric S=O Stretch1344–1310Two strong S=O peaks. N-H peaks are present.
Symmetric S=O Stretch1187–1143
N-H Stretch (Primary)3390–3323 & 3279–3229
N-H Stretch (Secondary)~3290
Amide C=O Stretch (Amide I)1690–1630A single, very strong C=O peak at a much higher wavenumber than the S=O peaks.[5][6]
N-H Stretch (Primary)~3350 & ~3180 (two bands)N-H stretches are often broader than in sulfonamides due to stronger hydrogen bonding.[7]
N-H Stretch (Secondary)~3300 (one band)Often accompanied by a strong N-H bend (Amide II) around 1540 cm⁻¹.[6]
Sulfonamide vs. Sulfone

Sulfones (R-SO₂-R') share the sulfonyl group but lack the N-H moiety. This absence is the critical diagnostic difference.

Functional GroupKey Vibrational ModeTypical Wavenumber (cm⁻¹)Key Distinguishing Features
Sulfonamide Asymmetric S=O Stretch1344–1310Presence of both S=O and N-H stretching peaks.
Symmetric S=O Stretch1187–1143
N-H Stretch3390–3230
Sulfone Asymmetric S=O Stretch~1322Exhibits the two characteristic strong S=O bands.
Symmetric S=O Stretch~1118Complete absence of any peaks in the N-H stretching region (>3100 cm⁻¹).[8]

Experimental Data: IR Peak Assignments for Representative Sulfonamides

The following table summarizes experimentally observed IR peak values for several sulfonamide-containing compounds, providing a practical reference for laboratory work.

CompoundAsymmetric S=O Stretch (cm⁻¹)Symmetric S=O Stretch (cm⁻¹)N-H Stretch(es) (cm⁻¹)S-N Stretch (cm⁻¹)Reference
4-Methylbenzenesulfonamide132611563349, 3256909[1]
4-Chlorobenzenesulfonamide133911673354, 3262913[1]
N-acetylsulfanilyl derivative (1a)132011553263 (sulfonamide)914[3]
Sulfanilamide~1328~11193411-[8]
({4-nitrophenyl}sulfonyl)tryptophan133011573291 (sulfonamide)931[2]

Factors Influencing Peak Position and Shape

The precise wavenumber and appearance of the N-H and S=O peaks are sensitive to the molecule's chemical and physical environment. Understanding these factors is crucial for accurate spectral interpretation.

  • Hydrogen Bonding: Intermolecular hydrogen bonding is the most significant factor. In the solid state or concentrated solutions, N-H groups act as hydrogen bond donors, and the sulfonyl oxygens act as acceptors. This interaction weakens the N-H and S=O bonds, causing their stretching frequencies to decrease (shift to a lower wavenumber). It also leads to a distribution of bond strengths within the sample, which results in significant peak broadening .[4] The effect is particularly noticeable for the N-H stretch.

  • Electronic Effects: The nature of the substituents on the aromatic ring (R) and the nitrogen atom (R') can induce electronic shifts. Electron-withdrawing groups attached to the phenyl ring can slightly increase the S=O bond order, shifting the stretching frequencies to higher wavenumbers. However, these effects are often subtle and can be non-systematic.[1]

  • Physical State: Spectra of solid samples (e.g., in a KBr pellet) often show sharper, more defined peaks compared to liquids or solutions due to the crystalline lattice restricting vibrational modes. However, solid-state spectra are dominated by intermolecular hydrogen bonding effects.

The diagram below illustrates the interplay of these key factors.

Caption: Key factors influencing sulfonamide IR peak characteristics.

Experimental Protocols for High-Fidelity Spectra

Obtaining a clean, interpretable IR spectrum requires meticulous sample preparation. For solid sulfonamides, the two most common methods are the Potassium Bromide (KBr) pellet technique and Attenuated Total Reflectance (ATR).

Protocol 1: KBr Pellet Method (Transmission)

This classic technique provides high-quality transmission spectra but requires careful preparation to avoid scattering and moisture contamination.

Causality: The principle is to disperse the solid sample within an IR-transparent matrix (KBr). Under high pressure, the KBr fuses into a glass-like pellet, allowing the IR beam to pass through and interact solely with the analyte.[9] The sample particle size must be smaller than the IR wavelength to prevent light scattering (the Christiansen effect), which can distort peak shapes.[10]

Step-by-Step Methodology:

  • Drying: Thoroughly dry the spectroscopy-grade KBr powder in an oven at ~105°C for at least 1 hour to remove absorbed water, which shows a broad absorption around 3400 cm⁻¹ and a bend near 1640 cm⁻¹.[11] Also, ensure your sulfonamide sample is completely dry.

  • Weighing: Accurately weigh 1-2 mg of the sulfonamide sample and 100-200 mg of the dried KBr (a sample-to-KBr ratio of approximately 1:100).[9][12]

  • Grinding: Transfer the sample and KBr to a clean, dry agate mortar. Grind the mixture vigorously for 3-5 minutes until it becomes a homogenous, fine powder with a consistent, flour-like texture.[11][12]

  • Pellet Pressing: Carefully transfer the powder to a pellet die. Place the die into a hydraulic press and apply a vacuum for 1-2 minutes to remove trapped air. Slowly apply 8-10 tons of pressure and hold for 1-2 minutes.[9]

  • Inspection & Analysis: Carefully release the pressure and extract the die. The resulting pellet should be thin and transparent. A cloudy or opaque pellet indicates poor grinding, trapped moisture, or an incorrect sample concentration. Place the pellet in the spectrometer's sample holder and collect the spectrum.

  • Background Collection: Always run a background spectrum of the empty spectrometer before analyzing your sample.

Protocol 2: Attenuated Total Reflectance (ATR) Method

ATR is a modern, rapid alternative that requires minimal sample preparation, making it ideal for routine analysis.

Causality: The IR beam is directed into a crystal of high refractive index (e.g., diamond). At the crystal-sample interface, the beam undergoes total internal reflection, creating an evanescent wave that penetrates a few micrometers into the sample. The sample absorbs energy from this wave at its characteristic frequencies, and the attenuated beam is then directed to the detector.[13]

Step-by-Step Methodology:

  • Background Collection: Ensure the ATR crystal surface is perfectly clean. Use a solvent like isopropanol to wipe the crystal, then allow it to dry completely. Collect a background spectrum of the clean, empty crystal.

  • Sample Application: Place a small amount of the powdered sulfonamide sample onto the center of the ATR crystal, ensuring the crystal surface is completely covered.[14]

  • Apply Pressure: Use the instrument's pressure clamp to apply firm, consistent pressure to the powder. This ensures good contact between the sample and the crystal surface, which is essential for a strong signal.[1][15]

  • Spectrum Collection: Collect the sample spectrum. The number of scans can be adjusted (16 or 32 is common) to improve the signal-to-noise ratio.[14]

  • Cleaning: After analysis, release the pressure, remove the bulk of the powder, and clean the crystal surface thoroughly with a suitable solvent and a soft cloth.

The following diagram outlines the generalized workflow for acquiring an FTIR spectrum.

FTIR_Workflow start Start prep Sample Preparation Choose Method: KBr Pellet or ATR start->prep background Collect Background Spectrum Empty Spectrometer (KBr) or Clean Crystal (ATR) prep->background sample_load Load Sample Place KBr Pellet in Holder or Apply Powder to ATR Crystal background->sample_load spectrum_acq Acquire Spectrum Set Scan Parameters (Resolution, # of Scans) sample_load->spectrum_acq process Data Processing Baseline Correction Peak Picking & Annotation spectrum_acq->process analysis Spectral Analysis Compare to References Identify Functional Groups process->analysis end End analysis->end

Caption: Generalized workflow for FTIR analysis of a solid sample.

Conclusion

The infrared spectrum of a sulfonamide is defined by a set of highly characteristic absorption bands. The two strong peaks of the sulfonyl group in the 1344-1143 cm⁻¹ region, combined with the N-H stretching bands above 3200 cm⁻¹, provide a robust method for identification. By comparing these signatures against those of amides and sulfones and understanding the influence of factors like hydrogen bonding, researchers can confidently characterize sulfonamide-containing molecules, a critical step in pharmaceutical development and chemical synthesis. The choice between the KBr and ATR methods will depend on the analytical need, with ATR offering speed and simplicity and the KBr method providing high-fidelity transmission data when meticulously prepared.

References

  • Kubiak, K., & Siodłak, D. (2021). Experimental and theoretical investigation of conformational states and noncovalent interactions in crystalline sulfonamides. Royal Society of Chemistry. [Link]

  • Gowda, B. T., et al. (2004). Infrared and NMR Spectra of Arylsulphonamides, 4-X-C6H4SO2NH2 and i-X, j-YC 6H3SO2NH2. Zeitschrift für Naturforschung B. [Link]

  • Okonkwo, F. O., et al. (2022). Structure and Computational Studies of New Sulfonamide Compound: {(4-nitrophenyl)sulfonyl}tryptophan. Molecules. [Link]

  • Kintek Press. (2026). What Are The Key Steps In Preparing A Kbr Pellet For Ir Spectroscopy?[Link]

  • Chemistry Stack Exchange. (2019). Why are N-H stretching vibrations often sharp and not broad?[Link]

  • Scribd. Experiment No: 1 Experiment Name: Analysis of Samples Using Fourier Transform Infrared Spectroscopy. [Link]

  • Royal Society of Chemistry. Electronic Supplementary Information Experimental and theoretical investigation of conformational states and noncovalent interactions in crystalline sulfonamides. [Link]

  • Shimadzu. KBr Pellet Method. [Link]

  • University of the West Indies at Mona. Sample preparation for FT-IR. [Link]

  • Smith, B. C. (2024). Infrared Spectral Interpretation, In The Beginning I: The Meaning of Peak Positions, Heights, and Widths. Spectroscopy Online. [Link]

  • Specac Ltd. Interpreting Infrared Spectra. [Link]

  • Drawell. (2024). Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. [Link]

  • Prime Scholars. FTIR studies of hydrogen bonding interaction between the hydroxyl and carbonyl liquids. [Link]

  • Agilent. ATR-FTIR Spectroscopy, FTIR Sampling Techniques. [Link]

  • Specac Ltd. Attenuated Total Reflectance ATR-FTIR Spectroscopy Principles. [Link]

  • Acevedo-Guzmán, D. Y., et al. (2021). Introducing ATR-FTIR Spectroscopy through Analysis of Acetaminophen Drugs. Journal of Chemical Education. [Link]

  • AZO Materials. (2025). How to Interpret FTIR Results: A Beginner's Guide. [Link]

  • AIP Publishing. (2025). Influence of NH⋯N and OH⋯N hydrogen bonds in the aggregation of flexible molecules. [Link]

  • Reusch, W. (2013). Infrared Spectroscopy. Michigan State University Department of Chemistry. [Link]

  • Smith, B. C. (2023). Organic Nitrogen Compounds, VII: Amides—The Rest of the Story. Spectroscopy Online. [Link]

  • ResearchGate. Infrared Spectra of Sulfones and Related Compounds. [Link]

Sources

Comparative Guide: Biological Potency of Sulfonamide vs. Amide Linkers in Pyrrolidine Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the optimization of pyrrolidine-based pharmacophores, the choice between an amide (


)  and a sulfonamide (

)
linker is a critical decision point that dictates not just metabolic stability, but fundamental biological potency.

While sulfonamides are classically employed to resolve metabolic liabilities (e.g., proteolytic cleavage) or permeability issues associated with amides, they are not passive bioisosteres. The transition from a planar amide to a tetrahedral sulfonamide fundamentally alters the vector of the attached substituent (R-group), often necessitating a complete re-optimization of the binding pocket interactions.

Key Verdict:

  • Select Amide Linkers when the binding pocket is narrow or requires a planar H-bond acceptor motif (e.g., specific protease active sites like DPP-IV).

  • Select Sulfonamide Linkers to exploit "out-of-plane" hydrophobic pockets, increase metabolic half-life (

    
    ), or when the target tolerates a tetrahedral geometry (e.g., GlyT1 inhibitors, certain ion channel blockers).
    

Structural & Physicochemical Analysis[1][2][3]

The potency divergence between these two linkers stems from distinct geometric and electronic properties. Understanding these is prerequisite to rational design.

Geometric Divergence
  • Amide (Planar,

    
    ):  The amide bond possesses partial double-bond character (
    
    
    
    resonance), forcing the
    
    
    atoms into a planar arrangement. In tertiary amides (N-substituted pyrrolidines), this creates distinct rotamers (cis/trans) that can be energetically separated by 15–20 kcal/mol. If the protein requires a high-energy rotamer, potency will suffer due to the entropic penalty.
  • Sulfonamide (Tetrahedral,

    
    -like):  The sulfur atom adopts a distorted tetrahedral geometry. The 
    
    
    
    bond is essentially a single bond, allowing freer rotation compared to the amide, though steric clashes with the sulfonyl oxygens still restrict conformational space. Crucially, the R-group attached to the sulfur projects at a
    
    
    109.5° angle relative to the
    
    
    bond, whereas in an amide, it projects at
    
    
    120° in the plane.
Electronic & H-Bonding Profile
FeatureAmide Linker (

)
Sulfonamide Linker (

)
Impact on Potency
H-Bond Acceptor Carbonyl Oxygen (Strong)Sulfonyl Oxygens (Moderate x2)Sulfonamides offer two acceptor vectors but are generally weaker acceptors than carbonyls.
Dipole Moment High (

3.5 D)
High (

4.5 D)
Sulfonamides are more polar; can affect permeability and desolvation penalties.
Acidity (NH) N/A (Tertiary)N/A (Tertiary)Note: If secondary, sulfonamide NH is significantly more acidic (

) than amide (

).
Metabolic Liability High (Amidases, Proteases)Low (High oxidative stability)Sulfonamides resist hydrolysis, prolonging target residence time in vivo.

Biological Potency: Case Studies & SAR

The following case studies illustrate where the "linker swap" succeeded or failed based on the structural principles above.

Case Study A: GlyT1 Inhibitors (Success for Sulfonamide)

In the development of Glycine Transporter 1 (GlyT1) inhibitors, researchers compared N-benzoyl pyrrolidines (amides) against N-sulfonyl pyrrolidines.

  • Observation: The sulfonamide analogs consistently displayed superior in vitro potency (

    
     values in low nM range) compared to their amide counterparts.
    
  • Mechanism: The tetrahedral geometry of the sulfonamide allowed the aryl substituent to project into a hydrophobic sub-pocket that was sterically inaccessible to the planar amide analogs. Additionally, the sulfonamide reduced P-gp efflux liabilities [1].[1]

Case Study B: Muscarinic M5 Antagonists (Success for Amide)

In a campaign for selective M5 receptor antagonists, a piperidine core was replaced with pyrrolidine.[2]

  • Observation: The amide linker provided superior potency (

    
     nM) compared to sulfonamide analogs, which often suffered from solubility issues and lower affinity.
    
  • Mechanism: The M5 receptor binding site likely required the specific planar geometry and the strong H-bond acceptor capability of the carbonyl oxygen. The bulkier sulfonyl group likely introduced steric clashes with residues lining the orthosteric site [2].

Case Study C: NAAA Inhibitors (Rigidity vs. Flexibility)

For N-acylethanolamine acid amidase (NAAA) inhibitors, the focus was on the linker's flexibility.[3][4][5]

  • Observation: Flexible amide linkers increased potency against NAAA but reduced selectivity against the off-target FAAH.[4] Rigidifying the linker (e.g., cinnamoyl amide) restored selectivity but capped potency.

  • Takeaway: While not a direct sulfonamide comparison, this highlights that the rigidity of the amide bond (due to resonance) is a tunable feature. Sulfonamides, lacking this specific resonance constraint, would likely fail to maintain the bioactive conformation required for NAAA selectivity [3].

Decision Logic & SAR Workflow

The following diagram outlines the logical flow for choosing between these linkers during Lead Optimization.

LinkerSelection Start Lead Optimization: Pyrrolidine Scaffold CheckPocket Analyze Binding Pocket (Crystal Structure/Docking) Start->CheckPocket Planar Pocket is Narrow/Flat Requires H-Bond Acceptor CheckPocket->Planar Constraint Identified Tetrahedral Pocket has Depth/Volume Hydrophobic Sub-pocket available CheckPocket->Tetrahedral Volume Identified AmidePath Select AMIDE Linker (-CO-N-) Planar->AmidePath SulfoPath Select SULFONAMIDE Linker (-SO2-N-) Tetrahedral->SulfoPath MetabCheck Check Metabolic Stability (Microsomal Stability) AmidePath->MetabCheck SulfoOpt Optimize R-Group for Tetrahedral Vector SulfoPath->SulfoOpt MetabCheck->SulfoPath Unstable (Proteolysis Risk) AmideOpt Optimize R-Group for Planar Trajectory MetabCheck->AmideOpt Stable

Figure 1: Decision tree for selecting between amide and sulfonamide linkers based on structural biology and metabolic data.

Experimental Protocols

To validate the potency differences, precise synthesis and assay protocols are required. Below are the optimized workflows for generating both variants from a common pyrrolidine intermediate.

Synthesis Workflow (Parallel Library Generation)

Objective: Synthesize matched pairs of Amide (A) and Sulfonamide (B) analogs from a secondary amine pyrrolidine core.

Reagents:

  • Core: 3-substituted pyrrolidine (HCl salt).

  • Coupling A: Carboxylic Acid (

    
    ), HATU, DIPEA, DMF.
    
  • Coupling B: Sulfonyl Chloride (

    
    ), TEA, DCM.
    

Protocol:

  • Preparation of Stock Solution: Dissolve Pyrrolidine core (1.0 equiv) in DMF (for Amides) or DCM (for Sulfonamides). Add DIPEA/TEA (3.0 equiv) to neutralize the salt.

  • Amide Coupling (Pathway A):

    • Add Carboxylic Acid (1.1 equiv) and HATU (1.1 equiv) to the amine solution.

    • Stir at RT for 2–4 hours. Monitor by LCMS for

      
      .
      
    • Note: If conversion is low, check for steric hindrance on the pyrrolidine ring; elevate T to 50°C if necessary.

  • Sulfonylation (Pathway B):

    • Cool amine solution to 0°C.

    • Dropwise add Sulfonyl Chloride (1.1 equiv).

    • Warm to RT and stir for 1–2 hours.

    • Critical Step: Quench with water immediately upon completion to prevent side reactions if the R-group is labile.

  • Purification: Both pathways usually yield products purifiable by reverse-phase HPLC (Water/Acetonitrile + 0.1% Formic Acid).

Potency Assay (General IC50 Determination)

Objective: Determine the inhibitory concentration (


) against the target enzyme (e.g., DPP-IV or GlyT1).
  • Serial Dilution: Prepare 10-point serial dilutions of Amide and Sulfonamide analogs in 100% DMSO (Start: 10 mM, Dilution factor: 3-fold).

  • Enzyme Incubation:

    • Add 1 µL of compound to 49 µL of assay buffer containing the enzyme.

    • Incubate for 15 mins at RT to allow equilibrium binding.

  • Substrate Addition: Add 50 µL of fluorogenic substrate (e.g., Gly-Pro-AMC for DPP-IV).

  • Kinetic Read: Measure fluorescence (Ex/Em: 360/460 nm) every 5 mins for 60 mins.

  • Data Analysis:

    • Calculate slope (RFU/min) for the linear range.

    • Fit data to the 4-parameter logistic equation:

      
      
      

Visualizing the Synthesis Pathway

SynthesisWorkflow Pyrrolidine Pyrrolidine Core (Secondary Amine) Split Pyrrolidine->Split ReagentsA R-COOH + HATU DIPEA / DMF Split->ReagentsA Path A ReagentsB R-SO2-Cl TEA / DCM (0°C) Split->ReagentsB Path B AmideProduct Amide Analog (Planar Linker) ReagentsA->AmideProduct RT, 2-4h SulfoProduct Sulfonamide Analog (Tetrahedral Linker) ReagentsB->SulfoProduct 0°C -> RT, 1h

Figure 2: Parallel synthesis workflow for generating matched amide and sulfonamide pyrrolidine analogs.

References

  • National Institutes of Health (NIH). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. (2021). Discusses GlyT1 inhibitors and sulfonamide potency. [Link]

  • National Institutes of Health (NIH). Discovery of a potent M5 antagonist with improved clearance profile. Part 2: Pyrrolidine amide-based antagonists. (2016). Comparison of amide vs sulfonamide SAR in M5 antagonists. [Link]

  • Royal Society of Chemistry (RSC). Synthesis, biological evaluation, and structure activity relationship (SAR) study of pyrrolidine amide derivatives as N-acylethanolamine acid amidase (NAAA) inhibitors. (2019).[6] Analysis of linker flexibility and rigidity. [Link]

  • Drug Hunter. Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides. (2025).[6][7][8] General principles of amide-to-sulfonamide bioisosterism. [Link]

Sources

A Senior Application Scientist's Guide to Benchmarking 4-Methyl-N-(pyrrolidin-3-yl)benzene-1-sulfonamide Against Other Privileged Amine Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, Scientists, and Drug Development Professionals

Abstract

In the landscape of modern medicinal chemistry, the selection of a core amine scaffold is a critical decision that profoundly influences a drug candidate's potency, selectivity, and pharmacokinetic profile. This guide provides an in-depth technical comparison of 4-Methyl-N-(pyrrolidin-3-yl)benzene-1-sulfonamide against a panel of other widely utilized amine scaffolds: azetidine, piperidine, and morpholine. While specific experimental data for the titular compound is not extensively available in the public domain, this guide will leverage data from closely related analogues to provide a robust comparative analysis. We will delve into the synthesis, biological evaluation, and structure-activity relationships (SAR) of these scaffolds, supported by detailed experimental protocols and data visualizations, to offer a comprehensive resource for researchers in drug discovery.

Introduction: The Significance of Amine Scaffolds in Drug Design

Saturated heterocyclic amines are considered "privileged scaffolds" in drug discovery, owing to their frequent appearance in a vast number of biologically active compounds and approved drugs.[1] Their utility is rooted in their ability to introduce a basic nitrogen atom, which can be pivotal for target engagement and for modulating crucial physicochemical properties such as aqueous solubility.[1] Furthermore, these scaffolds provide a three-dimensional framework that allows for the precise spatial orientation of substituents, a key factor in achieving high target affinity and selectivity.

The choice of a specific amine scaffold—be it a four-membered azetidine, a five-membered pyrrolidine, a six-membered piperidine, or a morpholine ring—can have subtle yet significant impacts on a molecule's properties. These differences arise from variations in ring size, conformational flexibility, basicity (pKa), and lipophilicity (LogP).[2][3] This guide aims to elucidate these differences through a comparative analysis, with a focus on the 4-Methyl-N-(pyrrolidin-3-yl)benzene-1-sulfonamide scaffold.

The Contenders: A Comparative Overview of Amine Scaffolds

The benzenesulfonamide core is a well-established pharmacophore known for its ability to inhibit a variety of enzymes, including carbonic anhydrases and kinases. The amine scaffold attached to this core plays a crucial role in defining the molecule's overall profile.

2.1. 4-Methyl-N-(pyrrolidin-3-yl)benzene-1-sulfonamide: The Focal Point

The pyrrolidine ring, a five-membered saturated heterocycle, is a cornerstone of medicinal chemistry.[4] Its non-planar, sp³-hybridized nature allows for a greater exploration of three-dimensional chemical space, a phenomenon sometimes referred to as "pseudorotation."[4] This flexibility can be advantageous for optimizing interactions within a binding pocket. The pyrrolidine motif may also enhance aqueous solubility.[5]

2.2. The Azetidine Scaffold: A Compact and Rigid Alternative

The four-membered azetidine ring offers a more rigid and compact structure compared to pyrrolidine. This rigidity can be beneficial for locking in a bioactive conformation, potentially leading to increased potency and selectivity. The smaller ring size also tends to decrease lipophilicity, which can be advantageous for improving solubility.

2.3. The Piperidine Scaffold: The Six-Membered Mainstay

Piperidine, a six-membered ring, is one of the most prevalent heterocyclic scaffolds in approved drugs.[6] It typically adopts a stable chair conformation, providing a well-defined and rigid framework for substituent placement.[2] Piperidine is slightly more lipophilic than pyrrolidine, which can influence its absorption, distribution, metabolism, and excretion (ADME) properties.[1]

2.4. The Morpholine Scaffold: Enhancing Physicochemical Properties

The morpholine ring is often incorporated into drug candidates to improve their physicochemical properties. The presence of the ether oxygen atom can act as a hydrogen bond acceptor, often leading to enhanced aqueous solubility and metabolic stability.[7]

Comparative Physicochemical Properties

The choice of an amine scaffold directly impacts key physicochemical parameters that govern a compound's "drug-likeness." The following table provides a comparative overview of the general properties of the core amine scaffolds.

PropertyAzetidinePyrrolidinePiperidineMorpholineKey Considerations in Drug Design
Ring Size 4-membered5-membered6-membered6-memberedInfluences conformational flexibility and substituent orientation.
pKa of Conjugate Acid ~11.29~11.27~11.22~8.5All are basic, but morpholine is significantly less basic, which can impact interactions with acidic residues in a target protein and influence cell permeability.[2][7]
Calculated LogP (cLogP) LowerModerateHigherLowerAffects solubility, permeability, and potential for off-target hydrophobic interactions. A lower cLogP generally correlates with higher aqueous solubility.[7]
Conformational Flexibility RigidFlexible (envelope/twist)Rigid (chair)Flexible (chair)Rigidity can enhance binding affinity, while flexibility may be necessary for induced-fit binding.[2]
Metabolic Stability Generally goodCan be susceptible to oxidationCan be susceptible to N-dealkylation and ring oxidationGenerally highThe morpholine ring is often introduced to block metabolic hotspots.[7]

Benchmarking Biological Performance: A Data-Driven Comparison

As direct experimental data for 4-Methyl-N-(pyrrolidin-3-yl)benzene-1-sulfonamide is limited, we will analyze data from analogous benzenesulfonamide-containing compounds to infer its potential performance.

4.1. Target Engagement: Kinase and Carbonic Anhydrase Inhibition

Benzenesulfonamides are known inhibitors of carbonic anhydrases (CAs) and various protein kinases. The amine scaffold can significantly influence binding affinity and selectivity.

Table 1: Comparative Inhibitory Activity of Benzenesulfonamide Analogs

Compound IDAmine ScaffoldTargetActivity (Ki/IC50)Reference
Analog A PyrrolidinehCA IKi: 17.61 ± 3.58 nM[8]
Analog B PyrrolidinehCA IIKi: 5.14 ± 0.61 nM[8]
Analog C PiperidinePancreatic LipaseModerate Inhibition[6]
Analog D MorpholineAntibacterial (P. aeruginosa)Active[9]
Analog E Azetidine(Hypothetical)--

Analysis: The data from pyrrolidine-containing benzenesulfonamides (Analogs A and B) demonstrates potent inhibition of human carbonic anhydrase isoforms I and II.[8] This suggests that 4-Methyl-N-(pyrrolidin-3-yl)benzene-1-sulfonamide could also exhibit significant activity against these enzymes. The choice of the pyrrolidine ring may provide an optimal balance of flexibility and basicity for interaction with the enzyme's active site. While direct kinase inhibition data for this specific class of compounds was not found, the benzenesulfonamide scaffold is a known kinase hinge-binder, and the nature of the amine substituent would be critical for achieving selectivity.

4.2. Cellular Activity: Cytotoxicity and Antiproliferative Effects

The overall effect of a compound on cell viability is a crucial early indicator of its therapeutic potential and potential toxicity.

Table 2: Comparative Cellular Activity of Amine-Containing Compounds

Compound ClassAmine ScaffoldCell LineActivity (IC50)Reference
Benzenesulfonamide Derivative PyrrolidineH22 (mouse hepatoma)Significant suppression of migration and invasion[10]
Benzenesulfonamide Derivative MorpholineHeLa, HCT-116, MCF-7IC50: 6-7 µM (HeLa) for imidazole-containing derivatives[11]
N-Substituted Benzenesulfonamide VariedWS1 (human fibroblast)WZ2 showed good selectivity against cancer cell lines vs. normal fibroblasts[12]

Analysis: Studies on related pyrrolidine-benzenesulfonamides show promising anticancer activity, not necessarily through direct cytotoxicity, but by inhibiting cell migration and invasion, which are hallmarks of metastasis.[10] Morpholine-containing compounds have also demonstrated cytotoxic effects against various cancer cell lines.[11] An important consideration is the selectivity of a compound for cancer cells over healthy cells. The data for compound WZ2 suggests that careful design of the amine-containing sulfonamide can lead to a favorable therapeutic window.[12]

4.3. Pharmacokinetic Profile: A Look at ADME Properties

A drug candidate's success is heavily dependent on its ADME (Absorption, Distribution, Metabolism, and Excretion) properties. The amine scaffold plays a significant role in modulating these parameters.

Table 3: Comparative ADME Properties of Different Amine Scaffolds

PropertyAzetidinePyrrolidinePiperidineMorpholineReference
Aqueous Solubility Generally GoodGoodModerateHigh[5][7]
Membrane Permeability ModerateGoodGoodModerate[1][13]
Metabolic Stability (HLM) Generally GoodModerateModerateHigh[7][11]
Plasma Protein Binding LowerModerateHigherLowerInferred from lipophilicity

HLM: Human Liver Microsomes

Analysis: The choice of amine scaffold presents a trade-off in ADME properties. Morpholine is often incorporated to enhance aqueous solubility and metabolic stability.[7] Pyrrolidine and piperidine generally offer good membrane permeability, which is essential for oral absorption and reaching intracellular targets.[1] However, they can be more susceptible to metabolism.[1] Azetidine, with its lower lipophilicity, may offer a good balance of solubility and metabolic stability. For 4-Methyl-N-(pyrrolidin-3-yl)benzene-1-sulfonamide, one would anticipate good permeability but potentially moderate metabolic stability, which could be a focus for further optimization.

Experimental Protocols for Comparative Evaluation

To enable researchers to conduct their own benchmarking studies, we provide the following detailed experimental protocols.

5.1. Biochemical Kinase Inhibition Assay (Luminescence-Based)

This assay quantifies the amount of ATP remaining after a kinase reaction, which is inversely proportional to kinase activity.

Materials:

  • Purified recombinant target kinase

  • Kinase-specific substrate

  • Test compounds (including 4-Methyl-N-(pyrrolidin-3-yl)benzene-1-sulfonamide and its analogs)

  • ATP

  • Kinase assay buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar

  • White, opaque 96- or 384-well plates

  • Luminometer

Procedure:

  • Prepare serial dilutions of the test compounds in the kinase assay buffer.

  • In a multi-well plate, add the kinase, substrate, and test compound solutions.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at room temperature for a predetermined optimal time (e.g., 60 minutes).

  • Stop the reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent as per the manufacturer's instructions.

  • Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

  • Incubate for 10-20 minutes to stabilize the signal.

  • Measure luminescence using a plate-reading luminometer.

  • Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value using a dose-response curve.

5.2. Cell Viability Assay (MTS Assay)

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.

Materials:

  • Human cancer cell line of interest

  • Cell culture medium

  • Test compounds

  • MTS reagent (e.g., from Promega's CellTiter 96® AQueous One Solution Cell Proliferation Assay)

  • 96-well clear-bottom plates

  • Spectrophotometer (plate reader)

Procedure:

  • Seed cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with serial dilutions of the test compounds and incubate for a desired period (e.g., 48 or 72 hours).

  • Add the MTS reagent to each well according to the manufacturer's protocol.

  • Incubate the plate at 37°C for 1-4 hours.

  • Measure the absorbance at 490 nm using a spectrophotometer.

  • Calculate the percentage of cell viability relative to an untreated control and determine the IC50 value.

5.3. In Vitro Metabolic Stability Assay (Human Liver Microsomes)

This assay assesses the susceptibility of a compound to metabolism by cytochrome P450 enzymes.

Materials:

  • Human liver microsomes (HLM)

  • Test compounds

  • NADPH regenerating system

  • Phosphate buffer (pH 7.4)

  • Acetonitrile (for quenching the reaction)

  • LC-MS/MS system

Procedure:

  • Pre-incubate the test compounds with HLM in phosphate buffer at 37°C.

  • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • At various time points (e.g., 0, 5, 15, 30, 60 minutes), take aliquots of the reaction mixture and quench the reaction with cold acetonitrile.

  • Centrifuge the samples to precipitate the proteins.

  • Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

  • Determine the in vitro half-life (t½) and intrinsic clearance (CLint) of the compounds.

Visualizing the Concepts

6.1. Experimental Workflow for Kinase Inhibitor Screening

G cluster_0 Biochemical Assay cluster_1 Cell-Based Assay cluster_2 ADME Assay biochem_start Prepare serial dilutions of compounds biochem_reagents Add kinase, substrate, and compound to plate biochem_start->biochem_reagents biochem_start_reaction Initiate reaction with ATP biochem_reagents->biochem_start_reaction biochem_incubation Incubate at room temperature biochem_start_reaction->biochem_incubation biochem_stop Stop reaction & detect ATP biochem_incubation->biochem_stop biochem_read Measure luminescence biochem_stop->biochem_read biochem_analyze Calculate IC50 biochem_read->biochem_analyze end Lead Candidate Selection biochem_analyze->end cell_seed Seed cells in 96-well plate cell_treat Treat cells with compounds cell_seed->cell_treat cell_incubation Incubate for 48-72 hours cell_treat->cell_incubation cell_add_mts Add MTS reagent cell_incubation->cell_add_mts cell_read Measure absorbance cell_add_mts->cell_read cell_analyze Calculate IC50 cell_read->cell_analyze cell_analyze->end adme_start Incubate compound with liver microsomes adme_initiate Initiate reaction with NADPH adme_start->adme_initiate adme_timepoints Quench reaction at time points adme_initiate->adme_timepoints adme_analyze Analyze by LC-MS/MS adme_timepoints->adme_analyze adme_calculate Determine half-life (t½) adme_analyze->adme_calculate adme_calculate->end start Compound Library (Different Amine Scaffolds) start->biochem_start start->cell_seed start->adme_start

Caption: A generalized workflow for the comparative evaluation of amine scaffold-containing compounds.

6.2. Structure-Activity Relationship Logic

SAR_Logic scaffold Amine Scaffold Azetidine Pyrrolidine Piperidine Morpholine properties Physicochemical Properties pKa LogP Flexibility Metabolic Stability scaffold:f0->properties Impacts scaffold:f1->properties Impacts scaffold:f2->properties Impacts scaffold:f3->properties Impacts activity Biological & Pharmacokinetic Outcomes Target Affinity Selectivity Cell Permeability In Vivo Efficacy properties->activity Influences

Caption: The relationship between amine scaffold choice, physicochemical properties, and biological outcomes.

Discussion and Future Perspectives

The choice of an amine scaffold is a multi-parameter optimization challenge. The analysis of related compounds suggests that 4-Methyl-N-(pyrrolidin-3-yl)benzene-1-sulfonamide holds promise as a scaffold for developing potent enzyme inhibitors, particularly for targets like carbonic anhydrases. The pyrrolidine ring likely confers a favorable balance of conformational flexibility and physicochemical properties for biological activity.

However, when benchmarking against other scaffolds, several key considerations emerge:

  • For improved aqueous solubility and metabolic stability, a morpholine-containing analog would be a logical choice for synthesis and evaluation.

  • To enhance rigidity and potentially increase potency, an azetidine-based analog warrants investigation.

  • If a slightly more lipophilic profile is desired to improve membrane permeability for certain targets, a piperidine analog could be advantageous.

The ultimate selection of an amine scaffold will be target-dependent and guided by the specific therapeutic goals of a drug discovery program. The experimental protocols provided in this guide offer a framework for generating the necessary data to make these critical decisions. Future work should focus on the synthesis and direct comparative evaluation of 4-Methyl-N-(pyrrolidin-3-yl)benzene-1-sulfonamide and its azetidine, piperidine, and morpholine-containing counterparts to validate the hypotheses presented in this guide.

References

  • Poyraz, M., et al. (2023). Design, synthesis, biological evaluation and docking analysis of pyrrolidine-benzenesulfonamides as carbonic anhydrase or acetylcholinesterase inhibitors and antimicrobial agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2214224. [Link]

  • Nielsen, A. L., et al. (2025). Bulk Measurement of Membrane Permeability for Random Cyclic Peptides in Living Cells to Guide Drug Development. Angewandte Chemie International Edition. [Link]

  • Galdysz, A., et al. (2023). Novel 2-alkythio-4-chloro-N-[imino(heteroaryl)methyl]benzenesulfonamide Derivatives: Synthesis, Molecular Structure, Anticancer Activity and Metabolic Stability. Molecules, 28(11), 4589. [Link]

  • Poyraz, M., et al. (2023). Design, synthesis, biological evaluation and docking analysis of pyrrolidine-benzenesulfonamides as carbonic anhydrase or acetylcholinesterase inhibitors and antimicrobial agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2214224. [Link]

  • Zhang, Y., et al. (2020). Design, synthesis, and biological evaluation of 4-phenoxybenzenesulfonyl pyrrolidine derivatives as matrix metalloproteinase inhibitors. Bioscience Trends, 14(3), 192-199. [Link]

  • Pfdc. (2020). Difference Between Pyrrolidine and Piperidine. [Link]

  • Asghar, M. N., et al. (2024). Synthetic and Antibacterial Profiling of 4-Methyl-N-(2-Morpholinoethyl) Benzene Sulfonamide. Journal of Oleo Science, 73(3), 323-330. [Link]

  • Li Petri, G., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 26(16), 4877. [Link]

  • Al-Warhi, T., et al. (2023). Identification of Novel Piperidine and Pyrrolidine Derivatives as Potent Inhibitors of Pancreatic Lipase-Based Molecular Docking and In Vitro Testing. Molecules, 28(23), 7859. [Link]

  • Wnorowska, U., et al. (2023). N-Substituted 2-(Benzenosulfonyl)-1-Carbotioamide Derivatives Exert Antimicrobial and Cytotoxic Effects via Aldehyde Dehydrogenase Pathway: Synthesis, In Silico and In Vitro Studies. Pharmaceuticals, 16(12), 1706. [Link]

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 4-Methyl-N-(pyrrolidin-3-yl)benzene-1-sulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

For the diligent researcher, the lifecycle of a chemical compound extends beyond its synthesis and application; it culminates in its safe and responsible disposal. This guide provides a comprehensive, step-by-step protocol for the proper disposal of 4-Methyl-N-(pyrrolidin-3-yl)benzene-1-sulfonamide. As a novel or specialized research compound, a specific Safety Data Sheet (SDS) may not be readily available. Therefore, this procedure is synthesized from the known hazards of its constituent chemical moieties—the benzenesulfonamide group and the pyrrolidine ring—and grounded in established principles of laboratory safety and hazardous waste management.

Our core mission is to empower you with not just the "how," but the "why," ensuring that every step is a self-validating component of a secure and compliant laboratory workflow.

Hazard Assessment and Regulatory Framework

Before handling any waste, a thorough understanding of the potential hazards is paramount. The structure of 4-Methyl-N-(pyrrolidin-3-yl)benzene-1-sulfonamide suggests it should be treated as a hazardous substance.

Inferred Hazard Profile:

Hazard ClassificationDescriptionRationale and Authoritative Source
Skin & Eye Irritation Causes skin irritation and serious eye irritation.Sulfonamide-based compounds are known irritants.[1] Direct contact can lead to redness, itching, and inflammation.[2]
Acute Toxicity Harmful if swallowed or inhaled.Many complex organic molecules, including related sulfonamides, are classified with acute oral and inhalation toxicity.[3]
Respiratory Irritation May cause respiratory irritation, especially if in powdered form.Inhalation of fine dusts can irritate the respiratory system, leading to coughing and breathing difficulties.[1]
Aquatic Toxicity Potentially toxic to aquatic life with long-lasting effects.The disposal of related sulfonamide structures, such as phenothiazine derivatives, requires special attention due to high aquatic toxicity.[4] Therefore, sewer disposal is strictly forbidden.[5]

Regulatory Context: The disposal of such chemical waste is primarily regulated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[4][6] Concurrently, the Occupational Safety and Health Administration (OSHA) mandates safe handling procedures and hazard communication to protect laboratory personnel.[7][8] Your institution's Environmental Health and Safety (EHS) office translates these regulations into actionable protocols for your specific location.[9]

Pre-Disposal: Immediate Safety & Handling

Proper handling is the first line of defense against exposure. The causality is simple: preventing contact and inhalation negates the primary routes of exposure.

  • Engineering Controls : Always handle the compound and its waste within a certified chemical fume hood to minimize inhalation risk.[10]

  • Personal Protective Equipment (PPE) : A non-negotiable standard. Wear the following:

    • Chemical-resistant gloves (e.g., nitrile).

    • Safety goggles with side shields or a full-face shield.[2]

    • A flame-retardant lab coat .

  • Hygiene : Wash hands thoroughly with soap and water after handling, even if gloves were worn.[11] Contaminated clothing should be removed immediately and decontaminated before reuse.[1]

Step-by-Step Disposal Protocol

This protocol ensures that waste is collected, stored, and disposed of in a manner that is safe, compliant, and environmentally responsible.

Step 1: Waste Classification Treat 4-Methyl-N-(pyrrolidin-3-yl)benzene-1-sulfonamide and any materials contaminated with it as hazardous chemical waste .[5][12] This is a conservative but necessary classification in the absence of specific toxicological data.

Step 2: Segregation and Containment The principle of segregation is crucial to prevent dangerous reactions within a waste container.

  • Solid Waste : Collect the pure compound, contaminated weighing papers, and used PPE (gloves, etc.) in a dedicated solid hazardous waste container.[4]

  • Liquid Waste : If the compound is in solution, collect it in a separate liquid hazardous waste container.

  • Container Selection : Use a container made of a material compatible with the waste (e.g., a high-density polyethylene or glass bottle for liquids).[5][12] The container must be in good condition, free of leaks, and have a secure, screw-top cap.[12] The original chemical container is often the best choice for its waste.[5]

Step 3: Comprehensive Labeling Proper labeling is a critical OSHA and EPA requirement to ensure safe handling and proper disposal by EHS personnel.[9] The label must be filled out as soon as the first drop of waste is added.

Your hazardous waste tag must include:

  • The words "Hazardous Waste" .[9]

  • The full, unabbreviated chemical name : "4-Methyl-N-(pyrrolidin-3-yl)benzene-1-sulfonamide".[9] For mixtures, list all components and their approximate percentages.

  • Hazard Pictograms : Check the appropriate hazard pictograms (e.g., irritant, health hazard).[9]

  • Researcher Information : Your name, Principal Investigator (PI), and lab location.[9]

Step 4: Temporary On-Site Storage Store the sealed and labeled waste container in a designated satellite accumulation area within your laboratory.

  • Location : The storage area should be away from general traffic, sinks, and floor drains.

  • Segregation : Store the container with other compatible organic waste. Crucially, keep it segregated from incompatible materials like strong oxidizing agents to prevent potentially violent reactions.[10]

  • Secondary Containment : Place the waste container in a larger, chemically resistant tub or tray to contain any potential leaks.[12]

Step 5: Final Disposal Arrangement Laboratory personnel should never attempt to dispose of hazardous waste themselves via trash or sewer systems.[5]

  • Contact EHS : Once the container is full or you are finished with the project, arrange for pickup through your institution's EHS department or an equivalent safety office.[4] Submit a chemical waste collection request form as per your institution's procedures.[5][9]

  • Recommended Disposal Method : The preferred final disposal method for this type of organic compound is high-temperature incineration in a licensed hazardous waste facility.[4] This process ensures the complete destruction of the molecule, preventing its release into the environment.

Spill and Emergency Procedures

In the event of a small spill, immediate and correct action can prevent a minor incident from escalating.

  • Alert Personnel : Immediately notify others in the vicinity.

  • Evacuate and Isolate (if necessary) : For larger spills or if you feel unwell, evacuate the area and contact your institution's emergency safety office.

  • Don Appropriate PPE : Before cleaning, ensure you are wearing the full PPE described in Section 2.

  • Containment : For a solid spill, gently cover it with an absorbent material like vermiculite or sand to prevent it from becoming airborne. For a liquid spill, surround the area with absorbent pads or booms.

  • Cleanup : Carefully sweep or wipe up the contained material, working from the outside in. Use non-sparking tools if a flammable solvent is present.[13]

  • Dispose of Cleanup Materials : Place all contaminated absorbent materials and cleaning supplies into a new hazardous waste container, label it appropriately, and manage it as described in the protocol above.[5]

  • Decontaminate : Clean the spill area with an appropriate solvent, followed by soap and water.

Disposal Workflow Diagram

G cluster_0 Disposal Decision & Workflow for 4-Methyl-N-(pyrrolidin-3-yl)benzene-1-sulfonamide cluster_1 Waste Collection & Containment start Initiate Disposal ppe Don Full PPE (Gloves, Goggles, Lab Coat) start->ppe classify Classify as Hazardous Chemical Waste waste_type Identify Waste Form classify->waste_type ppe->classify solid_waste Collect Solids in a DEDICATED Solid Waste Container waste_type->solid_waste Solid (powder, contaminated items) liquid_waste Collect Liquids in a COMPATIBLE Liquid Waste Container waste_type->liquid_waste Liquid (in solution) labeling Label Container Immediately (Full Name, Hazards, Date) solid_waste->labeling liquid_waste->labeling storage Store in Secondary Containment in Satellite Accumulation Area labeling->storage pickup Arrange for Pickup via Institutional EHS Office storage->pickup end_process Final Disposal: High-Temperature Incineration pickup->end_process

Caption: Disposal workflow for 4-Methyl-N-(pyrrolidin-3-yl)benzene-1-sulfonamide.

References

  • N-Methyl Pyrrolidone SDS . (2015). Navy Brand Manufacturing. Available at: [Link]

  • N-Methylpyrrolidone - SAFETY DATA SHEET . (2016). A.G. Layne. Available at: [Link]

  • n-Methyl Pyrrolidone - SAFETY DATA SHEET . (2023). Comet Chemical Company Ltd. Available at: [Link]

  • Laboratory Guide for Managing Chemical Waste . Vanderbilt University Medical Center. Available at: [Link]

  • Safety Data Sheet (N-METHYLPYRROLIDONE (NMP)) . JMN Specialties, Inc. Available at: [Link]

  • Steps in Complying with Regulations for Hazardous Waste . (2025). US Environmental Protection Agency. Available at: [Link]

  • Strategies for the Safe Handling of Sulfonic Acid . (2022). Capital Resin Corporation. Available at: [Link]

  • Preliminary Information on Manufacturing, Processing, Distribution, Use, and Disposal: N-Methylpyrrolidone (NMP) . (2017). US Environmental Protection Agency. Available at: [Link]

  • How to Ensure Safe Chemical Waste Disposal in Laboratories . (2025). Daniels Health. Available at: [Link]

  • Chemical Hazards and Toxic Substances - Overview . Occupational Safety and Health Administration. Available at: [Link]

  • Laboratory Environmental Sample Disposal Information Document . (2019). US Environmental Protection Agency. Available at: [Link]

  • Chemical Safety and Waste Management Manual . University of Alabama at Birmingham. Available at: [Link]

  • Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs . United Nations Office on Drugs and Crime. Available at: [Link]

  • How to Dispose of Chemical Waste . University of Tennessee, Knoxville - Environmental Health and Safety. Available at: [Link]

  • Controlling Occupational Exposure to Hazardous Drugs . (2016). Occupational Safety and Health Administration. Available at: [Link]

Sources

Personal protective equipment for handling 4-Methyl-N-(pyrrolidin-3-yl)benzene-1-sulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Comprehensive Safety and Handling Guide: 4-Methyl-N-(pyrrolidin-3-yl)benzene-1-sulfonamide

For Researchers, Scientists, and Drug Development Professionals

This guide provides essential safety and logistical information for the handling and disposal of 4-Methyl-N-(pyrrolidin-3-yl)benzene-1-sulfonamide. As a novel research chemical, specific toxicological data may be limited. Therefore, this protocol is grounded in the principles of prudent laboratory practice and by referencing safety data for structurally related sulfonamide and pyrrolidine compounds.

Hazard Assessment and Triage

Given the absence of a specific Safety Data Sheet (SDS) for 4-Methyl-N-(pyrrolidin-3-yl)benzene-1-sulfonamide, a conservative approach to handling is mandated. Structurally similar compounds, such as benzenesulfonamide derivatives, may cause skin and eye irritation.[1][2][3] The pyrrolidine moiety, while a common scaffold in drug discovery, can also be associated with hazardous properties in certain derivatives.[4][5] Therefore, this compound must be treated as potentially hazardous upon inhalation, ingestion, and skin contact.

Assumed Hazard Profile:

Hazard ClassDescription
Acute Oral Toxicity Harmful if swallowed.
Skin Corrosion/Irritation May cause skin irritation.[2][3]
Serious Eye Damage/Irritation May cause serious eye irritation.[1][2][3]
Respiratory Sensitization May cause respiratory irritation upon inhalation of dust.[2]

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered PPE approach is critical to mitigate exposure risks. The minimum required PPE for handling 4-Methyl-N-(pyrrolidin-3-yl)benzene-1-sulfonamide includes:

  • Body Protection: A flame-resistant lab coat is required at all times in the research laboratory.[6] For tasks with a higher risk of splashes, such as when handling solutions, a chemically resistant apron should be worn over the lab coat.[7]

  • Eye and Face Protection: Chemical splash goggles are mandatory.[8] When handling larger quantities or when there is a significant splash risk, a face shield must be worn in addition to goggles.[7][8]

  • Hand Protection: Disposable nitrile gloves are the minimum requirement for handling this compound in solid form or in solution.[8] If there is a risk of prolonged or direct contact, double-gloving or using heavier-duty chemical-resistant gloves is recommended.[8] Always inspect gloves for any signs of degradation or punctures before use.

  • Footwear: Closed-toe shoes are mandatory in the laboratory.[6][9]

PPE Selection Workflow

PPE_Selection cluster_ppe Personal Protective Equipment (PPE) Body Body Protection (Flame-resistant lab coat) Eyes Eye & Face Protection (Chemical splash goggles) SplashRisk Splash Risk? Eyes->SplashRisk Hands Hand Protection (Nitrile gloves) Feet Footwear (Closed-toe shoes) Task Handling 4-Methyl-N- (pyrrolidin-3-yl)benzene- 1-sulfonamide Task->Body Task->Eyes Task->Hands Task->Feet FaceShield Wear Face Shield + Goggles SplashRisk->FaceShield Yes GogglesOnly Goggles Sufficient SplashRisk->GogglesOnly No Handling_Workflow Start Start Prep Preparation & Engineering Controls (Fume Hood, Emergency Equipment) Start->Prep Weigh Weighing Solid Compound (Inside Fume Hood) Prep->Weigh Dissolve Solution Preparation (Slow Addition to Solvent) Weigh->Dissolve Label Label All Containers Dissolve->Label End End Label->End

Caption: Step-by-step workflow for handling the compound.

Disposal Plan: Managing Chemical Waste

Proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. [10] 4.1. Waste Segregation:

  • Solid Waste: All contaminated solid materials, including gloves, weighing papers, and pipette tips, must be disposed of in a designated solid hazardous waste container. [10]* Liquid Waste: All liquid waste containing 4-Methyl-N-(pyrrolidin-3-yl)benzene-1-sulfonamide should be collected in a compatible, sealed, and clearly labeled hazardous waste container. [10]Do not mix incompatible waste streams.

  • Sharps: Any contaminated sharps, such as needles or broken glass, must be placed in a puncture-resistant sharps container. 4.2. Waste Container Management:

  • Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name of the contents, and any associated hazard warnings. [10]* Storage: Store waste containers in a designated satellite accumulation area that is secure and has secondary containment.

  • Disposal Request: When the waste container is full, arrange for its collection and disposal through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor. [10] Disposal Decision Tree

Disposal_Decision_Tree Waste Generated Waste IsSolid Is it Solid Waste? Waste->IsSolid IsLiquid Is it Liquid Waste? IsSolid->IsLiquid No SolidContainer Dispose in Solid Hazardous Waste Container IsSolid->SolidContainer Yes IsSharp Is it a Sharp? IsLiquid->IsSharp No LiquidContainer Dispose in Liquid Hazardous Waste Container IsLiquid->LiquidContainer Yes SharpContainer Dispose in Sharps Container IsSharp->SharpContainer Yes ConsultEHS Consult EHS for Uncategorized Waste IsSharp->ConsultEHS No

Caption: Decision tree for proper waste segregation.

Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is crucial.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If they are not breathing, give artificial respiration. Seek medical attention.

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.

  • Spill: In case of a small spill, absorb the material with an inert absorbent and place it in a sealed container for disposal. For larger spills, evacuate the area and contact your institution's EHS department.

References

  • Personal Protective Equipment in Chemistry | Environmental Health and Safety - Dartmouth. [Link]

  • Personal Protective Equipment Requirements for Laboratories - Environmental Health and Safety. [Link]

  • Personal Protective Equipment - Division of Research Safety - University of Illinois. [Link]

  • Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager. [Link]

  • Standard Personal Protective Equipment | Environmental Health Safety and Laboratory Operations. [Link]

  • Understanding OSHA Chemical Storage Requirements - PolyStar Containment. [Link]

  • Ensuring Compliance in Powder Handling: Key Regulations for Safety & Sustainability - BulkInside. [Link]

  • The OSHA Chemical Storage Requirements - Capital Resin Corporation. [Link]

  • The Four Things to Know About OSHA Chemical Storage Requirements. [Link]

  • BFM® Fitting | A Comprehensive Guide to Safe Powder Handling. [Link]

  • Benzenesulfonamide, 4-(2,5-dioxo-3-(2-chlorophenyl)-3-methyl-1-pyrrolidinyl)- | C17H15ClN2O4S | CID - PubChem. [Link]

  • HANDLING AND DISPOSAL OF LABORATORY GENERATED WASTES WORK INSTRUCTION #13 PREPARED BY - Saint Mary's University. [Link]

  • Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. [Link]

  • Hazardous Substance Fact Sheet - NJ.gov. [Link]

  • PROCEDURES FOR THE LABORATORY-SCALE TREATMENT OF SURPLUS AND WASTE CHEMICALS - EPFL. [Link]

  • SAFETY DATA SHEET - Fisher Scientific. [Link]

Sources

×

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.